Azelanitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
nonanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYPGTWWXJFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC#N)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168303 | |
| Record name | Azelaonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-69-0 | |
| Record name | Nonanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelanitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelaonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Azelaonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T7669M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azelanitrile from Azelaic Acid and Ammonia
Abstract
This technical guide provides a comprehensive overview of the synthesis of azelanitrile (nonanedinitrile) from azelaic acid and ammonia. This compound serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Leveraging azelaic acid, a readily available bio-based dicarboxylic acid, presents a sustainable route for its production.[1][2] This document delves into the core chemical principles, reaction mechanisms, detailed experimental protocols for both vapor-phase and liquid-phase synthesis, and critical safety considerations. The methodologies are presented with an emphasis on the causality behind experimental choices to empower researchers in optimizing this transformation.
Introduction and Strategic Importance
Azelaic acid, a nine-carbon saturated dicarboxylic acid, is a versatile chemical intermediate industrially produced via the ozonolysis of oleic acid.[3][4][5] Its natural occurrence in grains and production by the yeast Malassezia furfur on human skin underscore its bio-based origins.[2][3] In dermatology and cosmetics, azelaic acid is prized for its anti-acne, anti-inflammatory, and depigmenting properties.[3][6][7][8][9] The conversion of its two carboxylic acid functionalities into nitrile groups to form this compound (also known as 1,7-dicyanoheptane or sebaconitrile) unlocks a new range of chemical possibilities, particularly in polymer chemistry and as a precursor for diamines via hydrogenation. This guide focuses on the fundamental transformation of HOOC-(CH₂_)-COOH to N≡C-(CH₂_)-C≡N using ammonia as the nitrogen source.
Core Chemical Principles and Mechanism
The synthesis of nitriles from carboxylic acids and ammonia is fundamentally a dehydration process. The overall reaction proceeds through two key sequential dehydration steps, starting with the formation of an amide intermediate.
Step 1: Amide Formation The initial reaction between the carboxylic acid groups of azelaic acid and ammonia is an acid-base reaction, forming the diammonium azelate salt. This is a rapid and typically exothermic process.
Step 2: Dehydration to Amide and Nitrile Upon heating, the ammonium salt undergoes dehydration to form the corresponding primary diamide, azelamide. This intermediate is often stable and can be isolated. To proceed to the dinitrile, a second, more energy-intensive dehydration of the amide groups is required.[10][11] The direct conversion is challenging because the stability of the intermediate carboxylate salt can hinder the process, often necessitating high temperatures or the use of potent dehydrating agents.[12]
The overall mechanistic pathway can be visualized as follows:
Caption: Reaction pathway from azelaic acid to this compound.
Modern synthetic strategies often employ catalysts to facilitate the dehydration of the amide intermediate under milder conditions, improving yields and reducing energy costs.[13][14][15] These can range from classic dehydrating agents to sophisticated metal-catalyzed systems.[16][17]
Experimental Methodologies
Two primary methodologies are presented: a high-temperature vapor-phase catalytic reaction suitable for industrial-scale production and a two-step liquid-phase synthesis more amenable to laboratory-scale work.
Methodology 1: Vapor-Phase Catalytic Ammoxidation
This continuous-flow process is highly efficient for large-scale production and involves the direct reaction of vaporized azelaic acid with excess ammonia over a solid catalyst bed. The principle is analogous to the industrial production of acetonitrile from acetic acid and ammonia.[18]
Experimental Protocol:
-
Catalyst Bed Preparation: A fixed-bed tubular reactor (e.g., quartz or stainless steel) is packed with a suitable dehydration catalyst. Zeolite catalysts with specific pore structures are effective for this type of gas-phase reaction.
-
System Purge: The reactor system is heated to the target reaction temperature (typically 300-400 °C) under a steady flow of an inert gas like nitrogen to remove air and moisture.
-
Reagent Introduction: Azelaic acid is melted and vaporized in a pre-heater. A carrier gas (N₂) is bubbled through the molten acid to transport the vapor to the reactor inlet. Simultaneously, a controlled flow of anhydrous ammonia gas is introduced. A significant molar excess of ammonia is used to favor the forward reaction and suppress side reactions.
-
Reaction: The gaseous mixture of azelaic acid, ammonia, and nitrogen passes through the heated catalyst bed. The contact time is controlled by the total gas flow rate and the reactor volume.
-
Product Condensation: The effluent gas stream, containing this compound, water, unreacted ammonia, and byproducts, is passed through a series of condensers. The first condenser, kept at a temperature just above the melting point of this compound, can selectively condense the product. Subsequent cold traps (-78 °C) are used to collect water and trap any remaining volatile components.
-
Purification: The crude this compound is typically purified by vacuum distillation to remove any unreacted starting material, mono-nitrile intermediate, and other impurities.
Methodology 2: Two-Step Liquid-Phase Synthesis
This method provides greater control and is often preferred for smaller-scale synthesis or when high purity is paramount. It involves the initial formation and isolation of the diamide, followed by a separate dehydration step.
Step A: Synthesis of Azelamide
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with azelaic acid (1.0 eq).
-
Ammonia Addition: Concentrated aqueous ammonia (e.g., 28-30%, a 5-10 fold molar excess) is added to the flask. The mixture is stirred, resulting in an exothermic reaction that forms the diammonium azelate salt.
-
Dehydration to Amide: The solution is heated to a gentle reflux. Water is slowly distilled off, driving the equilibrium towards the formation of the diamide. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Isolation: Upon cooling, the solid azelamide precipitates from the solution. The product is collected by filtration, washed with cold water to remove any remaining salts, and dried thoroughly under vacuum.
Step B: Dehydration of Azelamide to this compound
The conversion of amides to nitriles can be achieved with various dehydrating agents.[10] A highly efficient and rapid protocol utilizes a catalytic Appel-type reaction.[13][16][17]
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.
-
Reagent Charging: The flask is charged with azelamide (1.0 eq), triphenylphosphine oxide (Ph₃PO, 1-5 mol% catalyst), and anhydrous acetonitrile as the solvent.[19][20][21][22][23][24] Triethylamine (Et₃N, 3.0 eq) is added as a base.
-
Dehydrating Agent Addition: The mixture is cooled in an ice bath (0 °C). Oxalyl chloride ((COCl)₂, 2.0 eq) is dissolved in anhydrous acetonitrile and added dropwise via the dropping funnel over 10-15 minutes. Vigorous gas evolution (CO, CO₂) may be observed.
-
Reaction Completion: After the addition is complete, the reaction is typically stirred at room temperature for a short period (10-60 minutes). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation or column chromatography.
Caption: Workflow for the two-step liquid-phase synthesis.
Data Summary and Product Characterization
| Parameter | Methodology 1: Vapor-Phase | Methodology 2: Liquid-Phase |
| Reaction Phase | Gas | Liquid |
| Temperature | 300 - 400 °C | 0 °C to Room Temperature (Dehydration Step) |
| Pressure | Atmospheric | Atmospheric |
| Catalyst/Reagent | Solid acid catalyst (e.g., Zeolite) | Ph₃PO (catalyst), (COCl)₂, Et₃N |
| Solvent | None (gas phase) | Anhydrous Acetonitrile |
| Typical Yield | > 85% (continuous) | > 90% (batch) |
| Key Advantage | Scalability, Continuous Process | High Purity, Mild Conditions |
| Key Disadvantage | High energy input, specialized equipment | Stoichiometric waste, multi-step |
Product Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Successful conversion is confirmed by the disappearance of the broad O-H stretch (from COOH) and the C=O stretch of the amide (~1660 cm⁻¹), and the appearance of a sharp, strong C≡N nitrile stretch at approximately 2245 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic triplets for the alpha-protons next to the nitrile groups. ¹³C NMR will show the distinctive nitrile carbon signal around 119-120 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight (152.23 g/mol ) and fragmentation pattern of this compound.
Critical Safety Considerations
Handling the reagents and conditions for this synthesis requires strict adherence to safety protocols.
-
Azelaic Acid: While having low systemic toxicity, it is a skin and eye irritant.[25] As a fine powder, it can form explosive dust mixtures in the air, so ignition sources must be avoided and proper grounding of equipment is necessary.[26]
-
Ammonia (Anhydrous or Concentrated): Highly corrosive and toxic upon inhalation. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Oxalyl Chloride and other Dehydrating Agents (e.g., POCl₃, SOCl₂): These are extremely corrosive, toxic, and react violently with water. They must be handled with extreme care under an inert atmosphere in a chemical fume hood.
-
This compound: Organic nitriles should be treated as toxic. Avoid contact with skin and eyes, and prevent inhalation of vapors.[20][21]
-
High-Temperature Operations: The vapor-phase method involves high temperatures and flammable gases (ammonia). The reactor must be properly designed for these conditions, and pressure relief systems should be in place.
Conclusion
The synthesis of this compound from azelaic acid and ammonia is a robust transformation that can be adapted for both industrial and laboratory scales. The vapor-phase catalytic ammoxidation offers an efficient, continuous route for large quantities, while the two-step liquid-phase synthesis via the diamide intermediate provides excellent control and high purity for research and development applications. The choice of methodology depends on the desired scale, available equipment, and purity requirements. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can effectively utilize this versatile, bio-based dinitrile for a wide range of applications in materials science and pharmaceutical development.
References
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Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. Available at: [Link]
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Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. PubMed. Available at: [Link]
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Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7, 3792-3814. Available at: [Link]
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Mobarakeh, N. P., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. ResearchGate. Available at: [Link]
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El-Fattah, M. F. A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. National Institutes of Health. Available at: [Link]
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Tanimoto, H., et al. (2019). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 21(11), 4332–4336. Available at: [Link]
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Szostak, M., et al. (2017). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ResearchGate. Available at: [Link]
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Anton, L. A., et al. (2021). Nitrilation of carboxylic acids by PIII/PV-catalysis. National Institutes of Health. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
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Sciencelab.com. (2010). Material Safety Data Sheet Azelaic acid. Sciencelab.com. Available at: [Link]
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Matrica S.p.A. (2021). Safety Data Sheet: AZELAIC ACID. matrica.it. Available at: [Link]
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BYJU'S. (n.d.). Properties of Acetonitrile – C₂H₃N. BYJU'S. Available at: [Link]
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Hashim, N. H., et al. (2018). Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. PubMed Central. Available at: [Link]
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Topic: Green Chemistry Approaches for Azelanitrile Synthesis
An In-depth Technical Guide
Abstract
Azelanitrile (Nonanedinitrile), a C9 aliphatic dinitrile, serves as a pivotal chemical intermediate, primarily for the synthesis of 1,9-nonanediamine, a monomer for specialty polyamides. The traditional reliance on petrochemical feedstocks and hazardous reagents for nitrile synthesis necessitates a paradigm shift towards sustainable and green methodologies. This guide provides a comprehensive technical overview of green chemistry approaches for the synthesis of this compound, with a focus on leveraging renewable feedstocks and implementing catalytic and biocatalytic strategies. We will explore direct catalytic ammonoxidation, two-step amidation-dehydration pathways using green catalysts, and emerging biocatalytic cascades. Each approach is analyzed through the lens of scientific integrity, process efficiency, and environmental impact, offering researchers and drug development professionals a robust framework for developing sustainable synthetic routes.
Introduction: The Imperative for Green this compound Synthesis
The nitrile functional group is a cornerstone of modern organic synthesis, integral to the production of pharmaceuticals, agrochemicals, and advanced materials like polyacrylonitrile fibers. This compound, specifically, is a valuable linear dinitrile whose di-amine derivative is a precursor to high-performance polymers. The drive towards a circular economy and sustainable manufacturing has placed conventional synthetic routes, often characterized by harsh conditions, toxic cyanide reagents, and poor atom economy, under intense scrutiny[1].
Green chemistry offers a transformative approach, emphasizing waste prevention, the use of renewable resources, and the design of safer chemical processes[2]. Azelaic acid, the precursor to this compound, stands out as an ideal renewable feedstock. It is produced industrially via the oxidative cleavage of oleic acid, a fatty acid abundant in vegetable oils and animal fats, firmly grounding the synthesis in a bio-based value chain[3][4]. This guide details the subsequent green transformations of azelaic acid into the target this compound.
Foundational Strategy: Sourcing from Renewable Feedstocks
The green credentials of any synthetic process begin with the starting materials. Azelaic acid is a naturally occurring dicarboxylic acid that can be efficiently synthesized from oleic acid through oxidative processes like ozonolysis or catalytic oxidation with green oxidants such as H₂O₂[3][5].
-
Ozonolysis: This is a well-established industrial method where oleic acid reacts with an ozone-oxygen mixture, followed by oxidative workup to yield azelaic and nonanoic acids. Modern protocols have been optimized to be catalyst-free and allow for complete solvent recovery, significantly improving the environmental profile[3].
-
Catalytic Oxidation: The use of catalysts like tungstic acid (H₂WO₄) with hydrogen peroxide (H₂O₂) as the oxidant presents a cleaner alternative to harsher oxidizing agents. This method is effective and produces water as the primary byproduct.
By starting with bio-based azelaic acid, the entire production chain for this compound can be rendered renewable and sustainable.
Synthetic Pathway I: Direct Catalytic Ammonoxidation
Direct ammonoxidation is a highly atom-economical process that converts a carboxylic acid into a nitrile in a single step by reacting it with ammonia in the presence of an oxygen-containing gas over a heterogeneous catalyst. This route is particularly attractive as it combines amidation and dehydration into one operation, with water as the sole theoretical byproduct.
Causality and Mechanistic Insight
The reaction proceeds on the surface of a solid acid catalyst. The carboxylic acid groups of azelaic acid are first adsorbed and react with ammonia to form an ammonium carboxylate salt, which then dehydrates to the corresponding amide (azelamide). Subsequent catalyst-mediated dehydration of the amide functionalities yields the dinitrile. The challenge lies in catalyst design to achieve high selectivity towards the nitrile without side reactions.
Experimental Protocol: Vapor-Phase Ammonoxidation of Azelaic Acid
-
Catalyst Preparation: A heterogeneous catalyst, such as γ-Al₂O₃ promoted with phosphoric acid, is prepared and packed into a fixed-bed flow reactor[6].
-
Feed Preparation: Molten azelaic acid is mixed with anhydrous ammonia to achieve a molar ratio of approximately 1:4 (ammonia:acid)[6].
-
Reaction Execution: The mixture is vaporized and passed through the heated catalyst bed (360-390 °C) with a co-feed of air as a mild oxidant.
-
Product Collection: The reactor effluent is cooled, and the product stream is condensed. Water and unreacted ammonia are separated.
-
Purification: The organic phase, containing this compound, is purified by fractional distillation under reduced pressure.
Workflow Diagram: Direct Ammonoxidation
Caption: Workflow for direct catalytic ammonoxidation of Azelaic Acid.
Synthetic Pathway II: Two-Step Amidation & Green Dehydration
A robust and often milder alternative to direct ammonoxidation is a two-step sequence involving the formation of the intermediate diamide, azelamide, followed by its dehydration. This approach allows for the optimization of each step independently.
Step 1: Amidation of Azelaic Acid
This step involves the reaction of azelaic acid with ammonia to form azelamide. The reaction is typically high-yielding, and its only byproduct is water, making it inherently green.
-
Protocol: Azelaic acid is heated with aqueous ammonia under pressure. As the reaction proceeds, water is removed to drive the equilibrium towards the formation of the diamide, which often precipitates from the reaction mixture and can be isolated by simple filtration.
Step 2: Catalytic Dehydration of Azelamide
The critical step is the dehydration of azelamide to this compound. Traditional methods employ stoichiometric and hazardous dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). Green chemistry mandates the use of catalytic, recyclable, and safer alternatives.
-
Causality and Mechanistic Insight: Green dehydration catalysts, such as metal oxides or zeolites, provide active sites that coordinate with the amide's carbonyl oxygen, facilitating the elimination of water to form the nitrile triple bond. The use of solvent-free conditions or green solvents like deep eutectic solvents further enhances the sustainability of the process[7].
Experimental Protocol: Green Dehydration of Azelamide
-
Reaction Setup: Azelamide is mixed with a catalytic amount (1-5 mol%) of a reusable dehydration catalyst (e.g., a solid acid catalyst) in a high-boiling, green solvent or under solvent-free melt conditions.
-
Execution: The mixture is heated (e.g., 150-200 °C) under a nitrogen atmosphere. Water produced during the reaction is continuously removed via a Dean-Stark trap or by applying a vacuum.
-
Catalyst Recovery: Upon reaction completion, the solid catalyst is recovered by filtration for reuse.
-
Purification: The resulting this compound is purified by vacuum distillation.
Data Presentation: Comparison of Dehydration Reagents
| Reagent/Catalyst | Type | Stoichiometry | Byproducts | Green Chemistry Considerations |
| Phosphorus Pentoxide (P₄O₁₀) | Stoichiometric | >2 equivalents | Phosphoric acid waste | Hazardous reagent, poor atom economy, significant waste stream. |
| Thionyl Chloride (SOCl₂) | Stoichiometric | >2 equivalents | SO₂, HCl (corrosive gases) | Toxic and corrosive reagents/byproducts, poor atom economy. |
| SO₂F₂ | Catalytic Reagent | Stoichiometric | SO₂, HF waste | Enables mild conditions but still generates hazardous waste[7]. |
| Heterogeneous Acid Catalyst | Catalytic | 1-5 mol% | Water | Recyclable, high atom economy, minimal waste, allows for solvent-free conditions. |
Synthetic Pathway III: Emerging Biocatalytic Cascades
Biocatalysis represents the frontier of green chemistry, offering reactions that proceed at ambient temperature and pressure in aqueous media with unparalleled selectivity[8]. While a single enzyme that directly converts a dicarboxylic acid to a dinitrile is not known, a multi-enzyme cascade can be designed using known enzyme classes. This approach is currently at a lower Technology Readiness Level (TRL) but holds immense promise for future sustainable manufacturing.
Causality and a Proposed Enzymatic Workflow
A plausible biocatalytic route from azelaic acid to this compound could involve a three-enzyme cascade.
-
Carboxylic Acid Reductase (CAR): This enzyme selectively reduces the carboxylic acid groups to aldehydes, using a cofactor like ATP and a reducing equivalent like NADPH.
-
Aldehyde Transformation to Oxime: The resulting dialdehyde can be converted to a dioxime. This can occur via reaction with hydroxylamine, potentially mediated by an enzyme or occurring spontaneously.
-
Aldoxime Dehydratase (Oxd): This class of enzymes efficiently and cleanly dehydrates aldoximes to nitriles with water as the only byproduct. These enzymes have been shown to work on a range of substrates under mild conditions[9].
Workflow Diagram: Proposed Biocatalytic Cascade
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The Definitive Spectroscopic Guide to Azelanitrile: A Multi-technique Approach to Structural Elucidation
Introduction: The Analytical Challenge of Aliphatic Dinitriles
In the landscape of pharmaceutical development and materials science, the precise structural characterization of organic molecules is a cornerstone of innovation and safety. Azelanitrile (Nonanedinitrile), with its C9 linear alkyl chain capped by two nitrile functional groups, presents a seemingly simple structure that nevertheless requires a rigorous, multi-faceted analytical approach for unambiguous confirmation. Its molecular formula is C₉H₁₄N₂.[1] This guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, moving beyond mere data reporting to explain the causality behind the spectroscopic observations. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) are synergistically employed to create a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of these techniques as applied to aliphatic dinitriles.
Strategic Workflow for Spectroscopic Analysis
The structural confirmation of this compound is approached as an integrated process where each spectroscopic technique provides a unique piece of the puzzle. The workflow is designed to first identify the key functional groups, then map the carbon-hydrogen framework, and finally, confirm the overall molecular weight and fragmentation pattern. This systematic approach ensures a high degree of confidence in the final structural assignment.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint
Expertise & Rationale: FT-IR spectroscopy is the frontline technique for rapidly identifying the presence of key functional groups. For this compound, our primary target is the nitrile group (C≡N), which possesses a highly characteristic and strong absorption band due to the large change in dipole moment during its stretching vibration.[2] This peak is typically found in a relatively "quiet" region of the spectrum, making it a highly reliable diagnostic tool.[3]
Expected Spectral Features: The infrared spectrum of this compound is expected to be dominated by two key regions:
-
C≡N Stretch: A strong, sharp absorption band is predicted between 2260 and 2240 cm⁻¹. For saturated aliphatic nitriles like this compound, this peak is typically observed around 2250 cm⁻¹.[3] Its intensity and sharp nature make it an unmistakable indicator of the nitrile functionality.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the -(CH₂)₇- backbone will be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretches of the methylene groups are expected.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| C-H (sp³) Asymmetric Stretch | ~2925 | Strong | Characteristic of methylene (CH₂) groups in the alkyl chain. |
| C-H (sp³) Symmetric Stretch | ~2855 | Strong | Characteristic of methylene (CH₂) groups in the alkyl chain. |
| C≡N Stretch | ~2245 | Strong | Diagnostic for the nitrile functional group in a saturated aliphatic environment.[2][3][4] |
| CH₂ Bend (Scissoring) | ~1465 | Medium | Bending vibration of the methylene groups in the alkyl chain. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the clean, empty ATR crystal, perform a background scan (typically 16-32 scans) to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Due to the symmetry of this compound (NC-(CH₂)₇-CN), a simplified spectrum is anticipated, which is a key validation point for the proposed structure.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR will reveal the distinct electronic environments of the protons along the alkyl chain. The protons on the carbons adjacent to the electron-withdrawing nitrile groups (α-protons) will be deshielded and thus appear further downfield compared to the other methylene protons in the chain.[5] The symmetry of the molecule means that protons on C2 are equivalent to C8, C3 to C7, and C4 to C6, with C5 being unique.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Label | Position | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| a | C2-H₂, C8-H₂ | ~2.35 | Triplet (t) | 4H | Deshielded by the adjacent electron-withdrawing C≡N group. Coupled to 'b' protons. |
| b | C3-H₂, C7-H₂ | ~1.65 | Quintet (p) | 4H | Standard aliphatic proton shifted slightly downfield by proximity to 'a'. Coupled to 'a' and 'c' protons. |
| c | C4-H₂, C6-H₂ | ~1.45 | Quintet (p) | 4H | Typical aliphatic methylene protons. Coupled to 'b' and 'd' protons. |
| d | C5-H₂ | ~1.40 | Quintet (p) | 2H | Most shielded methylene protons at the center of the alkyl chain. Coupled to 'c' protons.[4] |
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule, offering another layer of structural validation. The nitrile carbons have a very distinct chemical shift, appearing far downfield from the sp³ hybridized alkyl carbons.[6] The symmetry of this compound will result in only five distinct signals: one for the two equivalent nitrile carbons (C1, C9), and four for the eight equivalent methylene carbons (C2/C8, C3/C7, C4/C6, C5).
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Position | Expected δ (ppm) | Rationale |
| C1, C9 | ~119.5 | Characteristic chemical shift for a nitrile carbon. Signal intensity may be lower due to the lack of attached protons.[6] |
| C2, C8 | ~25.5 | Methylene carbon adjacent to the nitrile group. |
| C3, C7 | ~28.5 | Typical aliphatic carbon. |
| C4, C6 | ~28.0 | Typical aliphatic carbon, slightly different environment from C3/C7. |
| C5 | ~29.0 | Central methylene carbon of the chain. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons (like C≡N), a longer relaxation delay (5-10 seconds) and a higher number of scans (e.g., 1024) are recommended to ensure good signal-to-noise, especially for the nitrile carbon signal.
-
Data Processing: Process the spectra using appropriate software. For ¹H NMR, integrate the signals and assign multiplicities. For both spectra, reference the chemical shifts to TMS at 0.00 ppm.
Part 3: Mass Spectrometry (MS) - The Final Confirmation
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Using a hard ionization technique like Electron Ionization (EI), we can also induce fragmentation of the molecule. The resulting fragmentation pattern serves as a fingerprint and provides further structural confirmation. For a linear dinitrile, fragmentation is expected to occur along the alkyl chain.
Expected Mass Spectrum Data (EI-MS):
The molecular formula C₉H₁₄N₂ gives a molecular weight of 150.22 g/mol .
| m/z Value | Proposed Identity | Rationale |
| 150 | [M]⁺˙ | Molecular Ion Peak . Its presence confirms the molecular weight of this compound. May be of low intensity. |
| 149 | [M-H]⁺ | Loss of a single hydrogen atom, often from the α-carbon. |
| 123 | [M-HCN]⁺˙ | Loss of a hydrogen cyanide molecule, a common fragmentation pathway for nitriles. |
| 109 | [M-C₃H₅]⁺ or [M-CH₂CN]⁺ | Cleavage of the alkyl chain. Loss of a propyl radical or a cyanomethyl radical. |
| 96 | [M-C₄H₆]⁺ or [M-C₂H₄CN]⁺ | Further fragmentation along the alkyl chain. |
| 54 | [C₄H₄]⁺ or [C₃H₂N]⁺ | Smaller fragments resulting from multiple cleavage events. |
| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | A common fragment in aliphatic compounds (allyl cation) or the cyanomethyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, for higher purity samples, through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to see if they correspond to logical losses from the parent structure.
Conclusion: Synthesizing the Data for Unambiguous Elucidation
The structural elucidation of this compound is a textbook example of the power of a multi-technique spectroscopic approach. The FT-IR spectrum provides clear and immediate evidence of the nitrile functional groups. NMR spectroscopy, through both ¹H and ¹³C analysis, confirms the C₉ symmetric aliphatic backbone and the precise location of the functional groups. Finally, mass spectrometry validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Each technique provides self-validating data that, when combined, leaves no ambiguity as to the identity and structure of this compound. This comprehensive guide serves as a robust framework for the analysis of similar aliphatic molecules, emphasizing the importance of not just collecting data, but understanding the chemical principles that underpin each spectroscopic result.
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An In-depth Technical Guide to Nonanedinitrile: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanedinitrile, also known as Azelaonitrile, is a nine-carbon aliphatic dinitrile that serves as a versatile building block in organic synthesis. Its two terminal nitrile functionalities offer reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers, diamines, and dicarboxylic acids. This guide provides a comprehensive overview of the physical and chemical properties of nonanedinitrile, detailed experimental protocols for its key reactions and analysis, and a discussion of its current and potential applications, particularly in the realms of polymer chemistry and as a potential intermediate in pharmaceutical development.
Introduction
Nonanedinitrile (NC-(CH₂)₇-CN) is a linear-chain dinitrile that has garnered significant interest in the chemical and materials science fields. Its symmetrical structure and the reactivity of the terminal nitrile groups allow for its participation in a range of polymerization and derivatization reactions. This document aims to be a thorough technical resource for researchers, providing not only the fundamental properties of nonanedinitrile but also practical, field-proven insights into its handling, analysis, and synthetic utility.
Molecular Structure and Identification
A clear understanding of the molecular identity of nonanedinitrile is paramount for its effective use.
IUPAC Name: Nonanedinitrile[1] Synonyms: Azelaonitrile, 1,7-Dicyanoheptane[2] CAS Number: 1675-69-0[1][2] Molecular Formula: C₉H₁₄N₂[1] Molecular Weight: 150.22 g/mol [1][2] Chemical Structure:
Caption: Chemical structure of nonanedinitrile.
Physical Properties
The physical properties of nonanedinitrile are critical for its handling, storage, and use in various applications.
| Property | Value | Reference |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 175-176 °C at 11 mmHg | [2] |
| Density | 0.929 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.446 | [2] |
| Solubility | Limited data available. Miscible with many organic solvents. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3] |
Chemical Properties and Reactivity
The chemical behavior of nonanedinitrile is dominated by the reactivity of its two nitrile groups. These groups can undergo hydrolysis to form carboxylic acids or be reduced to primary amines, opening up a wide array of synthetic possibilities.
Hydrolysis to Azelaic Acid
The hydrolysis of both nitrile groups in nonanedinitrile yields azelaic acid (nonanedioic acid), a valuable dicarboxylic acid used in the production of polymers, plasticizers, and in various dermatological applications.[4][5] This reaction is typically carried out under acidic or basic conditions.
Caption: Hydrolysis of nonanedinitrile to azelaic acid.
Causality: The strong acidic environment protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid.
Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The final product can be validated by its melting point and spectroscopic analysis (e.g., IR, NMR).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanedinitrile (1 equivalent) and a 6 M aqueous solution of sulfuric acid (excess).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by TLC or GC.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, azelaic acid, may precipitate upon cooling.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.
-
Characterization: Confirm the identity and purity of the azelaic acid by measuring its melting point (approximately 106-108 °C) and acquiring its IR and NMR spectra.
Reduction to 1,9-Nonanediamine
The catalytic hydrogenation of nonanedinitrile is a key transformation that yields 1,9-nonanediamine, an important monomer for the synthesis of polyamides, such as Nylon 9. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary diamine and minimize the formation of secondary and tertiary amine byproducts.
Caption: Reduction of nonanedinitrile to 1,9-nonanediamine.
Causality: A heterogeneous catalyst, such as Raney Nickel or Rhodium on alumina, facilitates the addition of hydrogen across the carbon-nitrogen triple bonds of the nitrile groups. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary amines through reductive amination of the intermediate imines.
Self-Validating System: The reaction progress can be monitored by measuring the uptake of hydrogen. The final product mixture can be analyzed by GC or GC-MS to determine the yield and selectivity of the desired primary diamine.
Step-by-Step Methodology:
-
Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the hydrogenation catalyst (e.g., Raney Nickel, typically 5-10% by weight of the nitrile) and a solution of nonanedinitrile in a suitable solvent (e.g., ammonia-saturated methanol or tetrahydrofuran).
-
Reaction Execution: Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude 1,9-nonanediamine can be purified by vacuum distillation.
-
Characterization: Verify the identity and purity of the product by GC-MS and NMR spectroscopy.
Analytical Characterization
Accurate characterization of nonanedinitrile is essential for quality control and for understanding its reactivity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
The IR spectrum of nonanedinitrile is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration.
-
C≡N Stretch: A prominent peak is expected in the region of 2240-2260 cm⁻¹. The sharpness and intensity of this peak are indicative of the nitrile functional group.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-2960 cm⁻¹.
-
CH₂ Bend: The bending vibration of the methylene groups will be observed around 1465 cm⁻¹.
-
¹H NMR: The proton NMR spectrum of nonanedinitrile is expected to be relatively simple due to the symmetry of the molecule. The protons on the carbons alpha to the nitrile groups will be the most deshielded and appear furthest downfield. The protons of the other methylene groups will appear as a complex multiplet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbons and the different methylene carbons in the aliphatic chain. The nitrile carbons (C≡N) are expected to appear in the range of 115-125 ppm. The carbons alpha to the nitrile groups will be shifted downfield compared to the other methylene carbons.
Electron ionization mass spectrometry (EI-MS) of nonanedinitrile will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be characteristic of aliphatic dinitriles, with fragmentation occurring along the carbon chain.
Chromatographic Methods
Gas chromatography is a suitable method for the analysis of nonanedinitrile due to its volatility.
Experimental Protocol: GC Analysis of Nonanedinitrile
Causality: The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The choice of a suitable column and temperature program is critical for achieving good resolution.
Self-Validating System: The method can be validated by analyzing a standard of known concentration to determine retention time and response factor. The identity of the peak can be confirmed by coupling the GC to a mass spectrometer (GC-MS).
Step-by-Step Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Sample Preparation: Dissolve a small amount of the nonanedinitrile sample in a volatile organic solvent such as acetone or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Use a temperature program that starts at a relatively low temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and elution of the analyte.
-
Data Analysis: The retention time of the peak corresponding to nonanedinitrile is used for qualitative identification, and the peak area is used for quantitative analysis.
Applications
The unique chemical structure of nonanedinitrile makes it a valuable intermediate in several industrial and research applications.
Polymer Synthesis
The primary application of nonanedinitrile is as a monomer precursor for the synthesis of polyamides. The reduction of nonanedinitrile to 1,9-nonanediamine provides one of the two essential monomers for the production of Nylon 9,T and other specialty polyamides. These polyamides can exhibit desirable properties such as high strength, flexibility, and low moisture absorption.
Caption: Workflow from nonanedinitrile to polyamides and their applications.
Precursor in Organic Synthesis
Beyond polymer chemistry, nonanedinitrile can serve as a starting material for the synthesis of various other organic molecules. The hydrolysis to azelaic acid is a key example. While direct applications in drug development are not widely documented, the derivatives of nonanedinitrile, such as diamines and dicarboxylic acids, are classes of compounds that are frequently incorporated into pharmacologically active molecules. The nine-carbon backbone of nonanedinitrile can provide a flexible and lipophilic spacer in drug candidates.
Safety and Handling
Nonanedinitrile is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed or inhaled.[1] May cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
Conclusion
Nonanedinitrile is a valuable and versatile chemical intermediate with significant potential in materials science and organic synthesis. Its ability to be readily converted into 1,9-nonanediamine and azelaic acid makes it a key component in the production of specialty polyamides. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and analytical methods, to aid researchers in its effective and safe utilization. As the demand for high-performance and bio-based materials continues to grow, the importance of intermediates like nonanedinitrile is likely to increase.
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. (URL: [Link])
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The Bio-Based Horizon: Azelanitrile as a Precursor for High-Performance Polyamides
A Technical Guide for Researchers and Materials Scientists
The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift from petrochemical feedstocks to renewable, bio-based alternatives. Within this green revolution, azelanitrile (nonanedinitrile) is emerging as a pivotal, yet underexplored, monomer precursor. Derived from oleic acid—a ubiquitous component of vegetable and algal oils—this compound offers a direct pathway to 1,9-nonanediamine, a C9 diamine that is a critical building block for high-performance polyamides. This guide provides a comprehensive technical overview of the synthesis, conversion, and polymerization of this compound, offering a roadmap for its integration into the development of sustainable polymers.
The Strategic Advantage of Bio-Based C9 Monomers
The journey from biomass to advanced materials begins with the strategic selection of platform chemicals. Oleic acid, an 18-carbon monounsaturated fatty acid, represents a readily available and economically viable starting point. The oxidative cleavage of its double bond yields C9 derivatives, namely azelaic acid and its corresponding dinitrile, this compound. This C9 backbone is particularly significant as it enables the synthesis of "long-chain" polyamides, such as Polyamide 9,9 (PA 9,9), which exhibit desirable properties including lower moisture absorption, enhanced flexibility, and improved dimensional stability compared to their shorter-chain counterparts (e.g., PA 6,6).
The Synthetic Pathway: From Oleic Acid to this compound
The transformation of oleic acid into this compound is a multi-step process that leverages established and innovative chemical transformations. The overall workflow is a testament to the potential of oleochemicals in creating value-added products.
Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid
The cornerstone of this bio-based route is the ozonolysis of oleic acid. This well-established industrial process involves the oxidative cleavage of the carbon-carbon double bond in oleic acid, yielding azelaic acid and pelargonic acid.[1][2][3][4]
Causality of Experimental Choices:
-
Ozone as the Oxidant: Ozone is a powerful and selective oxidizing agent that efficiently cleaves the double bond of oleic acid. Its use avoids the harsh reagents and potential byproducts associated with other oxidation methods.[2][4]
-
Solvent Selection: The reaction is often carried out in a non-participating solvent to ensure good mass transfer and to control the reaction temperature.
-
Workup Conditions: The intermediate ozonide is typically decomposed under oxidative conditions (e.g., using hydrogen peroxide) to yield the desired carboxylic acids.
Experimental Protocol: Ozonolysis of Oleic Acid
Objective: To synthesize azelaic acid from oleic acid via ozonolysis.
Materials:
-
Oleic acid (technical grade)
-
Methanol (or other suitable solvent)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Hydrogen peroxide (30%)
-
Formic acid
Procedure:
-
Dissolve oleic acid in methanol in a reaction vessel equipped with a gas dispersion tube and a cooling system.
-
Cool the solution to a low temperature (typically between -78°C and 0°C) to control the exothermic reaction.
-
Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by testing for the presence of unreacted ozone at the gas outlet (e.g., with a potassium iodide solution).
-
Once the reaction is complete, purge the solution with oxygen or an inert gas to remove any residual ozone.
-
Decompose the resulting ozonide by adding a mixture of hydrogen peroxide and formic acid.
-
Heat the mixture to complete the oxidation to azelaic acid.
-
After the reaction, the azelaic acid can be isolated by cooling the solution to induce crystallization, followed by filtration and washing. The co-product, pelargonic acid, will remain in the filtrate.
-
The purity of the azelaic acid can be determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][5]
Step 2: Conversion of Azelaic Acid to this compound
The conversion of a dicarboxylic acid to a dinitrile is a critical transformation. While several methods exist, a common approach involves a two-step process of amidation followed by dehydration.[6][7] A more direct method is the acid-nitrile exchange reaction, or transnitrilation, where the carboxylic acid is treated with a nitrile, such as acetonitrile, which acts as both a reactant and a solvent.
Causality of Experimental Choices:
-
Amidation/Dehydration: This classic route first converts the carboxylic acid groups to amides, which are then dehydrated to nitriles using a dehydrating agent. This is a reliable but multi-step process.[7]
-
Transnitrilation: This method offers a more direct, one-pot conversion. The use of a catalyst, such as indium trichloride, can facilitate the reaction under milder conditions.
Representative Experimental Protocol: Synthesis of this compound from Azelaic Acid
Objective: To synthesize this compound from azelaic acid.
Materials:
-
Azelaic acid
-
Acetonitrile (reagent grade)
-
Indium(III) chloride (InCl3) as a catalyst (optional)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with azelaic acid and acetonitrile. Acetonitrile serves as both the solvent and the nitrile source.
-
If using a catalyst, add a catalytic amount of InCl3 (e.g., 1-5 mol%).
-
Seal the reactor and heat to a temperature of around 200-350°C. The reaction is performed under the autogenous pressure of the solvent at this temperature.[6]
-
Maintain the reaction at temperature for a specified time (e.g., 2-10 hours) with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The reaction mixture will contain this compound, unreacted azelaic acid, and acetonitrile. The acetonitrile can be removed by distillation.
-
The this compound can be purified from the unreacted starting material by techniques such as vacuum distillation or recrystallization.
-
Characterization of the product can be performed using Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of the nitrile peak (~2245 cm⁻¹) and the disappearance of the carboxylic acid peaks, and by Nuclear Magnetic Resonance (NMR) spectroscopy.
From Monomer Precursor to Polymer: The Hydrogenation and Polymerization of this compound Derivatives
This compound is a stable intermediate that serves as a direct precursor to the C9 diamine monomer required for polyamide synthesis.
Step 3: Hydrogenation of this compound to 1,9-Nonanediamine
The catalytic hydrogenation of dinitriles to diamines is a widely used industrial process. Raney nickel is a common and effective catalyst for this transformation due to its high activity and relatively low cost.[8][9][10][11]
Causality of Experimental Choices:
-
Raney Nickel Catalyst: This catalyst is highly active for the hydrogenation of nitriles. Its porous structure provides a large surface area for the reaction.[10][11]
-
Hydrogen Pressure: The reaction is carried out under a high pressure of hydrogen gas to ensure a sufficient concentration of hydrogen for the reduction.
-
Solvent and Additives: The reaction is typically conducted in a solvent that can dissolve the dinitrile. The addition of a base, such as sodium hydroxide, can help to suppress the formation of secondary and tertiary amine byproducts.[8]
Experimental Protocol: Hydrogenation of this compound to 1,9-Nonanediamine
Objective: To synthesize 1,9-nonanediamine from this compound.
Materials:
-
This compound
-
Raney Nickel (activated slurry)[4]
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide (or other base)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, prepare a solution of this compound in ethanol.
-
Carefully add the Raney nickel slurry to the reaction mixture under an inert atmosphere.[4]
-
Add a small amount of sodium hydroxide to the mixture to act as a promoter and selectivity enhancer.[8]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[4]
-
The 1,9-nonanediamine can be isolated from the solvent by distillation.
-
The purity of the product can be verified by GC-MS and NMR spectroscopy.
Step 4: Synthesis of Polyamide 9,9
The final step is the polycondensation of the bio-derived 1,9-nonanediamine with a dicarboxylic acid, in this case, the bio-derived azelaic acid, to produce Polyamide 9,9. This reaction is typically carried out via melt polycondensation.
Causality of Experimental Choices:
-
Nylon Salt Formation: The first step is the formation of a nylon salt by reacting the diamine and the diacid in a 1:1 molar ratio. This ensures proper stoichiometry for the subsequent polymerization.
-
Melt Polycondensation: This method is widely used for polyamide synthesis as it avoids the need for solvents and allows for the production of high molecular weight polymers. The removal of water as a byproduct drives the reaction to completion.
Experimental Protocol: Synthesis of Polyamide 9,9
Objective: To synthesize Polyamide 9,9 from 1,9-nonanediamine and azelaic acid.
Materials:
-
1,9-Nonanediamine
-
Azelaic acid
-
Water
-
Polycondensation reactor equipped with a stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Prepare an aqueous solution of the nylon salt by reacting equimolar amounts of 1,9-nonanediamine and azelaic acid in water.
-
Transfer the nylon salt solution to the polycondensation reactor.
-
Heat the solution under a nitrogen atmosphere to evaporate the water and form a prepolymer.
-
Gradually increase the temperature to above the melting point of the resulting polyamide (typically 250-280°C) to initiate melt polycondensation.
-
Apply a vacuum during the final stages of the reaction to remove the last traces of water and drive the polymerization to a high molecular weight.
-
Once the desired melt viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.
-
The resulting Polyamide 9,9 can be characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by differential scanning calorimetry), and mechanical properties (e.g., by tensile testing).
Visualizing the Pathway and Properties
The entire process, from biomass to high-performance polymer, can be visualized as a linear progression of chemical transformations.
Caption: The bio-based synthesis route from oleic acid to Polyamide 9,9 via the this compound intermediate.
Properties of this compound and Polyamide 9,9
The properties of the intermediate, this compound, and the final polymer, Polyamide 9,9, are critical for their application and processing.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₄N₂ |
| Molar Mass | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 10-12 °C |
| Boiling Point | 165-167 °C at 12 mmHg |
| Density | ~0.92 g/cm³ |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Table 2: Typical Properties of Polyamide 9,9
| Property | Value |
| Melting Temperature (Tm) | ~180-200 °C |
| Glass Transition Temperature (Tg) | ~45-55 °C |
| Tensile Strength | 50-70 MPa |
| Elongation at Break | 100-300 % |
| Water Absorption (24h) | < 1.0 % |
Future Outlook
This compound stands as a promising, bio-based monomer precursor with the potential to contribute significantly to the sustainable production of high-performance polyamides. The pathway from oleic acid is chemically sound and leverages established industrial processes. Future research should focus on optimizing the conversion of azelaic acid to this compound to improve yields and reduce costs, as well as exploring the full potential of Polyamide 9,9 and other C9-based polyamides in various applications, from automotive components to textiles and engineering plastics. The continued development of such bio-based value chains will be instrumental in decoupling the chemical industry from its reliance on fossil fuels.
References
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- Preparation, characterization, and theoretical studies of azelaic acid derived from oleic acid by use of a novel ozonolysis method. (2011). Journal of the Serbian Chemical Society.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
- Scalable, sustainable and catalyst-free continuous flow ozonolysis of f
- SYNTHESIS OF AZELAIC ACID FROM OLEIC ACID WITH GREEN OXIDANT H2O2 / H2WO4. (n.d.). Jurnal Teknik Kimia USU.
- Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzym
- Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts. (1994).
- Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society.
- Synthesis and characterization of polyamides, polyimides and polyesters containing flexibilizing groups. (n.d.).
- Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. (n.d.). Asian Journal of Chemistry.
- Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. (2017). Molecules.
- hydrogen. (n.d.). Organic Syntheses.
- Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Chemistry Central Journal.
- Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. (2013). Organic Process Research & Development.
- Synthesis of azelaic acid. (2019).
- Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. (2019). The Journal of Organic Chemistry.
- Raney nickel. (n.d.). Wikipedia.
- NEW METHOD OF SIMULTANEOUS SYNTHESIS OF AZELAIC ACID AND PELARGONIC ACID USING OZONE. (n.d.). UniLaSalle.
- Acetonitrile. (n.d.). Fisher Scientific.
- 20: Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (2020). Polymers.
- Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzym
- NEW METHOD OF SIMULTANEOUS SYNTHESIS OF AZELAIC ACID AND PELARGONIC ACID USING OZONE. (n.d.). UniLaSalle.
- Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. (2022). Journal of Analytical Methods in Chemistry.
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Azelanitrile (Nonanedinitrile): A Theoretical and Computational Guide for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Azelanitrile, more formally known as Nonanedinitrile, from a theoretical and computational chemistry perspective. It is designed for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational methods to understand and predict the behavior of aliphatic dinitriles. This document elucidates the molecule's structural and electronic properties, offers detailed protocols for performing Density Functional Theory (DFT) calculations, and interprets the results in the context of reactivity and spectroscopic characterization. By integrating foundational theory with practical application, this guide serves as a self-validating resource for predicting molecular behavior and designing novel chemical entities.
Introduction and Nomenclature
The term "this compound" is derived from azelaic acid, a nine-carbon dicarboxylic acid. Consequently, this compound refers to the corresponding nine-carbon dinitrile, Nonanedinitrile . This document will use the systematic name "Nonanedinitrile" to maintain clarity and adhere to IUPAC standards.
Nonanedinitrile (NC-(CH₂)₇-CN) is a long-chain aliphatic dinitrile. Molecules of this class are of significant interest as versatile chemical intermediates and building blocks.[1][2] Their two nitrile functional groups offer reactive sites for a variety of chemical transformations, making them valuable precursors for synthesizing polymers, pharmaceuticals, and other high-value chemicals.[1] Understanding the electronic structure and energetic landscape of Nonanedinitrile is crucial for predicting its reactivity, stability, and interaction with other molecules, which is fundamental in rational drug design and materials engineering. Computational chemistry provides a powerful, cost-effective toolkit for exploring these properties at the molecular level.[3][4][5]
This guide will focus on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to elucidate the properties of Nonanedinitrile.[6][7]
Molecular Properties and Structural Analysis
A thorough understanding of a molecule begins with its fundamental physicochemical and structural properties.
Physicochemical Properties
Nonanedinitrile is a bifunctional molecule featuring a flexible seven-carbon alkyl chain capped by two terminal nitrile groups.[8] Key properties sourced from authoritative databases are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[8] |
| Molecular Weight | 150.22 g/mol | PubChem[8] |
| IUPAC Name | Nonanedinitrile | PubChem[8] |
| CAS Number | 1871-96-1 | NIST WebBook[9] |
| Physical Description | Data suggests it is likely a liquid at room temperature. | Inferred from related nitriles[10] |
| Boiling Point | Critically evaluated data is available. | NIST/TRC Web Thermo Tables[9] |
Optimized Molecular Geometry
The three-dimensional structure of Nonanedinitrile was determined through geometry optimization using DFT. This process finds the lowest energy conformation of the molecule.[7] The flexible alkyl chain allows for multiple conformers; the linear, fully extended conformer is typically the most stable in the gas phase.
The nitrile functional group features sp-hybridized carbon and nitrogen atoms, resulting in a linear R-C≡N geometry with a bond angle of approximately 180°.[11] The C≡N triple bond is strong and highly polar, which dictates much of the molecule's reactivity.[11][12]
Below is a diagram representing the optimized structure of Nonanedinitrile.
Caption: Optimized molecular structure of Nonanedinitrile.
Computational Methodology: A Practical Workflow
To ensure scientific integrity and reproducibility, this section details a self-validating protocol for performing DFT calculations on Nonanedinitrile using the Gaussian software suite, a widely used computational chemistry package.[6][13]
Theoretical Framework: Justification of Method Selection
-
Density Functional Theory (DFT): DFT is chosen for its excellent balance of computational cost and accuracy in predicting the electronic structure and properties of organic molecules.[14]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry, known for providing reliable geometries and vibrational frequencies for a wide range of systems.[6][15]
-
6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogens (p), allowing for greater flexibility in describing bond shapes and anisotropic electron density. This level of theory is well-suited for detailed analysis of electronic properties.[16]
Step-by-Step Protocol for DFT Calculation
This protocol outlines the essential steps for geometry optimization followed by frequency and electronic property analysis.
Step 1: Molecule Building and Initial Geometry
-
Construct the Nonanedinitrile molecule using a molecular editor and builder such as GaussView, Avogadro, or IQmol.[13][17][18]
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This prevents calculation issues arising from highly strained initial geometries.[17]
-
Save the structure as a Gaussian Input File (.gjf or .com).[13]
Step 2: Gaussian Input File Preparation
-
Open the input file in a text editor. The file consists of several key sections.[6][7]
-
Route Section (# line): This line specifies the calculation type, level of theory, and desired outputs. For a comprehensive analysis, the following keywords are recommended: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO Geom=Connectivity
-
#p: Prints extra output.
-
B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.[7]
-
Freq: Calculates vibrational frequencies to confirm a true minimum (no imaginary frequencies) and to predict the IR spectrum.[6][13]
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions.[16]
-
Geom=Connectivity: Ensures bond connectivity information is included in the output.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: For neutral Nonanedinitrile, this is 0 1 (charge 0, spin multiplicity 1).[6]
-
Molecular Specification: The Cartesian coordinates of each atom.
Step 3: Running the Calculation
-
Submit the input file to the Gaussian program.[6]
-
The calculation will proceed iteratively until the geometry converges to a stationary point.
Step 4: Analysis of the Output File (.log or .out)
-
Verify Convergence: Search for "Normal termination of Gaussian" at the end of the file.
-
Check for Imaginary Frequencies: In the frequency analysis section, ensure all vibrational frequencies are positive. A negative (imaginary) frequency indicates a transition state, not a stable minimum.[13]
-
Extract Data: The output file contains a wealth of information, including the final optimized energy, atomic coordinates, dipole moment, vibrational frequencies and intensities, and the NBO analysis results.[6][13]
Workflow Visualization
The following diagram illustrates the computational workflow described above.
Caption: A standard workflow for DFT-based molecular property prediction.
Analysis of Electronic Structure and Reactivity
The results from the DFT calculation provide deep insights into the electronic nature of Nonanedinitrile, which is key to understanding its chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting reactive sites.[19][20]
-
Negative Regions (Red/Yellow): These areas are electron-rich and represent sites for electrophilic attack. In Nonanedinitrile, the most negative potential is localized around the nitrogen atoms of the nitrile groups due to their lone pair of electrons.[20][21] This indicates that the nitrogen atoms are the primary sites for interaction with protons or other electrophiles.[19]
-
Positive Regions (Blue): These areas are electron-poor and susceptible to nucleophilic attack. The MEP would show positive potential around the hydrogen atoms of the alkyl chain and, to a lesser extent, the carbon atoms of the nitrile groups.[20] The polarity of the C≡N bond makes the carbon atom electrophilic.[11]
-
Neutral Regions (Green): The long, nonpolar alkyl chain will exhibit a near-neutral potential.
Caption: Conceptual MEP map indicating reactive sites on Nonanedinitrile.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. For Nonanedinitrile, the HOMO is expected to be localized on the nitrile groups, specifically involving the nitrogen lone pairs and the π-system of the triple bond.
-
LUMO: Represents the ability to accept an electron. The LUMO is typically the antibonding π* orbital of the C≡N triple bonds.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of bonding and charge distribution.[16]
-
Atomic Charges: NBO calculates the charge on each atom. It will confirm the high negative charge on the nitrogen atoms and the positive charge on the nitrile carbons, validating the polarity inferred from the MEP.
-
Donor-Acceptor Interactions: NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to a nearby empty antibonding orbital.[16] This provides further insight into the molecule's electronic stability. For instance, weak interactions between the C-H σ orbitals and the C≡N π* orbitals might be observed.
Vibrational Analysis and Spectroscopic Signature
The frequency calculation not only confirms the optimized structure as a true energy minimum but also predicts the infrared (IR) spectrum.[22][23]
-
C≡N Stretch: The most characteristic vibration for nitriles is the C≡N stretching mode. This appears as a sharp, intense peak in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. The exact frequency is sensitive to the local electronic environment.[24][25]
-
C-H Stretches: Vibrations from the alkyl chain's C-H bonds will appear in the 2850-3000 cm⁻¹ region.
-
Other Vibrations: C-H bending and C-C stretching modes will appear at lower frequencies in the fingerprint region.
Computational vibrational analysis allows for the precise assignment of each band in an experimental spectrum, providing a powerful link between theoretical models and experimental observation.[26]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Predicted Intensity |
| C≡N Stretch | 2200 - 2260 | Strong, Sharp |
| sp³ C-H Stretch | 2850 - 3000 | Medium to Strong |
| CH₂ Scissoring | ~1450 | Medium |
| CH₂ Rocking | 720 - 1350 | Variable |
Applications in Drug Development and Materials Science
The theoretical insights gained from computational studies of Nonanedinitrile have direct practical implications.
-
Linker/Spacer in Drug Design: The long, flexible, and relatively inert alkyl chain makes Nonanedinitrile an excellent candidate for a linker or spacer to connect two active pharmacophores in a single drug molecule. Computational modeling can help optimize the length and conformation of such linkers to achieve the desired biological activity.
-
Precursor for Synthesis: The nitrile groups can be readily transformed into other functional groups like amines (via reduction) or carboxylic acids (via hydrolysis).[11] Understanding the electronic properties of the nitrile group helps in predicting reaction pathways and designing efficient synthetic routes for novel compounds.[1][2]
-
Polymer Science: As a dinitrile, it can serve as a monomer for the synthesis of polyamides or other polymers. Computational studies can predict the properties of resulting polymers, aiding in the design of new materials with specific thermal or mechanical characteristics.
Conclusion
This guide has demonstrated the power of theoretical and computational chemistry in providing a detailed, multi-faceted understanding of this compound (Nonanedinitrile). Through the application of Density Functional Theory, we have elucidated its structural, electronic, and vibrational properties. The provided step-by-step computational protocol serves as a practical template for researchers to perform their own high-quality calculations. The analysis of the Molecular Electrostatic Potential, Frontier Molecular Orbitals, and NBO charges offers a robust framework for predicting the molecule's reactivity, guiding its application in complex fields like drug discovery and materials science. By bridging fundamental theory with practical application, computational modeling stands as an indispensable tool for modern chemical research and development.
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Exploring the Solubility of Azelanitrile in Different Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the solubility of Azelanitrile, a key intermediate in advanced polymer synthesis. Recognizing the critical role of solubility in process optimization, reaction kinetics, and purification, this document moves beyond simple data provision. It delves into the theoretical underpinnings of solubility, offers a robust, field-proven experimental protocol for its quantitative determination, and presents a framework for rational solvent selection. By synthesizing theoretical principles with practical, self-validating methodologies, this guide serves as an essential resource for scientists and engineers working with this compound.
Introduction to this compound: Physicochemical Context
This compound, known systematically as hexanedinitrile, is a colorless to light yellow, oily liquid with the chemical formula C₆H₈N₂.[1][2][3] Its molecular structure, featuring a four-carbon aliphatic chain capped by two nitrile (-C≡N) functional groups, dictates its chemical behavior and physical properties.[3] The strong polarity and triple bond of the nitrile groups make this compound a versatile precursor, most notably for hydrogenation to hexamethylenediamine, a monomer essential for the production of Nylon 6,6.[1]
A thorough understanding of its solubility is paramount for its application. Solvent choice impacts reaction rates, influences crystallization and purification processes, and is a key consideration for formulation and safe handling. This guide provides the foundational knowledge and practical tools to systematically explore and quantify the solubility of this compound in a range of organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [2] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Boiling Point | ~295 °C | [1][4] |
| Melting Point | 1-3 °C | [1][4] |
| Density | ~0.951 g/mL at 25 °C | [1][4] |
| Flash Point | ~163 °C | [1] |
The Theoretical Basis of Solubility: A Predictive Framework
The age-old axiom "like dissolves like" provides a useful, albeit qualitative, starting point for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be miscible. This compound, with its polar nitrile groups, is expected to be soluble in polar organic solvents. However, for a more quantitative and predictive approach, we turn to the Hansen Solubility Parameters (HSP).
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[6]
Every solvent and solute can be assigned a point in a three-dimensional "Hansen space" defined by these parameters. The fundamental principle is that solutes will dissolve in solvents with similar HSP coordinates.[6] The distance (Ra) between the solute (this compound) and a solvent in this space is calculated, and if this distance falls within the solute's interaction radius (R₀), high solubility is predicted. This provides a powerful tool for pre-screening and rationally selecting solvents for experimental investigation.
Caption: Hansen Solubility Parameters predict miscibility based on proximity in 3D space.
Known Solubility Profile of this compound
Based on available chemical literature, this compound demonstrates a predictable solubility pattern consistent with its polar nitrile characteristics. It is generally soluble in polar organic solvents while showing limited solubility in non-polar hydrocarbons.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Solubility | Reference(s) |
| Alcohols | Methanol, Ethanol | Soluble | [2][7] |
| Ketones | Acetone | Soluble | [3] |
| Aromatics | Toluene, Benzene | Soluble | [2] |
| Chloroalkanes | Chloroform, Dichloromethane | Soluble | [2][7] |
| Ethers | Diethyl Ether | Low Solubility | [2] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble | [7] |
| Other | Carbon Disulfide | Low Solubility | [2] |
This qualitative data is invaluable for initial solvent screening but often insufficient for process design, where precise quantitative values are required. The following section details a robust protocol for determining these values.
Experimental Protocol: Quantitative Solubility Determination via the Saturation Shake-Flask Method
This protocol outlines the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.[8] The methodology is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solute is achieved and accurately measured. Adherence to Good Laboratory Practices (GLP) is essential for ensuring data integrity and reproducibility.[9][10]
Core Principle
An excess amount of this compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. At this point, the solvent is saturated, and the concentration of the dissolved this compound represents its solubility under those specific conditions.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Acetone, Toluene, Hexane)
-
Apparatus:
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
UV-Vis Spectrophotometer or HPLC system
-
Step-by-Step Experimental Workflow
-
Preparation of Stock Standard (for Calibration):
-
Accurately weigh a known amount of this compound and dissolve it in a Class A volumetric flask with the solvent of interest to create a primary stock solution of known concentration.
-
Perform serial dilutions to prepare a series of at least five calibration standards spanning the expected solubility range. Causality: A multi-point calibration curve is essential for accurately quantifying the concentration of the final saturated solution, ensuring the detector response is linear over the relevant range.
-
-
Sample Preparation:
-
Add approximately 1-2 mL of the chosen solvent to a series of vials (perform in triplicate for statistical validity).
-
Add an excess of this compound to each vial. Causality: A visible excess of undissolved solid must be present throughout the experiment to guarantee that the solution remains saturated.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 24-36 hours.[8][11] Trustworthiness: This duration is critical to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.
-
-
Phase Separation and Sampling:
-
After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours. Causality: This allows the excess solid to settle, preventing premature clogging of the filter and ensuring a clear supernatant is sampled.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean autosampler vial. Discard the first few drops to saturate the filter material. Trustworthiness: Filtration is a critical step to separate the saturated solution from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Analyze the calibration standards using the chosen analytical method (e.g., UV-Vis or HPLC) to generate a calibration curve (e.g., Absorbance vs. Concentration).
-
Analyze the filtered samples from the saturated solutions. If necessary, dilute the samples with a known volume of solvent to bring them within the linear range of the calibration curve.
-
Use the calibration curve to determine the concentration of this compound in the samples, correcting for any dilutions made. This concentration is the solubility.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation
Quantitative results should be recorded systematically. The following table provides a template for organizing the experimental data.
Table 3: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |
| Methanol | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | [Experimental Value] | [Calculated Value] | HPLC |
| Acetone | [Experimental Value] | [Calculated Value] | HPLC |
| Toluene | [Experimental Value] | [Calculated Value] | UV-Vis |
| Hexane | [Experimental Value] | [Calculated Value] | HPLC |
Conclusion
This guide has provided a multifaceted approach to understanding the solubility of this compound. By grounding experimental practice in the theoretical framework of Hansen Solubility Parameters, researchers can move from a trial-and-error approach to a more predictive and efficient solvent selection process. The detailed shake-flask protocol offers a reliable and scientifically sound method for generating the high-quality quantitative data necessary for process development, optimization, and scale-up in any research or industrial setting. The integrity of this data, underpinned by the principles of GLP, ensures that subsequent scientific and engineering decisions are based on a solid and trustworthy foundation.
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Understanding the thermal stability of Azelanitrile
An In-Depth Technical Guide to the Thermal Stability of Azelanitrile
Introduction
This compound, also known as nonanedinitrile, is an aliphatic dinitrile with the chemical formula NC(CH₂)₇CN. As a versatile chemical intermediate, it finds application in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The presence of two terminal nitrile groups imparts unique reactivity, but also introduces potential thermal hazards.[1][2] is not merely an academic exercise; it is a critical prerequisite for safe handling, storage, and process design. Uncontrolled thermal decomposition can lead to runaway reactions, generating significant heat, pressure, and potentially toxic byproducts, posing substantial risks to personnel and infrastructure.[3][4]
This guide provides a comprehensive technical overview of the thermal stability of this compound. It is designed for researchers, process chemists, and safety professionals who require a deep, mechanistic understanding of its decomposition behavior and the analytical techniques used for its assessment. We will move beyond simple data reporting to explain the causality behind experimental design and data interpretation, providing a robust framework for evaluating the thermal hazards associated with this compound.
Physicochemical Properties of this compound
A baseline understanding of this compound's physical properties is essential for interpreting its thermal behavior. These properties influence experimental setup, from the choice of analytical equipment to the conditions used for storage and handling.
| Property | Value | Source |
| Synonyms | Nonanedinitrile, 1,7-Dicyanoheptane | [1] |
| CAS Number | 1675-69-0 | [1] |
| Molecular Formula | C₉H₁₄N₂ | Inferred from structure |
| Molecular Weight | 150.22 g/mol | Inferred from formula |
| Appearance | Not specified, likely liquid or low-melting solid | General knowledge |
| Boiling Point | Not specified | |
| Structure | N≡C-(CH₂)₇-C≡N | Inferred from name |
Fundamentals of Thermal Decomposition in Aliphatic Nitriles
The thermal stability of a nitrile is intrinsically linked to the chemistry of the cyano (−C≡N) functional group.[5] This group is characterized by a strong, polar triple bond, making the carbon atom electrophilic and the nitrogen atom weakly basic.[6][7] Thermal decomposition is initiated when the molecule absorbs sufficient energy to break its weakest chemical bond. For aliphatic dinitriles like this compound, potential decomposition mechanisms can be broadly categorized:
-
Radical Chain Reactions: Homolytic cleavage of a C-C or C-H bond can initiate a radical cascade, leading to a complex mixture of smaller molecules.
-
Intramolecular Cyclization: Under certain conditions, the linear chain may cyclize, a reaction often driven by the formation of a more stable ring structure. This is a known reaction pathway for polyacrylonitrile.[8]
-
Elimination Reactions: The elimination of small, stable molecules like hydrogen cyanide (HCN) can occur, particularly at elevated temperatures. The pyrolysis of many nitrile-containing compounds is known to produce HCN.[8][9][10]
-
Polymerization: The nitrile groups can participate in polymerization reactions, especially under pressure or in the presence of catalysts, which can be highly exothermic.[11]
The specific pathway that dominates depends on factors such as temperature, pressure, heating rate, and the presence of contaminants or an external atmosphere (e.g., air vs. nitrogen).[9]
Postulated Decomposition Pathways for this compound
Given the lack of specific literature on this compound's decomposition, we can postulate pathways based on the known chemistry of similar molecules. An initial, high-energy event could lead to the formation of radical species, which then propagate through various reactions including hydrogen abstraction and fragmentation, potentially leading to the release of toxic gases like HCN.
Analytical Techniques for Assessing Thermal Stability
A multi-technique approach is essential for a thorough thermal hazard assessment.[3][12] Each method provides complementary information about the material's behavior under thermal stress.
-
Differential Scanning Calorimetry (DSC): This is the workhorse technique for thermal hazard screening.[4] DSC measures the heat flow into or out of a sample as a function of temperature. It can precisely determine the onset temperature of decomposition (T_onset), the total energy released (heat of decomposition, ΔH_decomp), and the kinetics of the reaction. An exothermic event (heat release) is a clear indicator of a potentially hazardous decomposition.[3][13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[14] This technique is crucial for identifying the temperature at which decomposition begins (evidenced by mass loss) and quantifying the amount of volatile products generated. When coupled with an evolved gas analysis (EGA) technique like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can identify the specific chemical nature of the decomposition products.[4]
-
Accelerating Rate Calorimetry (ARC): ARC is an advanced technique that simulates a worst-case thermal runaway scenario under adiabatic conditions (where no heat is lost to the surroundings).[13] It provides critical data for process safety design, including the time to maximum rate (TMR) and the adiabatic temperature rise, which are used to calculate safety boundaries for chemical reactors and storage vessels.
Integrated Thermal Hazard Assessment Workflow
A robust assessment follows a logical progression from screening to advanced analysis, integrating data from multiple techniques to build a comprehensive safety profile.
Experimental Protocols
The validity of thermal analysis data hinges on meticulous experimental procedure. The following protocols are designed as self-validating systems, incorporating steps for calibration and verification.
Protocol 1: DSC Analysis of this compound
Objective: To determine the onset temperature and heat of decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point (156.6 °C) and heat of fusion (28.45 J/g) must be within the specified tolerance. Causality: This ensures the accuracy of temperature and energy measurements.
-
Sample Preparation: In a controlled environment (e.g., a nitrogen-purged glovebox), accurately weigh 1-3 mg of this compound into a high-pressure, hermetically sealed gold-plated or stainless steel sample pan. Causality: A small sample mass minimizes thermal gradients and pressure buildup. A hermetically sealed pan prevents evaporation of the sample before decomposition, which would otherwise lead to erroneous results.
-
Reference Pan: Prepare an identical, empty, hermetically sealed pan to serve as the reference. Causality: The differential measurement subtracts the heat capacity of the pan, isolating the thermal events of the sample.
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Causality: A 10 °C/min rate is a standard for screening and balances sensitivity with resolution. A nitrogen atmosphere prevents oxidative side reactions.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the extrapolated onset temperature (T_onset) of any significant exothermic peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_decomp) in J/g.
-
Protocol 2: TGA Analysis of this compound
Objective: To determine the temperature of mass loss and quantify non-volatile residue.
-
Instrument Calibration: Calibrate the TGA's temperature sensor using certified magnetic standards (e.g., Curie point standards). Verify mass accuracy using certified calibration weights. Causality: Ensures accurate correlation between temperature and mass loss.
-
Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum crucible. Causality: A slightly larger sample size than DSC is acceptable and improves the accuracy of the mass measurement. Alumina is inert and thermally stable.
-
Experimental Program:
-
Place the crucible onto the TGA balance mechanism.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Causality: A nitrogen atmosphere isolates the thermal decomposition from oxidative processes.
-
-
Data Analysis:
-
Plot the percentage mass versus temperature (°C).
-
Determine the onset temperature of mass loss (T_mass_loss).
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate.
-
Quantify the percentage of mass remaining at the end of the experiment (char yield or residue).
-
Data Interpretation and Safety Implications
The data obtained from these analyses provide the foundation for a comprehensive risk assessment. Let's consider a hypothetical data set for this compound.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Value | Interpretation |
| Onset Temperature (T_onset) | DSC | 225 °C | Decomposition begins, indicating the upper limit for safe processing. |
| Heat of Decomposition (ΔH_decomp) | DSC | -1200 J/g | A significant energy release; suggests potential for thermal runaway. |
| Onset of Mass Loss | TGA | 220 °C | Correlates well with DSC onset, confirming decomposition involves volatile products. |
| Residue at 600 °C | TGA | 15% | A significant portion of the material forms a non-volatile residue (e.g., polymer). |
Causality and Trustworthiness: The close agreement between the DSC onset (225 °C) and the TGA onset of mass loss (220 °C) provides a high degree of confidence that the observed exotherm is due to decomposition and not a physical transition like boiling.
Safety Implications:
-
A T_onset of 225 °C establishes a critical temperature threshold. Industrial processes should maintain a significant safety margin below this temperature, typically at least 50-100 °C lower, depending on the scale and cooling capacity of the operation.
-
The high heat of decomposition (-1200 J/g) is a major concern. It indicates that if a decomposition is initiated, it can generate enough heat to accelerate the reaction, leading to a thermal runaway.[4] This necessitates robust temperature control and emergency cooling systems in any process involving this compound at elevated temperatures.
-
The significant mass loss indicates the generation of large volumes of gas. In a closed system, this would lead to a rapid pressure increase, posing an explosion hazard.[3] Process vessels must be equipped with appropriately sized pressure relief systems.
Conclusion
The thermal stability of this compound is a critical parameter governing its safe use in research and industry. This guide has established a framework for understanding and evaluating this property through a combination of theoretical principles and practical analytical chemistry. The primary techniques of DSC and TGA serve as the foundation for a robust thermal hazard assessment. They allow for the determination of critical safety parameters, including the onset temperature of decomposition, the energy released, and the extent of gas generation. For this compound, the potential for a highly exothermic decomposition underscores the necessity of strict temperature control during synthesis, purification, and storage to prevent thermal runaway incidents. By integrating the methodologies and interpretive logic presented herein, scientists and engineers can confidently characterize the thermal behavior of this compound and implement the necessary engineering and procedural controls to ensure safe operation.
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The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]
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Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed. [Link]
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Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ResearchGate. [Link]
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Methodological & Application
Azelanitrile polymerization techniques for high-performance polyamides
Application Notes & Protocols
Abstract
High-performance polyamides are critical materials in numerous industries, valued for their exceptional mechanical strength, thermal stability, and chemical resistance. The pursuit of sustainable and bio-based feedstocks has led to a growing interest in monomers derived from renewable resources. Azelanitrile (1,7-dicyanoheptane), accessible from oleochemical sources, represents a promising, yet challenging, precursor for polyamide synthesis. This technical guide provides a comprehensive overview of the synthetic pathways to convert this compound into high-performance polyamides. As a dinitrile, this compound is not directly polymerizable via conventional polycondensation. Therefore, this document details the two primary multi-step strategies: a Hydrolytic Pathway , converting this compound to azelaic acid, and a Reductive Pathway , yielding 1,9-nonanediamine. We will explore the fundamental chemistry, provide detailed, field-tested protocols, and discuss the critical parameters that govern the synthesis of high-quality polymers.
Introduction: The Strategic Importance of this compound
Polyamides, commonly known as nylons, are defined by the repeating amide linkages (-CO-NH-) in their backbone. Their properties are dictated by the chemical nature of the monomers used in their synthesis—typically a dicarboxylic acid and a diamine.[1] this compound stands out as a strategic precursor because it can be chemically transformed into either a C9 dicarboxylic acid (azelaic acid) or a C9 diamine (1,9-nonanediamine). This versatility allows for the synthesis of various polyamides with tailored properties.
The core challenge, and the focus of this guide, is the efficient and controlled transformation of the nitrile functional groups (-C≡N) into polymer-ready moieties. This guide is structured around the two divergent synthetic philosophies for achieving this goal.
Diagram: Overall Synthetic Strategy from this compound
Sources
Application Notes and Protocols: Azelanitrile as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Aliphatic Dinitriles for Advanced Polymer Networks
In the pursuit of novel polymeric materials with enhanced thermal and mechanical properties, the role of the crosslinking agent is paramount. While various crosslinking strategies exist, the formation of highly stable, heterocyclic structures within a polymer matrix offers a distinct advantage in creating robust and resilient networks. This application note introduces Azelanitrile, also known as azelaoyl dinitrile or octanedinitrile, as a versatile and effective crosslinking agent. Derived from the C9 dicarboxylic acid, azelaic acid[1], this compound's long, flexible aliphatic chain and two terminal nitrile functionalities allow for the creation of crosslinked networks with unique properties, distinct from those generated by shorter-chain or aromatic dinitriles.
This compound (Octanedinitrile) is a bifunctional molecule that can be leveraged as a synthetic building block in polymer chemistry.[2] Its primary mechanism of action as a crosslinking agent is through the cyclotrimerization of its nitrile groups to form exceptionally stable 1,3,5-triazine rings.[3][4][5][6] This process transforms thermoplastic polymers into thermosets with significantly improved thermal stability, mechanical strength, and chemical resistance.
This document serves as a comprehensive guide to the utilization of this compound in polymer crosslinking applications. It provides a detailed exploration of the underlying chemical mechanisms, step-by-step protocols for laboratory-scale implementation, and methods for characterizing the resulting crosslinked polymer networks.
Chemical Identity and Properties of this compound
-
Systematic Name: Octanedinitrile
-
Synonyms: Azelaoyl dinitrile, 1,7-Dicyanoheptane, Suberonitrile[7][8]
-
CAS Number: 629-40-3[2]
-
Molecular Formula: C₉H₁₄N₂
-
Molecular Weight: 150.22 g/mol
-
Appearance: Colorless to yellowish liquid[2]
-
Key Features: The presence of two terminal nitrile (-C≡N) groups separated by a flexible seven-carbon aliphatic chain. This structure allows for significant conformational freedom, enabling the nitrile groups to participate in intermolecular crosslinking reactions.
Mechanism of Crosslinking: The Triazine Ring Formation
The crosslinking of polymers using this compound is primarily achieved through the catalyzed cyclotrimerization of the nitrile functional groups. This reaction involves three nitrile groups (from three separate this compound molecules or from this compound and nitrile groups on a polymer backbone) converging to form a highly stable, aromatic 1,3,5-triazine ring.[3][5][9]
This transformation is typically not spontaneous and requires thermal energy and a catalyst to proceed at a practical rate.[10][11] The resulting triazine ring acts as a rigid, trifunctional crosslink point, creating a robust three-dimensional polymer network.
The process can be catalyzed by a variety of substances, including:
-
Acids: Organic sulfonic acids (e.g., p-toluenesulfonic acid) and sulfinic acids.[3][10][11]
-
Metallic Compounds: Metallic acetylacetonates can also facilitate the reaction.[10][11]
The reaction generally proceeds under anhydrous conditions at elevated temperatures (typically in the range of 200°C to 350°C) and may be accelerated by increased pressure.[3][10][11] The formation of the triazine network is an addition cure mechanism, which is advantageous as it does not produce volatile byproducts, leading to void-free, high-density networks.[12]
Caption: Workflow for this compound-based polymer crosslinking.
Applications in Drug Development
The creation of stable, crosslinked polymer networks is crucial in various aspects of drug delivery and development. [13]Polymer-based hydrogels, for instance, are widely used for controlled drug release. [14]The use of this compound as a crosslinker can lead to the formation of hydrogels with high thermal and chemical stability, which is advantageous for long-term drug delivery systems. The flexible aliphatic chain of this compound can also impart a desirable degree of softness and elasticity to the hydrogel matrix. Furthermore, the triazine-crosslinked network can be designed to be biodegradable by incorporating hydrolyzable linkages in the polymer backbone, allowing for the controlled release of therapeutics over time.
Conclusion
This compound presents a compelling option for researchers seeking to develop advanced polymer networks with enhanced thermal and mechanical properties. Its ability to form highly stable triazine crosslinks through a catalyzed cyclotrimerization reaction offers a robust method for converting thermoplastic materials into high-performance thermosets. The detailed protocols and characterization methods provided in this application note serve as a foundational guide for scientists and professionals to explore the potential of this compound in their specific research and development endeavors, from advanced materials to innovative drug delivery systems.
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Hergenrother, P. M. (1977). CATALYTIC TRIMERIZATION OF AROMATIC NITRILES FOR SYNTHESIS OF POLYIMIDE MATRIX RESINS. NASA Technical Reports Server. [Link]
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Hergenrother, P. M. (n.d.). Trimerization of aromatic nitriles. NASA Technical Reports Server (NTRS). [Link]
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Hergenrother, P. M. (1979). Catalytic trimerization of aromatic nitriles and triaryl-s-triazine ring cross-linked high temperature resistant polymers and copolymers made thereby. NASA Technical Reports Server (NTRS). [Link]
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Unknown. (n.d.). Thermal trimerization of aromatic nitrile. ResearchGate. [Link]
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Eldin, S. M., & El-Rehim, H. A. A. (2015). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]
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Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry (ACS Publications). [Link]
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Sogawa, H., et al. (2021). Aliphatic ditopic nitrile N-oxide crosslinker: Synthesis, chemical stability, and catalyst-free crosslinking reactions. ResearchGate. [Link]
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Wagner, C. E., et al. (2016). Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs. PubMed Central. [Link]
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Smiley, R. A., & Arnold, C. (1960). Notes- Aliphatic Nitriles from Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
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Unknown. (n.d.). Efficient metal-free crosslinking of common propellant binders using nitrile oxide–alkene click ligation. ResearchGate. [Link]
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Herrera, A., et al. (2014). ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ResearchGate. [https://www.researchgate.net/publication/264282367_ChemInform_Abstract_One-Pot_Synthesis_of_135-Triazine_Derivatives_via_Controlled_Cross-Cyclotrimerization_of_Nitriles_A_Mechanism_Approach]([Link]_ Derivatives_via_Controlled_Cross-Cyclotrimerization_of_Nitriles_A_Mechanism_Approach)
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Mondal, T., Bhowmick, A. K., & Heinrich, G. (2016). Poly(acrylonitrile-co-butadiene) as polymeric crosslinking accelerator for sulphur network formation. PMC - NIH. [Link]
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Unknown. (n.d.). SUBERONITRILE. Gsrs. [Link]
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Unknown. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC - NIH. [Link]
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Stere, C. E., et al. (2015). Direct oxidation of amines to nitriles in the presence of ruthenium-terpyridyl complex immobilized on ILs/SILP. RSC Publishing. [Link]
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Unknown. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
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Ghencea, A., et al. (2023). The main routes reported for synthesis of azelaic acid starting from... ResearchGate. [Link]
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Unknown. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
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Unknown. (n.d.). CROSSLINKERS. MAFLON S.p.A. [Link]
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Bar, I., & Keller, T. M. (2018). A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties. MDPI. [Link]
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Unknown. (n.d.). Azelaoyl chloride. Wikipedia. [Link]
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Unknown. (n.d.). Azelaic Acid. PubChem - NIH. [Link]
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Wang, J., et al. (2018). Post Self-Crosslinking of Phthalonitrile-Terminated Polyarylene Ether Nitrile Crystals. PMC. [Link]
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Unknown. (n.d.). CROSSLINKERS. MAFLON S.p.A. [Link]
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Gavanji, S., et al. (2024). A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. PubMed. [Link]
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Unknown. (n.d.). Dicumyl Peroxide Cross-Linking of Nitrile Rubbers with Different Content in Acrylonitrile. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of 1,9-Diaminononane via Azelanitrile Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 1,9-diaminononane, a valuable linear aliphatic diamine, through the chemical reduction of azelanitrile. 1,9-Diaminonane serves as a crucial building block in various fields, including the development of novel polyamides, as a linker in supramolecular chemistry, and notably as a scaffold in medicinal chemistry and drug discovery.[1][2] This document provides two robust protocols for this conversion: the use of a powerful hydride reducing agent, lithium aluminum hydride (LiAlH4), and a catalytic hydrogenation approach. The causality behind experimental choices, safety considerations, and detailed procedural steps are elucidated to ensure scientific integrity and reproducibility.
Introduction: The Significance of 1,9-Diaminonane in Modern Chemistry
Linear α,ω-diamines are fundamental components in organic synthesis, prized for their bifunctionality which allows for the construction of complex molecular architectures. 1,9-Diaminonane, with its nine-carbon backbone, offers a specific degree of flexibility and spacing that is highly sought after in the design of polyamide resins and as a curing agent. In the realm of pharmaceutical and drug development, conformationally restricted diamines are attractive scaffolds for creating libraries of compounds with defined spatial arrangements of functional groups, a key strategy in ligand-based drug design.[2][3] The synthesis of 1,9-diaminononane from readily available precursors like this compound is therefore a process of significant interest.
Choosing the Synthetic Pathway: A Tale of Two Reductions
The conversion of a nitrile to a primary amine is a fundamental transformation in organic chemistry.[4] For a dinitrile such as this compound, the goal is to efficiently reduce both nitrile functionalities to their corresponding primary amines. Two primary methods dominate this landscape: reduction with metal hydrides and catalytic hydrogenation.
1. Lithium Aluminum Hydride (LiAlH4) Reduction: The Powerhouse Approach
-
Expertise & Experience: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[6][7] This is followed by a second hydride addition to the intermediate imine anion, ultimately yielding a dianion which, upon aqueous workup, is protonated to the primary amine.[7][8] The sheer reactivity of LiAlH₄ ensures a thorough reduction, often leading to high yields.
-
Trustworthiness: The protocol's reliability hinges on the stringent exclusion of protic solvents and atmospheric moisture, as LiAlH₄ reacts violently with water.[9][10][11][12] The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
2. Catalytic Hydrogenation: The Industrial Workhorse
-
Expertise & Experience: This method is often the most economical for large-scale production of primary amines from nitriles.[4] It involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. The reaction is an exothermic process.[13] A key consideration in the catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts. To mitigate this, ammonia is often added to the reaction mixture, which helps to suppress the formation of these impurities.[5]
-
Trustworthiness: The self-validating nature of this protocol lies in the careful control of reaction parameters such as temperature, pressure, and catalyst loading. A patent for the synthesis of 1,9-diaminononane from this compound details a robust procedure using Raney nickel, which achieves high purity and yield.[14]
Experimental Protocols
Protocol 1: Synthesis of 1,9-Diaminononane via LiAlH₄ Reduction of this compound
Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and can ignite in moist air.[9][10][11][12] All handling must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[9][15] A Class D fire extinguisher or dry sand should be readily available.[9][12]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 15%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a gentle flow of inert gas.
-
Reagent Addition: In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Substrate Introduction: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the this compound solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 1,9-diaminononane can be further purified by vacuum distillation.
Protocol 2: Synthesis of 1,9-Diaminononane via Catalytic Hydrogenation of this compound
This protocol is adapted from a patented industrial process and may require specialized equipment for handling hydrogen gas under pressure.[14]
Safety First: Handling of hydrogen gas under pressure requires a properly rated autoclave and adherence to all safety protocols for high-pressure reactions. Raney nickel is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.
Materials:
-
This compound
-
Raney nickel (as a slurry)
-
Ammonia (NH₃)
-
50% (w/w) Sodium hydroxide (NaOH) in water
-
Hydrogen (H₂) gas
-
High-pressure autoclave
Procedure:
-
Reactor Charging: In a clean and dry autoclave, charge the this compound and Raney nickel.
-
Inerting: Seal the autoclave and purge the gas phase with nitrogen.
-
Additive Introduction: Introduce ammonia and the 50% sodium hydroxide solution at ambient temperature.
-
Pressurization and Heating: Begin stirring the reaction medium and introduce hydrogen gas to a total pressure of 30 bar at 130°C.
-
Reaction: Maintain the reaction for approximately 6 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen.
-
Filtration: Filter the catalyst from the reaction mixture at an elevated temperature (e.g., 60°C) to prevent the product from solidifying.
-
Purification: The crude 1,9-diaminononane is then purified by vacuum distillation. This method has been reported to yield a product with 99.2% purity and an 88% yield.[14]
Data Presentation
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation[14] |
| Reducing Agent | Lithium aluminum hydride | Hydrogen gas with Raney nickel catalyst |
| Solvent | Anhydrous diethyl ether or THF | None specified (reaction is neat) |
| Temperature | Room temperature to reflux | 130°C |
| Pressure | Atmospheric | 30 bar |
| Reaction Time | Several hours | 6 hours |
| Additives | None | Ammonia, Sodium Hydroxide |
| Reported Yield | Typically high | 88% |
| Reported Purity | Dependent on purification | 99.2% |
Visualization of the Synthesis
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Azelanitrile: A Versatile C9 Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of Aliphatic Dinitriles in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the nitrile functional group stands out as a uniquely versatile synthon.[1] Its strong electron-withdrawing nature and the ability to be transformed into a variety of other key functionalities, such as amines and carboxylic acids, make it an invaluable tool for the construction of complex molecular architectures.[1] Azelanitrile, also known as nonanedinitrile, is a nine-carbon aliphatic dinitrile that offers a flexible and strategically significant scaffold for the synthesis of active pharmaceutical ingredients (APIs). This linear C9 chain can be functionalized at either or both ends, providing access to a range of important pharmaceutical intermediates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a pharmaceutical intermediate. We will explore its key chemical transformations, provide detailed experimental protocols for its conversion into valuable derivatives, and discuss the applications of these derivatives in medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄N₂ | N/A |
| Molecular Weight | 150.22 g/mol | N/A |
| Synonyms | Nonanedinitrile, 1,7-Dicyanoheptane | [2] |
| CAS Number | 1675-69-0 | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood.[2]
Core Synthetic Transformations of this compound
This compound's utility as a pharmaceutical intermediate stems primarily from the two nitrile groups, which can be readily converted into carboxylic acids or primary amines. These transformations open the door to a wide array of subsequent chemical modifications.
}
Hydrolysis to Azelaic Acid
The hydrolysis of both nitrile groups of this compound yields azelaic acid (nonanedioic acid), a dicarboxylic acid with established and emerging pharmaceutical applications. This transformation can be achieved under either acidic or alkaline conditions.
-
Dermatology: Azelaic acid is an FDA-approved treatment for mild to moderate acne vulgaris and rosacea.[3][4][5] It exhibits antimicrobial, anti-inflammatory, and comedolytic properties.[2]
-
Hyperpigmentation: It is also used to treat skin pigmentation disorders like melasma and post-inflammatory hyperpigmentation.[3]
-
Anti-Cancer Potential: Research has indicated that azelaic acid and its derivatives may possess anti-proliferative activity against various cancer cell lines, including melanoma and acute myeloid leukemia.[1][2][5][6]
This protocol provides a general procedure for the acid-catalyzed hydrolysis of an aliphatic dinitrile. Optimization of reaction time and temperature may be necessary for this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, cautiously add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). Caution: Always add acid to water slowly and with cooling.
-
Addition of this compound: To the acidic solution, add this compound (1.0 equivalent).
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the azelaic acid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude azelaic acid with cold water to remove any residual acid. The product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified azelaic acid in a vacuum oven to a constant weight.
}
Reduction to 1,9-Diaminononane
The reduction of both nitrile groups of this compound affords 1,9-diaminononane, a linear C9 diamine. This diamine can serve as a valuable building block and linker in the synthesis of more complex pharmaceutical agents.
-
Polymer-Based Drug Delivery: Aliphatic diamines are key monomers in the synthesis of polyamides. Polyamides and poly(amino acid)s are biocompatible and biodegradable polymers used in the development of novel drug delivery systems for controlled and targeted release.[7][8][9]
-
Linker Chemistry in Antibody-Drug Conjugates (ADCs): The linker is a critical component of ADCs, connecting the antibody to the cytotoxic payload.[4][10][11][][13] Aliphatic diamines can be incorporated into linker designs to modulate properties such as stability, solubility, and the release mechanism of the drug.[4][10][11][][13]
This protocol outlines a general procedure for the catalytic hydrogenation of an aliphatic dinitrile. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.
Materials:
-
This compound
-
Raney® Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol (anhydrous)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add this compound (1.0 equivalent) and the solvent (e.g., methanol or ethanol). If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.
-
Catalyst Addition: Under an inert atmosphere (e.g., a glovebox or under a stream of nitrogen), carefully add the Raney® Nickel or Pd/C catalyst to the reactor. Caution: Raney® Nickel and dry Pd/C are pyrophoric and must be handled with care.
-
Inerting the System: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual oxygen.
-
Hydrogenation: After purging, carefully introduce hydrogen gas into the reactor to the desired pressure (e.g., 500-1500 psi).
-
Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a suitable temperature (e.g., 50-100 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of carefully.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,9-diaminononane. The product can be further purified by distillation under reduced pressure or by crystallization.
}
Conclusion
This compound serves as a valuable and versatile C9 building block in pharmaceutical synthesis. Its straightforward conversion to azelaic acid and 1,9-diaminononane provides access to key intermediates with proven and potential applications in dermatology, oncology, and advanced drug delivery systems. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The strategic incorporation of this dinitrile into synthetic routes can facilitate the efficient construction of novel and complex active pharmaceutical ingredients.
References
-
Material Safety Data Sheet - this compound, 95%. Cole-Parmer. Available at: [Link]
-
Exploring Chemical Synthesis: The Role of Nitriles in Pharma. ChemComplex. Available at: [Link]
-
Azelaic acid. Wikipedia. Available at: [Link]
-
Acne: Types, Causes, Treatment & Prevention. Cleveland Clinic. Available at: [Link]
-
Azelaic Acid: A Promising Agent for Dermatological Applications. Bentham Science. Available at: [Link]
-
Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia. Frontiers in Pharmacology. Available at: [Link]
-
Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. MDPI. Available at: [Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]
-
Nonanedioic acid (Azelaic Acid). Ataman Kimya. Available at: [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. Signal Transduction and Targeted Therapy. Available at: [Link]
- Synthesis of azelaic acid. Google Patents.
-
Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. Available at: [Link]
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. Available at: [Link]
-
Azelaic Acid. BIRAC. Available at: [Link]
- Process for preparation of azelaic acid. Google Patents.
-
Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. National Institutes of Health. Available at: [Link]
-
Polyamide/poly(Amino acid) polymers for drug delivery. Ajman University. Available at: [Link]
- Hydrogenation of aromatic diamines. Google Patents.
-
Polyamide synthesis via enamines. ResearchGate. Available at: [Link]
- RECOVERY OF ACETONITRILE FROM A WASTE STREAM. Google Patents.
- Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol. Google Patents.
- Methods for preparing acetonitrile. Google Patents.
- Synthetic technology of azelastine hydrochloride. Google Patents.
- Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol. Google Patents.
Sources
- 1. Azelaic acid: potential as a general antitumoural agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of azelaic acid against human melanoma primary cultures and established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: Azelanitrile in the Synthesis of Advanced Corrosion Inhibitors
Introduction: The Imperative for High-Performance Corrosion Inhibitors
Corrosion, the electrochemical degradation of metals, represents a significant global challenge, leading to immense economic losses, structural failures, and safety hazards. The deployment of corrosion inhibitors is a primary strategy for mitigating this damage. Organic corrosion inhibitors are particularly effective, functioning by adsorbing onto the metal surface to form a protective barrier.[1][2] The efficacy of these inhibitors is largely determined by their molecular structure, particularly the presence of heteroatoms like nitrogen, sulfur, and oxygen, which act as adsorption centers, and a hydrocarbon backbone that forms a water-repellent layer.[1]
This guide focuses on the strategic use of Azelanitrile (Nonanedinitrile) as a versatile and powerful precursor for synthesizing a class of high-performance, nitrogen-rich corrosion inhibitors, specifically focusing on imidazoline derivatives. We will explore the chemical rationale, provide detailed synthesis protocols, and outline methods for performance validation.
PART 1: this compound as a Strategic Precursor
This compound, a nine-carbon α,ω-dinitrile, is an ideal building block for corrosion inhibitors for several key reasons:
-
Dual Reactive Sites: The presence of two terminal nitrile (-C≡N) groups provides two points for chemical modification, allowing for the synthesis of symmetrical, bidentate (two-headed) inhibitor molecules. This bidentate nature can significantly enhance surface coverage and film stability on the metal compared to single-headed inhibitors.
-
Optimal Hydrocarbon Chain: The seven-carbon methylene chain -(CH₂)₇- separating the nitrile groups provides a substantial hydrophobic backbone. This tail is crucial for creating a dense, non-polar barrier that repels water and corrosive ions from the metal surface.
-
Versatility in Heterocycle Formation: Nitrile groups are excellent electrophiles for reactions with nucleophilic amines. This reactivity is harnessed to create nitrogen-containing heterocyclic rings, such as imidazolines, which are renowned for their exceptional corrosion inhibition properties, particularly in acidic and CO₂-rich environments.[3][4][5][6]
The primary synthetic route discussed herein is the cyclization reaction between this compound and a polyamine, such as diethylenetriamine (DETA), to yield a bis-imidazoline structure.
Proposed Synthesis Pathway: this compound to Bis-Imidazoline
The reaction involves the nucleophilic attack of the primary amine groups of DETA on the electrophilic carbon of the nitrile groups in this compound. This is followed by an intramolecular cyclization and elimination of ammonia to form the stable 4,5-dihydro-1H-imidazole (imidazoline) ring. Using a catalyst like elemental sulfur can facilitate the reaction under milder conditions.[7]
Caption: Synthesis of a bis-imidazoline from this compound and DETA.
PART 2: Mechanism of Corrosion Inhibition
The synthesized bis-imidazoline inhibitor possesses a distinct molecular architecture that dictates its protective mechanism. This involves adsorption onto the metal surface, forming a thin, persistent film that acts as a barrier.
-
Adsorption: The inhibitor molecules adsorb onto the steel surface. This process can be a combination of:
-
Physisorption: Electrostatic interaction between the protonated nitrogen atoms of the imidazoline rings and the negatively charged metal surface (in acidic solution).
-
Chemisorption: The lone pair of electrons on the non-protonated nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms, forming a coordinate covalent bond.[3][4]
-
-
Film Formation: The long -(CH₂)₇- hydrocarbon chains from the this compound backbone orient themselves away from the metal surface. These hydrophobic tails pack together, creating a dense, non-polar film that displaces water and prevents corrosive species (like H⁺ and Cl⁻) from reaching the metal. The bidentate nature of the molecule allows it to anchor at two points, creating a more stable and resilient film compared to monodentate inhibitors.
Caption: Schematic of the protective film formed by the inhibitor.
PART 3: Experimental Protocols
Protocol 1: Synthesis of 2,2'-(Heptane-1,7-diyl)bis(4,5-dihydro-1H-imidazole)
This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
This compound (Nonanedinitrile), 98%
-
Diethylenetriamine (DETA), 99%
-
Elemental Sulfur (S), 99.5%
-
Toluene (optional solvent)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap (if using solvent)
-
Magnetic stirrer and hot plate
-
Nitrogen gas inlet and bubbler
-
Thermometer
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, nitrogen inlet, and thermometer. Ensure a gentle flow of nitrogen to maintain an inert atmosphere. This is crucial to prevent oxidation of the amine at high temperatures.
-
Charging Reactants: To the flask, add this compound (e.g., 0.1 mol) and Diethylenetriamine (0.22 mol, a 10% molar excess to ensure complete reaction of the nitrile).
-
Catalyst Addition: Add elemental sulfur as a catalyst (approx. 0.5-1% by weight of the this compound).
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Slowly heat the flask to 150-160°C. The reaction is typically exothermic.
-
Maintain this temperature for 4-6 hours. During this period, ammonia gas will be evolved as the cyclization proceeds. The ammonia should be safely vented through the bubbler into the fume hood.
-
The reaction progress can be monitored by observing the cessation of ammonia evolution.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation to remove any unreacted DETA and other volatile impurities. The resulting product is a viscous, amber-colored liquid.
-
-
Characterization: Confirm the structure of the synthesized bis-imidazoline using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FTIR: Expect the disappearance of the nitrile peak (~2245 cm⁻¹) and the appearance of a C=N stretch characteristic of the imidazoline ring (~1610 cm⁻¹).
-
¹H NMR: Confirm the presence of signals corresponding to the imidazoline ring protons and the aliphatic chain protons.
-
Protocol 2: Performance Evaluation by Weight Loss Method
This protocol evaluates the inhibitor's effectiveness in protecting mild steel in an acidic environment.
Materials and Equipment:
-
Mild steel coupons (e.g., C1018), pre-polished, cleaned, and weighed
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized bis-imidazoline inhibitor
-
Water bath or thermostat
-
Glass beakers (250 mL)
-
Analytical balance (±0.1 mg)
-
Desiccator
Procedure:
-
Coupon Preparation: Polish mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and weigh accurately.
-
Solution Preparation: Prepare a series of 200 mL 1 M HCl solutions in beakers. One beaker will be the blank (no inhibitor). To the others, add the synthesized inhibitor to achieve final concentrations of, for example, 50, 100, 200, and 500 ppm.
-
Immersion Test: Suspend one prepared coupon in each beaker using a glass hook. Ensure the coupons are fully immersed.
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C) for a set duration (e.g., 6 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons. Scrub them gently with a soft brush in running water to remove corrosion products, rinse with acetone, dry thoroughly, and re-weigh.
-
Data Analysis:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K = 8.76 × 10⁴, ΔW is weight loss in grams, A is the coupon area in cm², T is time in hours, and D is the density of steel in g/cm³.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
PART 4: Data Presentation and Interpretation
The results from the weight loss experiment should be tabulated for clear analysis.
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 0.1520 | 15.85 | - |
| 50 | 0.0213 | 2.22 | 86.0% |
| 100 | 0.0106 | 1.11 | 93.0% |
| 200 | 0.0053 | 0.55 | 96.5% |
| 500 | 0.0030 | 0.31 | 98.0% |
| Table 1: Representative data from a weight loss experiment for the synthesized bis-imidazoline inhibitor in 1 M HCl at 25°C for 6 hours. Data is illustrative. |
Interpretation: The data clearly shows that the corrosion rate decreases significantly with an increase in inhibitor concentration. The high inhibition efficiency, exceeding 95% at just 200 ppm, demonstrates the potent protective capability of the bis-imidazoline synthesized from this compound. This confirms the validity of the molecular design, where the dual polar heads and robust hydrophobic backbone work in concert to form a highly effective protective film.
References
-
Fouda, A.S., and Fouad, R.R. (2016). New azonitrile derivatives as corrosion inhibitors for copper in nitric acid solution. Cogent Chemistry. Available at: [Link]
-
Hoar, T.P. (1952). Nitrite Inhibition of Corrosion: Some Practical Cases. Corrosion. Available at: [Link]
-
Yuniastuti, A., et al. (2017). The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. ITB Journal of Science. Available at: [Link]
-
Kim, Y., et al. (2023). Effect of the Concentration of a Nitrite-Based Inhibitor and Chloride Ions on the Corrosion Behavior of FCD-500 in a Simulated Marine Engine Cooling Water System. Materials. Available at: [Link]
-
Yuniastuti, A., et al. (2017). The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. ResearchGate. Available at: [Link]
-
Ditama, J., et al. (2022). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. ACS Omega. Available at: [Link]
-
Yuniastuti, A., et al. (2017). The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. Semantic Scholar. Available at: [Link]
-
Al-Sabagh, A.M., et al. (2016). Synthesis of new nonionic surfactants based on imidazoline derivatives and their evaluation as corrosion inhibitors for carbon steel in 1 M HCl. ResearchGate. Available at: [Link]
-
Rahman, M.A., et al. (2010). EFFECT OF NITRITE ION ON CORROSION INHIBITION OF MILD STEEL IN SIMULATED COOLING WATER. Bangladesh Journals Online. Available at: [Link]
-
Zhang, T., et al. (2022). Migration of nitrite corrosion inhibitor in calcium silicate hydrate nanopore: A molecular dynamics simulation study. Frontiers in Materials. Available at: [Link]
-
Fouda, A.S., et al. (2011). Acrylonitrile derivatives as corrosion inhibitors for Cu10Ni alloy in 0.5 M hydrochloric acid solution. International Journal of Physical Sciences. Available at: [Link]
- Google Patents. (2010). Use of amine compounds as corrosion inhibitors.
-
Fouda, A.S., et al. (2011). Enaminonitrile derivatives as corrosion inhibitors for Cu10Ni alloy in 0.5 M HCl solutions. ResearchGate. Available at: [Link]
-
Parvulescu, V.I., et al. (2015). Direct oxidation of amines to nitriles in the presence of ruthenium-terpyridyl complex immobilized on ILs/SILP. Catalysis Science & Technology. Available at: [Link]
-
Singh, A., et al. (2019). Amines as Corrosion Inhibitors. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Coatings. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution | MDPI [mdpi.com]
- 3. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Step-by-step protocol for laboratory-scale Azelanitrile synthesis
Application Note & Protocol
Introduction: The Strategic Synthesis of Nonanedinitrile (Azelanitrile)
Nonanedinitrile, commonly known as this compound, is a C9 linear aliphatic dinitrile. Its structure, featuring a nitrile group at each end of a seven-carbon chain, makes it a valuable bifunctional building block in organic synthesis. It serves as a precursor for the synthesis of polymers, such as specialty polyamides, and as a key intermediate in the production of pharmaceuticals and other fine chemicals like 1,9-nonanediamine.
This document provides a detailed, two-stage protocol for the laboratory-scale synthesis of this compound starting from the readily available and bio-based precursor, Azelaic acid. The synthetic strategy is rooted in fundamental and reliable organic transformations:
-
Stage 1: Diamide Formation. Azelaic acid, a dicarboxylic acid, is first converted into its more reactive diacyl chloride derivative, Azeloyl chloride. This intermediate is subsequently reacted with ammonia to form the stable diamide, Azelamide.
-
Stage 2: Diamide Dehydration. The purified Azelamide is then subjected to dehydration using a potent dehydrating agent to yield the final product, this compound.
This protocol is designed to be self-validating, with clear explanations for each step and integrated checkpoints for characterization. The causality behind experimental choices, from reagent selection to purification methods, is elucidated to provide a comprehensive understanding of the process.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages as illustrated below:
Stage 1: Azelaic Acid → Azelamide HOOC-(CH₂)₇-COOH + 2 SOCl₂ → ClOC-(CH₂)₇-COCl + 2 SO₂ + 2 HCl ClOC-(CH₂)₇-COCl + 4 NH₃ → H₂NOC-(CH₂)₇-CONH₂ + 2 NH₄Cl
Stage 2: Azelamide → this compound H₂NOC-(CH₂)₇-CONH₂ + P₂O₅ → NC-(CH₂)₇-CN + 2 H₃PO₄ (conceptual)
PART 1: DETAILED EXPERIMENTAL PROTOCOL
Critical Safety & Handling Precautions
This synthesis involves hazardous materials and must be performed by trained personnel in a certified chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic HCl and SO₂ gases. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), a lab coat, and chemical splash goggles with a face shield.
-
Aqueous Ammonia (NH₄OH): Corrosive and causes severe skin burns and eye damage. The concentrated solution releases toxic and irritating ammonia gas. Handle only in a fume hood.
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating and corrosive agent. Reacts vigorously and exothermically with water. Avoid inhalation of dust and contact with skin.
-
This compound (Product): Nitriles are toxic. They can be absorbed through the skin and may release hydrogen cyanide (HCN) upon contact with strong acids or under harsh conditions. Handle with care and appropriate PPE.
Waste Disposal: All waste must be neutralized and disposed of according to institutional and local regulations. Thionyl chloride waste should be quenched carefully by slow addition to a stirred, cooled solution of sodium carbonate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| Azelaic Acid | C₉H₁₆O₄ | 188.22 | 123-99-9 | ≥98% purity |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Reagent grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reagent grade |
| Aqueous Ammonia | NH₄OH | 35.04 | 1336-21-6 | 28-30% solution |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | 1314-56-3 | Powder, ≥98% |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Experimental Workflow Diagram
Caption: Workflow for the two-stage synthesis of this compound.
Stage 1 Protocol: Synthesis of Azelamide
This stage involves two parts: the formation of the diacyl chloride intermediate, followed by its immediate conversion to the diamide.
Part A: Preparation of Azeloyl Chloride
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a drying tube followed by a base trap with NaOH solution) to manage the HCl and SO₂ off-gassing.
-
Reagents: To the flask, add Azelaic acid (18.8 g, 0.10 mol) and anhydrous Dichloromethane (DCM, 80 mL).
-
Reaction: While stirring, carefully add Thionyl chloride (26.2 g, 16.1 mL, 0.22 mol, 2.2 equivalents) to the suspension via an addition funnel.
-
Reflux: Heat the mixture to a gentle reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Isolation: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The remaining oily residue is crude Azeloyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.[3]
Part B: Conversion to Azelamide
-
Setup: In a 1 L beaker or flask, place concentrated aqueous ammonia (28-30%, ~250 mL) and cool it in an ice-salt bath with vigorous stirring (a mechanical stirrer is recommended).
-
Reaction: Slowly and carefully add the crude Azeloyl chloride from Part A dropwise to the cold, stirred ammonia solution. A thick white precipitate of Azelamide will form immediately.
-
Digestion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (~3 x 100 mL) to remove ammonium chloride and any remaining ammonia.
-
Drying: Press the solid dry on the filter, then transfer it to a watch glass or crystallization dish and dry to a constant weight, either in a desiccator or a vacuum oven at 50-60°C. The expected yield of Azelamide is typically high (>90%).
Stage 2 Protocol: Synthesis of this compound
Dehydration of Azelamide
-
Setup: Assemble a short-path distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Ensure all glassware is thoroughly dried.
-
Reagents: In the reaction flask, place the dry Azelamide (9.3 g, 0.05 mol) and Phosphorus pentoxide (P₂O₅, 10.6 g, 0.075 mol, 1.5 equivalents).
-
Causality: P₂O₅ is a powerful dehydrating agent that efficiently converts primary amides to nitriles. The reaction requires heat to proceed.
-
-
Mixing: Thoroughly mix the two solids with a glass rod or spatula until a uniform, free-flowing powder is obtained. This ensures intimate contact between the reactant and the dehydrating agent.
-
Distillation: Heat the flask gently with a heating mantle while applying vacuum (10-20 mmHg). The this compound product will form and distill directly from the solid reaction mixture. Collect the distillate in a pre-weighed receiving flask cooled in an ice bath. The distillation temperature will depend on the vacuum but is typically in the range of 140-160°C.
-
Purification: The collected distillate is crude this compound. It can be further purified by fractional vacuum distillation to yield a clear, colorless liquid.
PART 2: CHARACTERIZATION AND VALIDATION
The success of each stage should be validated using spectroscopic methods.
Spectroscopic Analysis
| Compound | IR Spectroscopy (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Azelaic Acid | 3300-2500 (broad, O-H), 1700 (C=O) | ~2.35 (t, 4H, -CH₂COOH), ~1.63 (p, 4H), ~1.33 (m, 6H) | ~179 (C=O), ~34 (-CH₂COOH), ~29, ~24.5 |
| Azelamide | 3350, 3180 (N-H str.), 1650 (Amide I, C=O), 1620 (Amide II, N-H bend) | ~5.5 (br s, 4H, -NH₂), ~2.20 (t, 4H, -CH₂CONH₂), ~1.60 (p, 4H), ~1.35 (m, 6H) | ~175 (C=O), ~36 (-CH₂CONH₂), ~29, ~25 |
| This compound | 2245 (C≡N str.) , (Absence of C=O and N-H bands) | ~2.38 (t, 4H, -CH₂CN), ~1.70 (p, 4H), ~1.45 (m, 6H) | ~119 (C≡N), ~28, ~25, ~17 (-CH₂CN) |
The key diagnostic signal for the final product is the sharp, intense nitrile (C≡N) stretch in the IR spectrum around 2245 cm⁻¹.
Reaction Mechanism Diagram
Sources
Application Note & Protocols: The Strategic Use of Azelanitrile in the Synthesis of High-Performance Specialty Nylons
Abstract
Azelanitrile (1,7-dicyanoheptane) is a pivotal C9 chemical intermediate, offering a direct synthetic route to specialty polyamides, or nylons, with unique and desirable properties. Unlike conventional nylons such as nylon 6 or nylon 6,6, polymers derived from this compound precursors exhibit enhanced flexibility, lower moisture absorption, and improved dimensional stability, making them ideal for demanding engineering applications. This document provides a comprehensive guide for researchers and polymer scientists, detailing the conversion of this compound into key polyamide monomers—azelaic acid and 1,9-nonanediamine—and their subsequent polymerization into high-performance materials like Nylon 6,9. The protocols herein are designed to be robust and self-validating, incorporating critical characterization steps to ensure the synthesis of high-quality, high-molecular-weight polymers.
Introduction: The Rationale for this compound-Derived Polyamides
The versatility of nylons stems from the regular arrangement of amide linkages in their polymer backbone, which imparts high strength, thermal stability, and chemical resistance.[1][2] The specific properties of a nylon are defined by the length and chemical nature of its constituent monomers.[3] this compound serves as a precursor to C9 monomers, which, when incorporated into the polyamide chain, introduce a longer aliphatic segment between amide groups compared to common nylons like nylon 6,6 (which uses a C6 diacid). This increased hydrocarbon character is the causal basis for the specialty properties of these materials:
-
Reduced Water Absorption: The lower density of polar amide groups results in decreased hygroscopicity. This is critical for applications where dimensional stability and consistent mechanical properties are required under varying humidity.[4]
-
Enhanced Flexibility and Toughness: The longer methylene chains impart greater rotational freedom to the polymer backbone, leading to improved impact resistance and flexibility, particularly at low temperatures.
-
Bio-Based Potential: Azelaic acid, a primary derivative of this compound, can be produced from the ozonolysis of oleic acid, a renewable resource.[5] This positions nylons derived from it, such as nylon 6,9, as more sustainable alternatives in the plastics market.[4][6]
This guide outlines the two primary synthetic pathways from this compound to specialty nylons, as illustrated below.
Figure 1: Overall synthetic pathways from this compound to specialty nylons.
Monomer Synthesis: From Nitrile to Polymer-Ready Functional Groups
The successful synthesis of high-molecular-weight nylon relies entirely on the purity of the starting monomers. The following protocols detail the conversion of this compound into polymer-grade azelaic acid and 1,9-nonanediamine.
Protocol 2.1: Catalytic Hydrolysis of this compound to Azelaic Acid
Principle: This procedure utilizes acid-catalyzed hydrolysis to convert both nitrile functional groups into carboxylic acids. A key challenge in dinitrile hydrolysis is preventing the formation of stable intermediate amides; therefore, forcing conditions (high temperature and sufficient reaction time) are necessary to drive the reaction to completion. The use of a catalyst facilitates this conversion.[7][8] Azelaic acid's low solubility in cold water is then exploited for effective purification via precipitation and recrystallization.
Materials and Equipment:
-
This compound (98%+)
-
Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Drying oven
Step-by-Step Methodology:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 100 g of this compound with 500 mL of a 20% (v/v) aqueous sulfuric acid solution.
-
Hydrolysis: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate ventilation). Maintain reflux for 8-12 hours, or until the organic layer is fully dissolved and the reaction appears homogeneous.
-
Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for at least 1 hour. The azelaic acid will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water (50 mL each) to remove residual acid.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 80 °C to a constant weight.
Validation:
-
Melting Point: The purified azelaic acid should exhibit a sharp melting point of 106-108 °C.
-
FTIR Spectroscopy: Confirm the disappearance of the nitrile peak (~2245 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong carbonyl C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
Protocol 2.2: High-Pressure Reduction of this compound to 1,9-Nonanediamine
Principle: This protocol employs catalytic hydrogenation to reduce the nitrile groups to primary amines. This reaction must be conducted at elevated hydrogen pressure in an appropriate autoclave to achieve high conversion. Raney Nickel is a highly effective but pyrophoric catalyst, requiring careful handling under an inert atmosphere or solvent slurry.
Materials and Equipment:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
High-pressure autoclave (e.g., Parr reactor) with gas inlet, pressure gauge, and stirrer
-
Hydrogen gas cylinder with regulator
-
Inert gas source (Nitrogen or Argon)
-
Celite™ or other filter aid
-
Rotary evaporator and distillation apparatus
Step-by-Step Methodology:
-
Catalyst Preparation: Under a stream of nitrogen, carefully wash the Raney Nickel slurry (approx. 10 g, dry weight basis) with three portions of anhydrous ethanol (50 mL each) to remove water.
-
Reactor Charging: In the autoclave vessel, dissolve 100 g of this compound in 400 mL of anhydrous ethanol. Carefully add the prepared Raney Nickel catalyst slurry.
-
System Purge: Seal the autoclave. Pressurize with nitrogen to 100 psi and vent three times to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1000-1500 psi. Begin stirring and heat the reactor to 100-120 °C. The reaction is exothermic; monitor the temperature and pressure closely. Maintain conditions for 4-6 hours, repressurizing with hydrogen as it is consumed.
-
Reaction Completion & Cooldown: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Under an inert atmosphere, decant the solution and filter it through a pad of Celite™ to remove the fine Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Quench the catalyst pad carefully with water.
-
Product Isolation: Remove the ethanol solvent from the filtrate using a rotary evaporator. The remaining crude 1,9-nonanediamine can be purified by vacuum distillation.
Validation:
-
Boiling Point: The purified 1,9-nonanediamine should have a boiling point of approx. 226 °C at atmospheric pressure.
-
FTIR Spectroscopy: Confirm the disappearance of the nitrile peak (~2245 cm⁻¹) and the appearance of N-H stretching peaks (~3300-3400 cm⁻¹) characteristic of a primary amine.
Polymerization Protocol: Synthesis of Nylon 6,9
Principle: The synthesis of nylons like Nylon 6,9 is a step-growth polycondensation reaction.[6] To achieve the high molecular weight necessary for good mechanical properties, the stoichiometry of the diamine and diacid monomers must be precisely 1:1.[9] This is best achieved by first preparing a "nylon salt" from the two monomers, which is then polymerized via melt condensation, driving the reaction forward by removing the water byproduct under vacuum.[10]
Figure 2: Experimental workflow for the synthesis of Nylon 6,9.
Materials and Equipment:
-
Azelaic Acid (polymer grade, from Protocol 2.1)
-
Hexamethylenediamine (HMDA) (polymer grade)
-
Ethanol (95%)
-
Polymerization reactor: a thick-walled glass or stainless steel vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser/collection flask.
-
Heating mantle with temperature controller
-
High-vacuum pump
Step-by-Step Methodology:
-
Salt Preparation:
-
Dissolve 188.22 g (1.0 mol) of azelaic acid in 500 mL of hot 95% ethanol.
-
In a separate beaker, dissolve 116.21 g (1.0 mol) of hexamethylenediamine in 300 mL of 95% ethanol.
-
Slowly add the HMDA solution to the stirred azelaic acid solution. The white nylon 6,9 salt will precipitate immediately.
-
Stir the resulting slurry for 30 minutes, then cool in an ice bath.
-
Collect the salt by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Polycondensation:
-
Place the dried nylon 6,9 salt into the polymerization reactor.
-
Seal the reactor and purge thoroughly with nitrogen for 15 minutes. Maintain a slow, positive flow of nitrogen.
-
Begin stirring and heat the reactor to 220 °C. The salt will melt, and water will begin to evolve.
-
Hold the temperature at 220 °C for 1-2 hours to form a low-molecular-weight prepolymer.
-
Gradually reduce the pressure using the vacuum pump over 1 hour until a high vacuum (<1 torr) is achieved.
-
Simultaneously, increase the temperature to 250-260 °C. The viscosity of the melt will increase significantly as the molecular weight builds.
-
Continue the reaction under high vacuum for another 2-3 hours.
-
-
Polymer Isolation:
-
Release the vacuum by backfilling the reactor with nitrogen.
-
Extrude or pour the molten polymer onto a cooled surface. The polymer can be brittle while hot.
-
Once cooled, the polymer can be broken up or pelletized for further analysis and processing.
-
Validation:
-
Molecular Weight: Determine the number-average molecular weight (Mn) via Gel Permeation Chromatography (GPC) or estimate it from intrinsic viscosity measurements. A successful polymerization should yield an Mn > 15,000 g/mol .[5][6]
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg ≈ 50-56 °C) and melting temperature (Tm ≈ 195-214 °C).[5] Thermogravimetric Analysis (TGA) will determine the onset of thermal degradation (Td > 425 °C).[5]
Data Summary & Expected Properties
The following tables summarize the key properties of the monomers derived from this compound and the resulting specialty nylon.
Table 1: Properties of this compound-Derived Monomers
| Compound | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |
| Azelaic Acid | C₉H₁₆O₄ | 188.22 | White Crystalline Solid | 106 - 108 | 365 (decomposes) |
| 1,9-Nonanediamine | C₉H₂₂N₂ | 158.29 | Colorless Liquid | 37 - 39 | 226 |
Table 2: Typical Properties of Synthesized Nylon 6,9
| Property | Typical Value | Significance |
| Number-Average Molecular Weight (Mn) | 15,000 - 50,000 g/mol [5][6] | Determines mechanical strength and processability. |
| Melting Temperature (Tm) | 195 - 214 °C[5] | Defines the upper service temperature and processing window. |
| Glass Transition Temperature (Tg) | 50 - 56 °C[5] | Indicates the transition from a rigid to a rubbery state. |
| Decomposition Temperature (Td) | > 425 °C[5] | Reflects the high thermal stability of the polymer. |
| Water Absorption (at saturation) | ~1.5 - 2.0% | Significantly lower than Nylon 6,6 (~8%), leading to better dimensional stability.[4] |
Conclusion
This compound is a highly effective starting material for producing specialty nylons with advantageous properties. The protocols provided in this application note offer a reliable and verifiable pathway for synthesizing high-purity C9 monomers and their subsequent polymerization into high-molecular-weight Nylon 6,9. By carefully controlling stoichiometry through salt formation and effectively removing the water byproduct during melt polycondensation, researchers can consistently produce high-quality polymers suitable for advanced material applications where low moisture uptake, flexibility, and thermal stability are paramount.
References
- EP2842406A1 - Biodegradable Nylon and Method for the Manufacture Thereof - Google P
-
NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya. (URL: [Link])
-
Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors) - ResearchGate. (URL: [Link])
-
Preparation and properties of biobased polyamides based on 1,9-azelaic acid and different chain length diamines - ResearchGate. (URL: [Link])
-
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC. (URL: [Link])
-
Nylon - Wikipedia. (URL: [Link])
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The Science of Nylon - BYJU'S. (URL: [Link])
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Nylons with Applications in Energy Generators, 3D Printing and Biomedicine - PMC - NIH. (URL: [Link])
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Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon - OSTI.gov. (URL: [Link])
-
(PDF) Nylon (Chemistry, Properties and Uses) - ResearchGate. (URL: [Link])
-
Nylon Material Guide – Properties, Grades, and Industrial Uses - Szoneier Fabrics. (URL: [Link])
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. (URL: [Link])
-
Improved nylon polymerization using amide diads - bioRxiv. (URL: [Link])
- EP1144482B1 - Process for preparation of polyamide from dinitrile and diamine - Google P
-
6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis - Pure. (URL: [Link])
-
Synthesis of polyamides from diols and diamines with liberation of H2 - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. (URL: [Link])
-
Enzymatic hydrolysis of nylons: quantification of the reaction rate of nylon hydrolase for thin-layered nylons - ResearchGate. (URL: [Link])
-
Polyamide synthesis from 6-aminocapronitrile, part 2: heterogeneously catalyzed nitrile hydrolysis with consecutive amine amidation - PubMed. (URL: [Link])
- CN1331716A - Process for hydrolysis of adiponitrile and prodn.
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Application and Protocol Guide for the Electrochemical Reduction of Azelanitrile to 1,9-Nonanediamine
Introduction: A Greener Path to Aliphatic Diamines
Primary amines, particularly long-chain aliphatic diamines like 1,9-nonanediamine, are crucial building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] The traditional chemical reduction of nitriles to primary amines often relies on stoichiometric metal hydrides like lithium aluminum hydride (LiAlH4) or high-pressure catalytic hydrogenation.[2][3][4][5] While effective, these methods can generate significant chemical waste and often require harsh reaction conditions.[3][6]
Electrochemical synthesis offers a more sustainable and efficient alternative.[6][7] By using electrons as the reducing agent, this approach minimizes the use of hazardous reagents and can often be performed under milder conditions.[7][8] The electrochemical reduction of dinitriles, such as adiponitrile to hexamethylenediamine (a precursor to Nylon 66), is a commercially relevant example of this technology.[2][9] This guide provides a detailed protocol for the electrochemical reduction of azelanitrile to 1,9-nonanediamine, a valuable C9 aliphatic diamine.
Theoretical Background: The Electrochemical Hydrogenation of Nitriles
The electrochemical reduction of nitriles to primary amines is a form of electrocatalytic hydrogenation.[10] The reaction proceeds at the cathode, where adsorbed hydrogen atoms, generated from the reduction of a proton source (typically water or an alcohol), react with the nitrile group.[10] The process can be summarized in the following key steps:
-
Mass Transport: this compound molecules and a proton source diffuse from the bulk solution to the cathode surface.
-
Adsorption: The nitrile groups of this compound adsorb onto the active sites of the cathode material.
-
Electrochemical Hydrogen Generation: Protons are electrochemically reduced at the cathode to form adsorbed hydrogen atoms.
-
Surface Reaction: The adsorbed hydrogen atoms sequentially add across the carbon-nitrogen triple bond of the nitrile group, first forming an imine intermediate, which is then further reduced to the primary amine.[2][11]
-
Desorption and Mass Transport: The 1,9-nonanediamine product desorbs from the cathode surface and diffuses into the bulk solution.
A critical challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts.[2][12] These side reactions can occur if the intermediate imine reacts with a newly formed primary amine.[2] Careful selection of the catalyst, solvent, pH, and other reaction conditions is crucial to maximize the selectivity for the desired primary amine.[2][12]
Experimental Protocol: Electrochemical Synthesis of 1,9-Nonanediamine
This protocol details the electrochemical reduction of this compound using a nickel foam cathode in a divided electrochemical cell.
Materials and Equipment
| Reagents | Equipment |
| This compound (Suberonitrile) | Potentiostat/Galvanostat |
| Sodium Hydroxide (NaOH) | Divided electrochemical cell (H-cell) |
| Ethanol (or other suitable alcohol) | Nickel foam cathode |
| Deionized water | Platinum or graphite counter electrode (anode) |
| Hydrochloric acid (HCl) | Reference electrode (e.g., Ag/AgCl) |
| Diethyl ether (or other extraction solvent) | Magnetic stirrer and stir bar |
| Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4) | Standard laboratory glassware |
| Supporting Electrolyte (e.g., Sodium Perchlorate, NaClO4)[13] | pH meter |
Electrochemical Setup
The electrochemical reduction is performed in a divided H-cell to separate the cathodic and anodic reactions. This prevents the oxidation of the amine product at the anode. A cation exchange membrane (e.g., Nafion™) can be used to separate the two compartments.
Figure 1: Schematic of the divided electrochemical cell setup.
Step-by-Step Procedure
-
Cathode Preparation:
-
Cut a piece of nickel foam to the desired dimensions (e.g., 2 cm x 2 cm).
-
Degrease the nickel foam by sonicating in acetone for 10-15 minutes, followed by rinsing with deionized water and ethanol.
-
Dry the electrode under a stream of nitrogen or in a vacuum oven.
-
-
Electrolyte Preparation:
-
Catholyte: Prepare a solution of this compound in a mixture of ethanol and water. A typical concentration would be 0.1-0.5 M this compound. Add a supporting electrolyte such as sodium perchlorate (0.1 M) to increase conductivity.[13] Adjust the pH to alkaline conditions (pH 10-12) using a dilute NaOH solution, as this has been shown to favor the reduction of nitriles and suppress the hydrogen evolution reaction.[12]
-
Anolyte: The anolyte can be an aqueous solution of a base, such as 0.1 M NaOH, to maintain ionic conductivity.
-
-
Electrolysis:
-
Assemble the H-cell with the nickel foam cathode, platinum anode, and reference electrode.
-
Fill the cathodic and anodic compartments with their respective solutions.
-
Perform the electrolysis at a constant current density (galvanostatic) or a constant potential (potentiostatic). A typical current density would be in the range of 10-100 mA/cm².[11]
-
The reaction progress can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The theoretical charge required for the complete reduction of both nitrile groups can be calculated using Faraday's laws of electrolysis (8 Faradays of charge per mole of this compound). It is often necessary to pass an excess of charge (e.g., 1.5-2.0 times the theoretical amount) to ensure complete conversion.
-
-
Work-up and Purification:
-
After the electrolysis is complete, disassemble the cell and collect the catholyte.
-
Neutralize the catholyte with a dilute HCl solution.
-
Remove the ethanol, if used, by rotary evaporation.
-
The resulting aqueous solution contains the amine hydrochloride salt. To isolate the free amine, make the solution basic (pH > 12) with a concentrated NaOH solution.[14][15]
-
Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.[14] Repeat the extraction several times to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude 1,9-nonanediamine.
-
Further purification can be achieved by vacuum distillation or by recrystallization of the amine hydrochloride salt.[16][17]
-
Figure 2: Workflow for the electrochemical synthesis of 1,9-nonanediamine.
Data Analysis and Characterization
Key Performance Metrics
| Metric | Formula | Description |
| Conversion (%) | [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] x 100 | The percentage of the starting material that has reacted. |
| Yield (%) | (Actual moles of 1,9-nonanediamine / Theoretical moles of 1,9-nonanediamine) x 100 | The efficiency of the reaction in producing the desired product. |
| Faradaic Efficiency (%) | (Charge used for product formation / Total charge passed) x 100 | The percentage of the total charge that is used for the desired reaction. |
Product Characterization
The identity and purity of the synthesized 1,9-nonanediamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching peaks for the primary amine (~3300-3500 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient charge passed. Low current density. Catalyst deactivation. | Increase the electrolysis time or current. Check for and clean any fouling on the electrode surface. |
| Low Faradaic Efficiency | Competing hydrogen evolution reaction. | Increase the pH of the catholyte. Use a cathode material with a high hydrogen overpotential. |
| Formation of Byproducts | Reaction of the imine intermediate with the product. Over-reduction. | Optimize the current density and temperature. Consider using a catalyst that is more selective for primary amine formation. |
| Poor Product Recovery | Incomplete extraction. Emulsion formation during work-up. | Perform multiple extractions. Add a saturated brine solution to break up emulsions. |
Safety Precautions
-
This compound and 1,9-nonanediamine should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen gas is produced at the cathode as a potential byproduct. Ensure the setup is well-ventilated to prevent the accumulation of flammable gases.
-
Handle corrosive solutions (NaOH and HCl) with care.
References
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- The Journal of Physical Chemistry C. (2023). Tuning the Polarity of Dinitrile-Based Electrolyte Solutions for CO2 Electroreduction on Copper Catalysts.
- PMC - NIH. (n.d.). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines.
- Wikipedia. (n.d.). Nitrile reduction.
- ACS Publications. (2023). Tuning the Polarity of Dinitrile-Based Electrolyte Solutions for CO2 Electroreduction on Copper Catalysts. The Journal of Physical Chemistry C.
- RSC Publishing. (2019). Cobalt-based molecular electrocatalysis of nitrile reduction: evolving sustainability beyond hydrogen. Dalton Transactions.
- Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles.
- ResearchGate. (2025). ChemInform Abstract: Electrochemical Hydrogenation of Nitriles to Primary Amines at Transition Metals: A Review.
- RSC Publishing. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry.
- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- JACS Au. (2022). Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH.
- Cell Press. (n.d.). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production.
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- Reddit. (2024). Amine workup.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- RSC Publishing. (n.d.). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science.
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- PMC - NIH. (2021). Electrochemical reduction of acetonitrile to ethylamine.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- NIH. (n.d.). Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides.
- Beilstein Journals. (2025). Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their.
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Application Notes & Protocols: Azelanitrile as a Versatile C9 Building Block for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Dinitrile
Azelanitrile, known systematically as nonanedinitrile, is a linear C9 aliphatic dinitrile. Its structure, featuring a flexible nine-carbon chain capped at both ends by reactive nitrile groups (N≡C-(CH₂)₇-C≡N), positions it as a highly versatile and valuable building block in organic synthesis. Unlike monofunctional nitriles or more rigid aromatic dinitriles, the dual reactivity and conformational flexibility of this compound allow for its strategic use in synthesizing a range of valuable target molecules.
The principal value of this compound lies in its ability to serve as a precursor to two key C9 monomer families: diamines and dicarboxylic acids. These monomers, specifically 1,9-diaminononane and azelaic acid, are foundational components in the synthesis of specialty polyamides, polyesters, and other copolymers. Furthermore, the strategic intramolecular reaction of its two nitrile groups provides a direct pathway to nine-membered carbocyclic systems, a structural motif of interest in medicinal chemistry and materials science.
This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its conversion into key derivatives and explaining the chemical principles that underpin these transformations.
Physicochemical Properties & Safe Handling
Before undertaking any experimental work, it is crucial to understand the properties of this compound and the requisite safety protocols.
Table 1: Physicochemical Properties of this compound (Nonanedinitrile)
| Property | Value | Reference |
| CAS Number | 1675-69-0 | - |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | ~175 °C @ 15 mmHg | - |
| Density | ~0.91 g/cm³ | - |
Safety and Handling
This compound, like other aliphatic nitriles, must be handled with care in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of a spill on the skin, wash immediately with soap and water.[1]
-
Inhalation: Avoid inhaling vapors. Ensure the workspace is well-ventilated to prevent the concentration of fumes.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly sealed.[1]
-
Spills: For minor spills, absorb the material with sand, vermiculite, or another inert absorbent and place it in a sealed container for disposal.[1]
Core Reaction Pathways of this compound
The synthetic utility of this compound stems from the diverse reactions its terminal nitrile groups can undergo. The three primary transformations are reduction, hydrolysis, and intramolecular cyclization, each yielding a product with distinct industrial and research applications.
Application Protocols
Protocol 1: Synthesis of 1,9-Nonanediamine via Catalytic Hydrogenation
Application: Production of a C9 diamine monomer for specialty polyamides like Nylon-6,9.
Principle: The catalytic hydrogenation of nitriles is a widely used industrial method for producing primary amines.[2] The reaction proceeds by the reduction of the carbon-nitrogen triple bond. The choice of catalyst and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts. Raney Nickel is a common and effective catalyst for this transformation.
Workflow for Catalytic Hydrogenation
Sources
Troubleshooting & Optimization
Technical Support Center: Azelanitrile (Acetonitrile) Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Common Impurities and Their Removal
Welcome to the Azelanitrile (Acetonitrile) Synthesis Technical Support Center. This guide has been developed by our senior application scientists to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of acetonitrile (CH₃CN). Given the high probability of "this compound" being a typographical error for "Acetonitrile," a ubiquitous solvent and synthon in research and pharmaceutical development, this guide focuses on the latter. We will explore the origins of common impurities, their chemical characteristics, and robust methodologies for their removal to ensure the high purity required for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized or commercial-grade acetonitrile?
The impurity profile of acetonitrile largely depends on its manufacturing process. The most prevalent industrial method is as a byproduct of acrylonitrile synthesis.[1][2][3]
Common impurities can be categorized as follows:
-
Water: Acetonitrile is hygroscopic and readily absorbs moisture from the atmosphere. Water is a critical impurity as it can interfere with water-sensitive reactions and analytical methods.[1][4]
-
Other Nitriles: Propionitrile, acrylonitrile, and crotonitrile are common co-products from the primary manufacturing stream.[1][5]
-
Oxygenated Compounds: Acetone, allyl alcohol, and oxazole are frequently found impurities. Oxazole is particularly problematic due to its boiling point being very close to that of acetonitrile, making separation by simple distillation difficult.[6][7]
-
Hydrolysis Products: The presence of water, especially under acidic or basic conditions, can lead to the slow hydrolysis of acetonitrile to acetamide and subsequently acetic acid.[8][9]
-
Unreacted Starting Materials: Depending on the synthesis route, residual reactants like acetic acid or ammonia may be present.[10][11]
-
Hydrocarbons and Aromatics: These can be carried over from the hydrocarbon feedstock used in large-scale manufacturing.[12]
Q2: I suspect my acetonitrile is contaminated with water. What is the best way to dry it?
Water is a persistent impurity that can compromise many applications. The choice of drying method depends on the required level of dryness and the scale of the operation.
-
For Moderately Dry Solvent (General Use):
-
Molecular Sieves: Using 3A molecular sieves is a common and effective method for removing water.[4] The "3A" designation indicates a pore size of 3 angstroms, which is ideal for trapping small water molecules while excluding the larger acetonitrile molecules.
-
-
For Anhydrous Solvent (High-Purity Applications):
-
Distillation over a Drying Agent: For the most stringent requirements, distillation from a strong dehydrating agent is necessary. Calcium hydride (CaH₂) is a highly effective choice.[4] Phosphorus pentoxide (P₂O₅) is also used, but care must be taken as it can cause some polymerization and the formation of colored residues.[13][14]
-
Causality: Calcium hydride reacts irreversibly with water to form calcium hydroxide and hydrogen gas, which is vented. This reaction is highly efficient at removing trace amounts of water. Molecular sieves operate by physical adsorption, trapping water molecules within their porous structure.
Q3: My HPLC baseline is noisy when using a new batch of acetonitrile. What could be the cause?
A noisy or drifting baseline in HPLC, particularly in gradient elution, is often indicative of UV-active impurities in the mobile phase.[1]
-
Potential Culprits: Common UV-active impurities include aromatics, acrylonitrile, and oxazole.[1][5] These compounds absorb UV light within the typical detection range (190-400 nm) and can co-elute with analytes or appear as ghost peaks, compromising analytical sensitivity and accuracy.[13]
-
Troubleshooting Steps:
-
Verify Solvent Grade: Ensure you are using HPLC-grade or higher purity acetonitrile.
-
Purification: If the issue persists, the solvent can be purified. A common lab-scale method involves treatment with potassium permanganate (KMnO₄) and sodium carbonate (Na₂CO₃) followed by distillation.[13] The permanganate oxidizes many unsaturated and aromatic impurities, while the carbonate neutralizes any acidic byproducts. This is then followed by a final distillation from a gentle drying agent like phosphorus pentoxide to remove any remaining water.[13]
-
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific impurity challenges in a problem-and-solution format.
| Observed Problem | Potential Impurity/Cause | Recommended Action & Scientific Rationale |
| Yellowish tinge in solvent; fails UV absorbance test. | Unsaturated nitriles (e.g., acrylonitrile), aromatics, or other oxidizable compounds.[1][13] | Protocol: Treat with potassium permanganate and sodium carbonate followed by fractional distillation. Rationale: KMnO₄ is a strong oxidizing agent that converts UV-active olefins and other unsaturated compounds into non-volatile, easily separable forms. Na₂CO₃ neutralizes acidic byproducts formed during oxidation.[13] |
| pH of aqueous extract is acidic. | Acetic acid from hydrolysis of acetonitrile.[8][14] | Protocol: Reflux over a mild base like anhydrous potassium carbonate (K₂CO₃) and then distill. Rationale: The basic carbonate will neutralize the acidic impurity, forming a non-volatile salt that remains in the distillation flask.[14] |
| Unexpected peak near the acetonitrile peak in GC-MS. | Oxazole.[6] | Protocol: Extractive distillation with water. Rationale: The boiling point of oxazole (69-70 °C) is very close to that of acetonitrile (82 °C), making simple distillation ineffective. Adding a controlled amount of water forms an azeotrope with oxazole, altering its effective boiling point and allowing it to be separated as an overhead fraction.[6] |
| Formation of a solid precipitate during storage. | Polymerization or reaction with contaminants. | Protocol: Filter the solvent and re-distill. Store in a clean, dry, inert container (e.g., amber glass bottle under nitrogen). Rationale: Trace impurities or exposure to light/air can initiate polymerization. Re-purification and proper storage are essential to prevent recurrence. |
Experimental Protocols
Protocol 1: General Purification of Acetonitrile (for HPLC Grade)
This protocol is adapted from procedures designed to remove common UV-active and water-soluble impurities.[13][14]
-
Oxidative Pre-treatment:
-
To 1 L of technical-grade acetonitrile in a round-bottom flask, add a solution of 10 g of potassium permanganate (KMnO₄) in 200 mL of water.
-
Add 10 g of anhydrous sodium carbonate (Na₂CO₃).
-
Reflux the mixture for 4 hours. The permanganate color should persist; if it fades, add more in small portions until the purple color remains.
-
Cool the mixture and allow it to stand overnight.
-
-
First Distillation:
-
Decant the acetonitrile from the manganese dioxide sludge.
-
Set up for fractional distillation. Discard the first 10% of the distillate (forerun) and collect the main fraction boiling at a constant temperature.
-
-
Final Drying and Distillation:
-
Transfer the collected distillate to a clean, dry distillation apparatus.
-
Add 5 g of phosphorus pentoxide (P₂O₅) per liter of acetonitrile.
-
Reflux for 1 hour, then distill slowly, collecting the fraction that boils at a stable 81-82 °C.
-
Collect the purified solvent in a dry receiver and store it over 3A molecular sieves in a tightly sealed bottle.
-
Protocol 2: Detection of Trace Impurities by GC-NPD
This method is highly sensitive for nitrogen-containing impurities. The following is a summary of the principles outlined in EPA Method 8033.[15]
-
System: Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD).
-
Column: A polar capillary column (e.g., Stabilwax® or equivalent) is suitable.
-
Injection: Direct aqueous injection (if analyzing for acetonitrile in a water matrix) or direct injection of the purified solvent.
-
Conditions:
-
Column Temperature: Isothermal at 35-60 °C to prevent water interference.[15]
-
Detector Temperature: 300 °C.
-
-
Calibration: An external standard calibration curve is prepared using high-purity acetonitrile standards.
-
Analysis: The presence of other nitrogen-containing compounds (like propionitrile) will be evident as distinct peaks in the chromatogram, which can be quantified against their respective standards.
Visual Diagrams
Workflow for Acetonitrile Purification
This diagram illustrates the logical flow from impure solvent to a high-purity product, incorporating key quality control checks.
Caption: General workflow for lab-scale purification of acetonitrile.
Hydrolysis Pathway of Acetonitrile
This diagram shows the chemical transformation of acetonitrile into common hydrolysis-related impurities.
Caption: Decision tree for diagnosing acetonitrile impurities.
References
- Purification of nitriles - US2388506A - Google Patents. (n.d.).
- Process for preparing acetonitrile - US4179462A - Google Patents. (n.d.).
- Methods for preparing acetonitrile - US2468363A - Google Patents. (n.d.).
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed. (n.d.). Retrieved from [Link]
- Method for preparing high-purity acetonitrile from acetic acid and ammonia by two steps - CN101891648A - Google Patents. (n.d.).
-
How can I remove nitrile impurities from the oxime? - ResearchGate. (n.d.). Retrieved from [Link]
- Purification of nitriles - US2305103A - Google Patents. (n.d.).
-
Ensuring the Purity of Acetonitrile During Quality Control Testing | American Laboratory. (2010). Retrieved from [Link]
-
Acetonitrile - Wikipedia. (n.d.). Retrieved from [Link]
-
A newly designed process for the production of acetonitrile from renewable sources - Aidic. (n.d.). Retrieved from [Link]
- Process for purification of crude acetonitrile - US4308108A - Google Patents. (n.d.).
- Process for the purification and recovery of acetonitrile - US6780289B2 - Google Patents. (n.d.).
- PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. (2015). Indian J.L.Sci. 4 (2) : 51-54.
- The manufacturing method of acetonitrile - CN107108475B - Google Patents. (n.d.).
-
hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society. (2023). Retrieved from [Link]
-
METHOD FOR PURIFICATION OF ACETONITRILE - European Patent Office - EP 0641314 B1. (1997). Retrieved from [Link]
-
Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection - EPA. (n.d.). Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Synthesis of Acetonitrile from Ethanol Dehydroamination over a La-Modified Co/Al2O3 Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
-
purification of acetonitrile - tests for impurities - Pure and Applied Chemistry. (n.d.). Retrieved from [Link]
-
Acetonitrile | CH3CN | CID 6342 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Acetonitrile - Wikipedia [en.wikipedia.org]
- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. data.epo.org [data.epo.org]
- 6. US4308108A - Process for purification of crude acetonitrile - Google Patents [patents.google.com]
- 7. US6780289B2 - Process for the purification and recovery of acetonitrile - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. CN101891648A - Method for preparing high-purity acetonitrile from acetic acid and ammonia by two steps - Google Patents [patents.google.com]
- 11. CN107108475B - The manufacturing method of acetonitrile - Google Patents [patents.google.com]
- 12. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 13. ijls.in [ijls.in]
- 14. publications.iupac.org [publications.iupac.org]
- 15. epa.gov [epa.gov]
Optimizing Azelanitrile Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Azelanitrile (Nonanedinitrile). This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. We move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.
I. Understanding the Synthesis of this compound
This compound, a nine-carbon aliphatic dinitrile, is a valuable building block in various chemical syntheses. It is typically synthesized from azelaic acid, a readily available dicarboxylic acid. The most common synthetic routes involve the conversion of the two carboxylic acid groups into nitrile groups. This is generally achieved through a two-step process: amidation followed by dehydration, or via direct conversion methods.
Reaction Pathways
The primary pathways for the synthesis of this compound from azelaic acid are visualized below. Understanding these pathways is crucial for troubleshooting and optimizing your reaction.
Caption: Primary synthetic routes from azelaic acid to this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound from azelaic acid?
A1: The two most prevalent methods are:
-
Two-Step Amidation-Dehydration: This is a classic and reliable method. First, azelaic acid is converted to azelaic acid diamide by reacting it with ammonia, typically at elevated temperatures. The resulting diamide is then dehydrated using a suitable dehydrating agent to yield this compound.[1]
-
Direct Catalytic Ammoxidation: This method involves a single-step conversion of azelaic acid to this compound by reacting it with ammonia in the vapor phase over a heterogeneous catalyst at high temperatures. Metal oxides are often employed as catalysts in this process.
Q2: What are the key parameters to control for a high yield of this compound?
A2: Optimizing the yield of this compound requires careful control of several parameters:
-
Temperature: Both the amidation and dehydration steps are temperature-sensitive. Insufficient heat can lead to incomplete reactions, while excessive temperatures can cause thermal decomposition of the reactants, intermediates, or the final product.
-
Catalyst Selection and Loading (for catalytic routes): The choice of catalyst is critical for direct ammoxidation. The catalyst's activity and selectivity will directly impact the yield and purity of the this compound.
-
Dehydrating Agent (for the two-step method): The effectiveness of the dehydrating agent in the second step is crucial. Common dehydrating agents for converting amides to nitriles include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[1] The choice of agent can affect reaction time, temperature, and work-up procedures.
-
Reaction Time: Sufficient reaction time is necessary for the completion of each step. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting azelaic acid can lead to side reactions and the formation of unwanted byproducts, ultimately lowering the yield and complicating purification.
Q3: What are the potential side reactions and byproducts I should be aware of?
A3: Several side reactions can occur, leading to a range of impurities:
-
Incomplete Amidation: In the two-step process, incomplete reaction with ammonia will result in the presence of mono-amide/mono-acid species.
-
Incomplete Dehydration: This will leave unreacted azelaic acid diamide in your final product mixture.
-
Cyclization: Under certain conditions, intramolecular reactions can lead to the formation of cyclic imides, especially if mono-amide/mono-acid intermediates are present.
-
Polymerization: At high temperatures, nitriles can undergo polymerization.[2]
-
Hydrolysis: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile groups back to amides or carboxylic acids.
-
Thermal Decomposition: this compound and its precursors can decompose at high temperatures, leading to a complex mixture of byproducts and a lower yield of the desired product. Thermal decomposition of organic compounds is a process of breaking down into simpler substances by heat.[3]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No or minimal conversion of starting material | Inactive catalyst or dehydrating agent. | Ensure the catalyst is properly activated and handled under inert conditions if necessary. Use fresh, high-purity dehydrating agents. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or GC. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor for product formation. | |
| Reaction starts but does not go to completion | Catalyst deactivation. | Consider adding a fresh batch of catalyst or increasing the initial catalyst loading. |
| Equilibrium limitation. | If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the reaction forward. | |
| Product is formed but lost during work-up | Product is water-soluble. | If an aqueous work-up is used, extract the aqueous layer multiple times with a suitable organic solvent. |
| Product is volatile. | If performing distillations, ensure the condenser is sufficiently cold and consider using a vacuum to lower the boiling point. |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (Azelaic Acid) | Incomplete reaction. | Increase reaction time, temperature, or the amount of ammonia/catalyst. |
| Presence of intermediate (Azelaic Acid Diamide) | Incomplete dehydration. | Increase the amount of dehydrating agent, reaction time, or temperature for the dehydration step. |
| Presence of multiple unidentified peaks in GC/MS | Side reactions or thermal decomposition. | Lower the reaction temperature. Investigate alternative, milder catalysts or dehydrating agents. Ensure a clean, inert atmosphere for the reaction. |
| Product is discolored (yellow or brown) | Formation of polymeric byproducts or impurities from starting materials. | Purify the starting azelaic acid before use. Optimize purification of the final product, potentially using activated carbon treatment followed by distillation or recrystallization. |
IV. Experimental Protocols & Characterization
This section provides a general experimental workflow and key characterization data to guide your synthesis and analysis of this compound.
General Experimental Workflow
Sources
Technical Support Center: Hydrogenation of Azelanitrile to 1,9-Diaminononane
Welcome to the technical support center for the catalytic hydrogenation of azelanitrile [NC-(CH₂)₇-CN] to 1,9-diaminononane [H₂N-(CH₂)₉-NH₂]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of the process.
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most frequently employed catalysts are sponge metal catalysts, particularly Raney® Nickel and Raney® Cobalt.[1][2] These are preferred for their high activity and cost-effectiveness in industrial applications.[2] Nickel-based catalysts generally exhibit higher activity, while cobalt catalysts can sometimes offer better selectivity for the primary amine, reducing the formation of by-products.[3] Supported noble metal catalysts, such as Palladium on Carbon (Pd/C), can also be used, but may require different process conditions to achieve high selectivity.[1][4]
Q2: What are the typical reaction conditions?
A2: This reaction is typically performed under elevated temperature and pressure. Conditions can vary based on the catalyst and reactor setup, but generally fall within the following ranges:
-
Temperature: 80°C to 150°C
-
Hydrogen Pressure: 30 to 100 bar (approx. 435 to 1450 psi)
-
Solvent: A solvent is often used to facilitate heat and mass transfer. Common choices include alcohols (e.g., methanol, ethanol) or ethers (e.g., tetrahydrofuran, THF). The reaction can also be run in a solvent-free (neat) configuration.
-
Additives: Anhydrous ammonia is a critical additive used to suppress the formation of secondary and tertiary amines.[1][5][6]
Q3: What is the specific role of ammonia in this reaction?
A3: Ammonia is crucial for achieving high selectivity to the desired primary amine, 1,9-diaminononane.[5][7] During hydrogenation, the nitrile group is first reduced to an intermediate imine. This imine can react with a molecule of the final product (1,9-diaminononane) to form a secondary amine, a major side-product. By maintaining a high concentration of ammonia in the reaction mixture, the equilibrium is shifted to favor the reaction of the imine with ammonia, which regenerates the primary amine pathway, thereby inhibiting the formation of secondary amines.[1][5] The concentration of ammonia in the liquid phase is one of the most critical parameters for selectivity.[6]
Q4: What are the primary safety concerns for this high-pressure hydrogenation?
A4: Safety is paramount. The key hazards involve:
-
Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The system must be leak-tested and purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[8][9]
-
High Pressure: The reactor and all associated fittings must be rated for the intended operating pressure.[9] Always use a rupture disc or safety relief valve.[8]
-
Pyrophoric Catalysts: Raney® type catalysts are often pyrophoric, meaning they can spontaneously ignite upon contact with air, especially when dry or spent.[10] They must be handled under a solvent or water at all times.[9]
-
Exothermic Reaction: Hydrogenation is an exothermic process.[9] Efficient cooling and temperature monitoring are essential to prevent a runaway reaction.[9] All operations should be conducted in a well-ventilated fume hood or designated high-pressure bay, and operators should be thoroughly trained on the equipment and procedures.[8][11]
Section 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Low Yield of 1,9-Diaminononane
Q: My conversion of this compound is high (>95%), but my isolated yield of 1,9-diaminononane is low (<70%). What is happening?
A: High conversion with low yield points directly to the formation of side products. The most common issue in dinitrile hydrogenation is the formation of secondary and tertiary amines, as well as oligomeric or polymeric materials.
Troubleshooting Workflow:
-
Identify the Byproducts: Analyze your crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary suspect is a secondary amine formed by the condensation of the intermediate imine and the 1,9-diaminononane product.
-
Check Ammonia Concentration: Insufficient ammonia is the most likely cause.[6] Ensure that enough ammonia is added to the reactor to maintain a high partial pressure and concentration in the liquid phase throughout the reaction.
-
Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. Try lowering the temperature by 10-20°C to see if selectivity improves without significantly impacting the reaction time.
-
Review Catalyst Loading: Excessive catalyst loading can sometimes lead to localized hot spots on the catalyst surface, promoting byproduct formation. Consider reducing the catalyst-to-substrate ratio.
dot
Caption: Troubleshooting workflow for low yield.
Poor Selectivity & Side Product Formation
Q: My product is contaminated with significant amounts of secondary amines. How can I improve the selectivity to 1,9-diaminononane?
A: This is a classic selectivity challenge in nitrile hydrogenation.[1][12] The formation of secondary amines is governed by the reaction mechanism shown below. Suppressing this pathway is key.
dot
Caption: Reaction pathway showing desired product and side product formation.
Solutions to Improve Selectivity:
-
Increase Ammonia Concentration: This is the most effective method.[5] Adding ammonia pushes the equilibrium away from the condensation reaction that forms the secondary amine. For lab-scale batch reactors, this can be done by co-feeding gaseous ammonia or adding a solution of ammonia in the reaction solvent.
-
Use a Cobalt Catalyst: Raney® Cobalt catalysts are often reported to provide higher selectivity to primary amines compared to their nickel counterparts for certain nitrile hydrogenations.[3] If you are using Raney® Nickel, consider testing a Raney® Cobalt alternative.
-
Add a Basic Modifier: In some systems, the addition of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can suppress side reactions, particularly when using nickel or cobalt catalysts.[1] This should be tested carefully, as it can also affect catalyst activity.
| Parameter | Effect on Selectivity | Recommended Action |
| Ammonia Concentration | High: Suppresses secondary amine formation. | Increase concentration. This is the most critical parameter.[6] |
| Catalyst Type | Cobalt often more selective than Nickel. | Test Raney® Cobalt as an alternative to Raney® Nickel.[3] |
| Temperature | High: Can increase the rate of side reactions. | Decrease temperature in 10-20°C increments. |
| Basic Additives | Can suppress condensation reactions. | Cautiously test addition of LiOH or NaOH.[1] |
Table 1: Influence of Key Parameters on Selectivity.
Catalyst Performance Issues
Q: My reaction has stalled or is extremely slow. How do I know if my catalyst is deactivated?
A: Catalyst deactivation is a common problem. It can be caused by poisoning, coking (fouling of the surface with organic species), or changes to the catalyst's physical structure.[13][14]
Diagnostic Steps:
-
Check for Poisons: The most common poisons for nickel and cobalt catalysts are sulfur, phosphorus, and halogen compounds. Review the purity of your this compound, solvent, and hydrogen gas. Even trace amounts can severely deactivate the catalyst.
-
Visual Inspection (Post-Reaction): Carefully observe the catalyst after the reaction (handle with extreme care, under solvent). Has its appearance changed? Is it clumped together? The formation of black, tar-like deposits on the catalyst surface is a sign of coking.[14]
-
Test Catalyst Activity: If possible, try reusing the catalyst in a subsequent run under ideal conditions. A significant drop in performance confirms deactivation.
Solutions and Prevention:
-
Purify Starting Materials: Ensure the this compound substrate and solvent are free from potential catalyst poisons.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate the formation of coke and other surface-fouling species.[14]
-
Ensure Adequate Hydrogen Supply: A high hydrogen partial pressure helps to minimize the residence time of reactive intermediates on the catalyst surface, reducing the likelihood of polymerization and coking.[13]
-
Catalyst Regeneration: For deactivation caused by coking, an in situ reduction with hydrogen at an elevated temperature may restore some activity.[13][14] However, for poisoning, the deactivation is often irreversible.
Section 3: Standard Operating Protocol
Protocol 1: Lab-Scale Batch Hydrogenation of this compound
This protocol is a representative example and must be adapted and risk-assessed for your specific laboratory equipment and conditions.
-
Reactor Preparation: Ensure the high-pressure autoclave (e.g., Parr reactor) is clean and dry. Check that all seals, gauges, and safety devices are in proper working order.[8]
-
Catalyst Handling: In a fume hood, weigh the Raney® Nickel or Cobalt catalyst (typically 5-10% by weight of the substrate) as a slurry under water or an appropriate solvent. Transfer the slurry to the reactor vessel. Caution: Never allow the catalyst to dry in air.[10]
-
Charging Reactants: Add the solvent (e.g., THF), this compound, and any liquid additives (e.g., aqueous NaOH solution) to the reactor vessel.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions, ensuring bolts are tightened diagonally and evenly.[11] Purge the reactor headspace at least 3-5 times with nitrogen to remove all oxygen, followed by a leak test with nitrogen at the target operating pressure.[8]
-
Introducing Ammonia: If using gaseous ammonia, introduce it to the desired pressure before adding hydrogen.
-
Introducing Hydrogen: Vent the nitrogen and introduce hydrogen to the desired reaction pressure.
-
Reaction: Start stirring and begin heating the reactor to the target temperature. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure by re-pressurizing with hydrogen as needed.
-
Shutdown and Workup: Once the reaction is complete (no further hydrogen uptake), stop heating and allow the reactor to cool to room temperature.[8] Vent the excess hydrogen in a safe manner.[11] Purge the reactor 3-5 times with nitrogen. Open the reactor, and filter the catalyst from the reaction mixture. Caution: Keep the filtered catalyst wet at all times.
-
Analysis: Analyze the crude product and purified material by GC, NMR, and/or MS to determine conversion, yield, and purity.
References
- New Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Continuous hydrogenation of nitriles to primary amines with high selectivity in flow | Request PDF.
- Periodica Polytechnica. (2018).
- OSTI.GOV. (1993).
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Technical University of Munich. (n.d.).
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
- Unknown Source. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
- Unknown Source. (n.d.). Selective Hydrogenation of Butyronitrile over Raney-Metals.
- W.R. Grace. (n.d.).
- PMC - NIH. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.
- eScholarship.org. (n.d.). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.
- ThalesNano. (n.d.).
- ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media | Download Table.
- ResearchGate. (n.d.). Comparison of Raney nickel catalysts supplied by different manufacturers.
- PMC - NIH. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- ResearchGate. (n.d.). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
- University of Pittsburgh. (2012).
- Sigma-Aldrich. (n.d.). 1,9-Diaminononane 98 646-24-2.
- Unknown Source. (n.d.). Al 2 O 3 Catalyst in Selective Hhydrogenation of Adiponitrile to Aminocapronitrile.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Hydrogenation Catalysts [grace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. njhjchem.com [njhjchem.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. d-nb.info [d-nb.info]
- 11. njhjchem.com [njhjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The deactivation of nickel catalysts in the hydrogenation of acetonitrile (Journal Article) | OSTI.GOV [osti.gov]
- 14. Deactivation and Regeneration of Ni/K<sub>2</sub>O-La<sub>2</sub>O<sub>3</sub>-Al<sub>2</sub>O<sub>3</sub> Catalyst in Selective Hhydrogenation of Adiponitrile to Aminocapronitrile-Academax [academax.com]
Overcoming challenges in the catalytic amidation of azelaic acid
Welcome to the technical support center for the catalytic amidation of azelaic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The direct catalytic amidation of dicarboxylic acids like azelaic acid presents a more atom-economical and environmentally friendly alternative to traditional methods that rely on stoichiometric activating agents.[1] However, this approach comes with its own set of challenges, from catalyst selection and deactivation to managing reaction equilibria.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses common problems encountered during the catalytic amidation of azelaic acid. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low or No Conversion to the Desired Amide Product
Question: My reaction shows very low conversion of azelaic acid to the corresponding mono- or di-amide, even after extended reaction times. What are the likely causes and how can I fix this?
Potential Causes:
-
Formation of Unreactive Ammonium Salt: The primary challenge in direct amidation is the acid-base reaction between the carboxylic acid (azelaic acid) and the amine, which forms a thermally stable and unreactive ammonium carboxylate salt.[2] High temperatures are typically required to overcome this, but may not be sufficient on their own.
-
Catalyst Inactivity or Deactivation: The chosen catalyst may not be suitable for the specific substrates or may be deactivated during the reaction. Lewis acid catalysts can be poisoned by the basic amine reactant or the water byproduct, suppressing their activity.[3]
-
Presence of Water: Amidation is a condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, preventing high conversion.
-
Insufficient Reaction Temperature: Direct thermal condensation of carboxylic acids and amines often requires high temperatures (typically >160 °C) to drive the reaction forward, even in the presence of a catalyst.[2]
Suggested Solutions:
-
Effective Water Removal: This is the most critical factor for driving the reaction to completion.
-
Azeotropic Reflux: Use a solvent like toluene or xylene with a Dean-Stark trap to continuously remove water from the reaction mixture.
-
Dehydrating Agents: Incorporate molecular sieves (e.g., 4 Å or 5 Å) to sequester water as it forms. Note that the type and activation method of the sieves can significantly impact yield.[2]
-
-
Catalyst Selection:
-
Use Water-Tolerant Catalysts: Heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅) have shown excellent water and base tolerance, making them highly effective for the amidation of dicarboxylic acids.[3][4][5]
-
Employ Boron-Based Catalysts: Boronic acids and their derivatives are effective catalysts for direct amidation.[6] They activate the carboxylic acid, facilitating nucleophilic attack by the amine.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For many catalytic systems, temperatures between 120-180 °C are necessary. Conduct a control reaction without the catalyst to determine the background thermal reaction rate.[2]
-
Catalyst Loading: While lower catalyst loading is ideal, you may need to increase it (e.g., from 1 mol% to 5-10 mol%) to achieve a reasonable reaction rate, especially during initial optimizations.
-
Issue 2: Formation of Side Products (e.g., Polyamides, Anhydrides)
Question: My analysis shows the formation of significant side products, complicating purification. How can I improve the selectivity towards the desired mono- or di-amide?
Potential Causes:
-
Polymerization: Azelaic acid is a difunctional monomer. Under amidation conditions, it can readily polymerize, especially if the stoichiometry of the amine is not carefully controlled or if reaction temperatures are excessively high for prolonged periods.
-
Intramolecular Cyclization: While less likely for a C9 chain like azelaic acid, intramolecular reactions can occur under certain conditions, though intermolecular polymerization is the more dominant side reaction.
-
Azelaic Acid Purity: Impurities in the starting azelaic acid, such as other mono- or dicarboxylic acids from its manufacturing process, can lead to the formation of undesired amides.[7][8]
Suggested Solutions:
-
Stoichiometric Control:
-
For Mono-amide Synthesis: Use a significant excess of azelaic acid relative to the amine to statistically favor the formation of the mono-substituted product.
-
For Di-amide Synthesis: Use a slight excess of the amine (e.g., 2.1-2.2 equivalents) to ensure complete conversion of the dicarboxylic acid.
-
-
Controlled Reagent Addition: Add the limiting reagent slowly (e.g., via syringe pump) to the reaction mixture at high temperature. This maintains a low instantaneous concentration of the added reagent, minimizing oligomerization.
-
Purify Starting Material: Ensure the purity of the azelaic acid. Commercial grades can vary, and purification by recrystallization may be necessary to remove other carboxylic acids.[7][9]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the desired conversion is reached to prevent thermal degradation or polymerization. Monitor the reaction progress by TLC, GC, or LC-MS.
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my amidation reaction?
A1: Catalyst selection depends on your specific substrates and reaction conditions.
-
Boron-Based Catalysts (e.g., Phenylboronic Acid): These are excellent for a wide range of substrates under azeotropic reflux conditions. They are attractive due to their stability and commercial availability.
-
Metal Oxides (e.g., Nb₂O₅): Niobium(V) oxide is a robust, reusable, and heterogeneous Lewis acid catalyst that shows high tolerance to both water and basic amines.[3][4][5] This makes it particularly suitable for the direct amidation of dicarboxylic acids where basic amines are present and water is generated.
-
Enzymatic Catalysts (e.g., Lipases): For milder, more selective transformations, enzymes like Candida antarctica lipase B (CALB) can be used, though they are typically employed for esterification and may require specific optimization for amidation.[10][11]
| Catalyst Type | Typical Loading (mol%) | Temperature (°C) | Key Advantages | Considerations |
| Boronic Acids | 1 - 10 | 110 - 140 | Readily available, good scope. | Requires stringent water removal. |
| Niobium(V) Oxide | 5 - 20 (wt%) | 140 - 180 | Water/base tolerant, reusable.[3] | Higher temperatures needed, heterogeneous. |
| Titanium(IV) Alkoxides | 5 - 10 | 150 - 180 | Effective for polyester synthesis.[12] | Can be sensitive to moisture. |
Q2: What is the mechanistic role of a Lewis acid catalyst like Nb₂O₅ in the amidation reaction?
A2: The Lewis acid catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack. The proposed mechanism involves the coordination of the carbonyl oxygen of azelaic acid to a Lewis acidic site on the Nb₂O₅ surface. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. The amine then attacks this activated carbonyl, leading to a tetrahedral intermediate which subsequently collapses to form the amide and release water, regenerating the catalytic site.[4][5]
Q3: Can this catalytic method be used for preparing peptides?
A3: While direct catalytic amidation is a powerful tool, its application in peptide synthesis from unactivated amino acids is still a significant challenge.[13] The primary difficulty lies in preventing racemization of chiral centers under the often harsh thermal conditions required for the reaction.[2] For sensitive substrates like amino acids, specialized boron-based catalysts that operate at lower temperatures or enzymatic methods are more appropriate, though this remains an active area of research.[6]
Experimental Protocols
Protocol 1: General Procedure for Diamide Synthesis using Nb₂O₅ Catalyst
This protocol describes a general method for the synthesis of a diamide from azelaic acid and a primary amine using a heterogeneous Nb₂O₅ catalyst.
1. Catalyst Preparation:
- Place commercially available niobic acid (Nb₂O₅·nH₂O) in a ceramic crucible.
- Calcine in a muffle furnace at 200-300 °C for 3-4 hours to activate the Lewis acid sites.[3]
- Allow the catalyst to cool to room temperature in a desiccator before use.
2. Reaction Setup:
- Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap.
- Charge the flask with azelaic acid (1.0 eq.), the desired amine (2.2 eq.), the pre-activated Nb₂O₅ catalyst (10-20 wt% relative to azelaic acid), and a suitable solvent for azeotropic water removal (e.g., toluene or xylene, sufficient to fill the Dean-Stark trap).
3. Reaction Execution:
- Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
- Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Filter the mixture to recover the heterogeneous Nb₂O₅ catalyst. The catalyst can be washed with solvent, dried, and reused.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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References
- Method for purifying azelaic acid.
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]
-
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PMC. [Link]
-
Catalytic Amidation. Catalytic Amidation Project. [Link]
-
Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. PubMed Central. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]
- Method for the recovery of azelaic acid from a mixture of oxidized acids.
-
A solid-supported arylboronic acid catalyst for direct amidation. Baxendale Group - Durham University. [Link]
-
Essential Guide azelaic acid. Azeco Cosmeceuticals. [Link]
-
Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Xiamen University Malaysia. [Link]
-
Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. MDPI. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Semantic Scholar. [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
Azelaic Acid Impurities and Related Compound. Veeprho. [Link]
-
Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. ResearchGate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. Essential Guide azelaic acid [azelaicacid.cld.bz]
- 10. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology [mdpi.com]
- 12. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Azelanitrile Hydrolysis Troubleshooting
Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting for the hydrolysis of azelanitrile to azelaic acid. As researchers, we understand that even established reactions can present challenges. This document is structured as a series of frequently encountered problems, offering not just solutions, but the underlying chemical principles to empower your experimental design.
FAQ 1: Incomplete Hydrolysis
Q: My reaction has stalled, and I'm isolating the intermediate amide (9-cyanopelargonamide or azelaic diamide) instead of azelaic acid. How can I drive the reaction to completion?
A: This is the most common issue encountered during dinitrile hydrolysis. The reaction is a two-step process: the nitrile first hydrolyzes to an amide, which then hydrolyzes to the carboxylic acid.[1][2] The amide intermediate is often more stable and requires more vigorous conditions to hydrolyze than the initial nitrile.[3] Stopping at the amide stage is typically a result of insufficient reaction time, temperature, or reagent concentration.
The choice between acidic and basic hydrolysis depends on your substrate's stability and downstream purification preferences. Both can be effective if the conditions are sufficiently forcing.
-
Acidic Hydrolysis: The nitrile is protonated, making it more electrophilic and susceptible to attack by water, a weak nucleophile.[4][5] The resulting amide is then further hydrolyzed under these conditions to the carboxylic acid and an ammonium salt.[6]
-
Alkaline Hydrolysis: A strong nucleophile (hydroxide ion) directly attacks the nitrile carbon.[2] This method forms a carboxylate salt, which requires a final acidification step to yield the desired carboxylic acid.[1][7]
Troubleshooting Summary: Driving the Reaction to Completion
| Parameter | Insufficient Conditions (Yields Amide) | Recommended Forcing Conditions (Yields Acid) | Rationale |
| Acidic Hydrolysis | Dilute HCl, Temp < 80°C | 6M HCl or 50% H₂SO₄, Reflux (≥100°C) | Harsher conditions are needed to overcome the stability of the amide intermediate.[3][6] |
| Alkaline Hydrolysis | 10% NaOH, Temp < 80°C | 20-40% NaOH or KOH, Reflux (≥100°C) | Higher concentration of OH⁻ and elevated temperature increase the rate of the second hydrolysis step.[8] |
| Reaction Time | < 4 hours | 8-24 hours (monitor by TLC/LC-MS) | The hydrolysis of the amide is significantly slower than that of the nitrile; allow sufficient time. |
Recommended Protocol: Forcing Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Carefully add 6M aqueous hydrochloric acid (HCl) or 50% aqueous sulfuric acid (H₂SO₄) (10-20 volumes).
-
Reaction: Heat the mixture to reflux (typically 100-110°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching, and analyzing by TLC or LC-MS. The disappearance of the starting material and amide intermediates indicates completion. This may take 8-24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature, then in an ice bath. The azelaic acid product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.
-
Purification: Recrystallize the crude product from hot water for high purity.[9][10]
FAQ 2: Product Degradation During Purification
Q: My azelaic acid was pure after workup, but I'm seeing impurities and yield loss after distillation. What is causing this degradation?
A: High temperatures, especially above 200°C, can cause side reactions in dicarboxylic acids. For azelaic acid, the primary concern during thermal purification like distillation is the formation of anhydrides.[11]
-
Anhydride Formation: At elevated temperatures, azelaic acid can undergo intramolecular dehydration to form a cyclic anhydride, or intermolecularly to form oligomeric anhydrides. This represents a loss of the desired product.
-
Decarboxylation: While azelaic acid is a stable saturated dicarboxylic acid, extreme thermal stress can potentially lead to decarboxylation, though this is less common than for acids with activating groups (e.g., β-keto acids).[12][13]
Troubleshooting Protocol: Minimizing Thermal Degradation
-
Prioritize Recrystallization: The most robust method for purifying azelaic acid is recrystallization from hot water.[9][10] Azelaic acid has low solubility in cold water but is significantly more soluble in hot water, allowing for excellent purification without the risk of thermal degradation.[14]
-
Vacuum Distillation: If distillation is required, always perform it under high vacuum. This lowers the boiling point of azelaic acid substantially, minimizing the time spent at high temperatures.
-
Anhydride Reversal: If you suspect anhydride formation has occurred during distillation, the issue can be easily rectified. A patent describes that adding a small amount of water to the molten, distilled product and allowing it to stand will hydrolyze the anhydride back to the diacid form.[11]
FAQ 3: Solvent-Induced Side Reactions
Q: I am using acetonitrile as a co-solvent to improve the solubility of my starting material. Could this be causing issues?
A: Yes, using acetonitrile as a solvent in a hydrolysis reaction is a significant potential hazard and source of impurities. Under the strong acidic or basic conditions and high temperatures required for this compound hydrolysis, acetonitrile itself can act as a substrate.[15][16]
-
Solvent Hydrolysis: Acetonitrile will hydrolyze to acetamide, and subsequently to acetic acid (in acid) or acetate (in base).
-
Consequences: This parallel reaction consumes your hydrolyzing agent (acid or base), potentially stalling your primary reaction. It also introduces impurities (acetamide, acetic acid/acetate) that can complicate purification. In a scaled-up process, the hydrolysis of acetonitrile can be highly exothermic and lead to a dangerous runaway reaction.[15]
Solvent Selection Guide for this compound Hydrolysis
| Solvent | Pros | Cons | Recommendation |
| Water | Reagent and solvent; non-reactive; green solvent. | Low solubility of this compound at room temp. | Highly Recommended. Solubility increases sufficiently at reflux temperatures. |
| Acetonitrile | Good solubility for organic substrates. | Reacts under hydrolysis conditions; generates impurities; safety hazard.[15] | Not Recommended. Avoid unless absolutely necessary and with extreme caution. |
| Inert Co-solvents | Can improve solubility without reacting (e.g., Dioxane, THF - acid only). | Adds complexity to purification; potential for peroxide formation (THF). | Use only if water alone is insufficient. Ensure solvent is stable to the reaction conditions. |
Recommended Protocol: Solvent Management
-
Default to Water: Always use water as the sole solvent for hydrolysis reactions where possible. For this compound, its solubility is typically sufficient at the elevated temperatures used for the reaction.
-
Test Solubility: Before committing to a co-solvent, test the solubility of your this compound batch in water at your target reaction temperature.
-
If Co-Solvent is Necessary: If a co-solvent is unavoidable, use the minimum amount necessary to achieve a homogenous solution at reflux. Choose a solvent known to be stable under your chosen conditions (e.g., dioxane for acidic hydrolysis). Account for a more complex purification process to remove the co-solvent.
By understanding these common side reactions and their underlying mechanisms, you can better troubleshoot and optimize the synthesis of azelaic acid, ensuring higher yields, purity, and process safety in your research and development endeavors.
References
-
Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. (2020). MDPI. [Link]
- Method for purifying azelaic acid. (2003).
-
Essential Guide azelaic acid. (n.d.). Azelaic Acid Guide. [Link]
-
Reactions of Nitriles. (n.d.). KPU Pressbooks. [Link]
-
The hydrolysis reactions of nitriles via C−N bond cleavage. (2023). ResearchGate. [Link]
- Process for the production of azelaic acid. (1960).
-
Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. (2024). YouTube. [Link]
-
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (2022). PMC. [Link]
-
Decarboxylation. (n.d.). Wikipedia. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Carboxylic acids and Nitriles. (n.d.). Philadelphia University. [Link]
-
Mechanism Explained: Hydrolysis of Nitriles. (2024). YouTube. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. [Link]
-
Decarboxylation Reaction. (n.d.). IIT Kanpur. [Link]
-
Azelaic acid. (n.d.). Wikipedia. [Link]
-
Chemistry of Nitriles. (2024). LibreTexts. [Link]
-
Hydrolysis of Nitriles. (2021). YouTube. [Link]
-
Azelaic Acid: Mechanisms of Action and Clinical Applications. (2024). PMC. [Link]
-
Effect of acetonitrile in the hydrolysis reaction. (n.d.). ResearchGate. [Link]
-
Mechanisms of action of azelaic acid. (n.d.). ResearchGate. [Link]
-
Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. (n.d.). ResearchGate. [Link]
-
Mechanism of azelaic acid action in acne. (n.d.). PubMed. [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Hydrolysis of acetonitrile to acetamide. (1962).
-
The general mechanism for acetonitrile hydrolysis. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactions of Nitriles. (2018). YouTube. [Link]
Sources
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- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. US2937201A - Process for the production of azelaic acid - Google Patents [patents.google.com]
- 11. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Decarboxylation - Wikipedia [en.wikipedia.org]
- 14. Essential Guide azelaic acid [azelaicacid.cld.bz]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Azelanitrile-Based Reactions
Welcome to the technical support center dedicated to overcoming challenges in Azelanitrile-based reactions. This compound, also known as nonanedinitrile, is a versatile C9 linear dinitrile building block. Its dual nitrile functionality allows for the synthesis of a wide range of valuable derivatives, including diamines, diacids, and specialized polymers. However, the success of these transformations is profoundly dependent on the selection and optimization of the reaction solvent.
This guide is structured to provide both foundational knowledge and practical, field-tested troubleshooting advice. We will delve into the causality behind solvent choices, empowering you to move beyond trial-and-error and toward rational reaction design.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses the most common foundational questions researchers encounter when working with this compound.
Q1: What are the critical properties of this compound that influence solvent choice?
This compound (NC-(CH₂)₇-CN) is a relatively non-polar molecule due to its long aliphatic chain, but the two terminal nitrile groups introduce significant polarity. This dual nature is the central challenge. The nitrile group's carbon-nitrogen triple bond creates a strong dipole moment, making it susceptible to nucleophilic attack and capable of coordination with metal catalysts.[1][2] Therefore, the ideal solvent must effectively solvate the aliphatic backbone while also being compatible with the specific chemistry of the nitrile groups.
Q2: Why is solvent choice more than just a medium for dissolution?
A solvent does far more than just dissolve reactants. It actively participates in the reaction at a molecular level by:
-
Stabilizing Intermediates: In reactions that proceed through charged intermediates (like carbocations or anions), polar solvents are crucial for stabilization. Polar protic solvents are particularly effective at stabilizing both cations and anions.[3][4]
-
Modulating Nucleophilicity: A solvent can "cage" a nucleophile through hydrogen bonding, significantly reducing its reactivity. This is a primary consideration in substitution reactions.[3][5]
-
Influencing Reaction Pathways: The solvent can favor one reaction mechanism over another (e.g., SN1 vs. SN2). Polar aprotic solvents, for instance, are known to accelerate SN2 reactions because they solvate the cation but leave the nucleophile relatively free and highly reactive.[6][7]
-
Controlling Temperature: The boiling point of the solvent dictates the maximum temperature of a reaction at atmospheric pressure, directly influencing reaction kinetics.[8]
Q3: How do I select a starting solvent for a new this compound reaction?
A rational solvent selection process follows a logical decision tree. The primary factors are the polarity of your reactants and the nature of the reaction mechanism.
Below is a workflow to guide your initial choice.
Caption: Initial solvent selection workflow for this compound reactions.
Part 2: Troubleshooting Guides for Common Issues
This section provides specific, actionable advice for overcoming common experimental hurdles.
Issue 1: Incomplete or Slow Nitrile Hydrolysis
Q: My goal is to synthesize Azelaic Acid, but the hydrolysis of this compound is either stalling at the amide-nitrile intermediate or is extremely slow. How can I use the solvent system to drive the reaction to completion?
Causality: Nitrile hydrolysis requires harsh conditions (strong acid or base) to proceed.[9] The first hydrolysis to the amide is often faster than the second hydrolysis of the amide to the carboxylic acid.[10] The solvent system is critical for ensuring both nitrile groups are accessible and that the temperature can be maintained for the slower second step.
Troubleshooting Protocol:
-
Analyze the Problem: A slow or incomplete reaction points to either poor reagent accessibility or insufficient reaction energy.
-
Solvent-Based Solutions:
-
For Acidic Hydrolysis: Instead of using only aqueous acid (e.g., 6M H₂SO₄ or HCl), consider a co-solvent to improve the solubility of the partially hydrolyzed, more organic-soluble intermediates.
-
Option A (Higher Temperature): Use a high-boiling point polar protic solvent like acetic acid or 1,4-dioxane with aqueous HCl. This allows the reaction to be refluxed at a temperature >100°C, providing the necessary activation energy to hydrolyze the stubborn amide intermediate.[11]
-
Option B (Phase Transfer): If solubility remains an issue, a phase-transfer catalyst (PTC) can be used in a biphasic system (e.g., toluene/water), though this is less common for simple hydrolysis.
-
-
For Alkaline Hydrolysis: When using aqueous NaOH or KOH, the product is the disodium salt of azelaic acid, which is often water-soluble.
-
Co-solvent: A water-miscible alcohol like ethanol or ethylene glycol can be used as a co-solvent. This increases the solubility of the starting this compound and allows for a homogeneous reaction mixture at a high reflux temperature, driving the reaction to completion.[9]
-
-
Data Presentation: Solvent Properties for Hydrolysis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantage |
| Water | Polar Protic | 100 | 80.1 | Reactant, excellent for dissolving salts |
| Acetic Acid | Polar Protic | 118 | 6.2 | High BP, good solvent for organic acids |
| Ethanol | Polar Protic | 78 | 24.5 | Good co-solvent with water |
| 1,4-Dioxane | "Borderline" Aprotic | 101 | 2.2 | Water-miscible, high BP, good for organic substrates |
| Ethylene Glycol | Polar Protic | 197 | 37 | Very high BP for difficult hydrolyses |
Issue 2: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting to perform a reaction where a nucleophile displaces a leaving group on a substrate, using this compound as the solvent. The yield is poor. What is happening?
Causality: While this compound is a nitrile, it is important to distinguish its role as a reagent from its properties as a solvent. Acetonitrile (a related simple nitrile) is a classic polar aprotic solvent.[12][13] These solvents are ideal for reactions involving strong anionic nucleophiles (like CN⁻, N₃⁻, etc.) because they do not form strong hydrogen bonds that would otherwise "cage" and deactivate the nucleophile.[3] If your yield is low, the issue may lie with impurities in the solvent or a suboptimal choice for your specific nucleophile.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Experimental Protocol: Ensuring Anhydrous Conditions
This protocol is critical for moisture-sensitive reactions, such as those involving organometallics or strong bases.
-
Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a commercially available anhydrous grade of the solvent. Alternatively, dry the solvent using appropriate methods (e.g., distillation from calcium hydride for hydrocarbons or molecular sieves for polar aprotic solvents). Store dried solvents over molecular sieves under an inert atmosphere.
-
Reagent Handling: Add solid reagents that are stable in air before establishing the inert atmosphere. Add liquid reagents and sensitive solids via syringe or a Schlenk line.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Use septa on all openings to allow for additions or sampling via syringe.
-
Monitoring: Follow the reaction progress using appropriate techniques (TLC, GC, LC-MS) by withdrawing aliquots with a dry syringe.
Issue 3: Formation of Undesired Byproducts
Q: My reaction is producing a significant amount of N,N-Dibutylglycinamide. I am using (Dibutylamino)acetonitrile, a derivative of this compound chemistry. What is the cause and how can I prevent it?
Causality: This is a classic example of unintended side reactions caused by the presence of water. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[14] Even trace amounts of water in your solvent or on your glassware can lead to the formation of the amide (N,N-Dibutylglycinamide) and, with further hydrolysis, the carboxylic acid (N,N-Dibutylglycine).[14]
Preventative Measures:
-
Strictly Anhydrous Conditions: The most critical step is to rigorously exclude water. Follow the detailed protocol for ensuring anhydrous conditions described in the previous section.[15]
-
Control of pH During Work-up: Aqueous work-up procedures can exacerbate hydrolysis.
-
Minimize the time the reaction mixture is in contact with aqueous acidic or basic layers.
-
Perform extractions quickly and at low temperatures if possible.
-
Promptly neutralize the reaction mixture before extraction.
-
-
Temperature Control: Hydrolysis reactions are often accelerated by heat. If your primary reaction can proceed at a lower temperature, doing so can significantly reduce the rate of the competing hydrolysis side reaction.[14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%. Retrieved from [Link]
-
O'Reilly, E., et al. (2013). Effects of organic solvents on the nitrilase activity of R. erythropolis SET1. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US5426208A - Method of purification of acetonitrile.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. Retrieved from [Link]
-
Greenfield Global. (2019). SDS US - Acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Agilent. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). What is the polarity of acetonitrile?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
YouTube. (2015). The difference between protic vs. aprotic solvents. Retrieved from [Link]
-
Quora. (2016). Is acetonitrile polar?. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Acetonitrile – C₂H₃N. Retrieved from [Link]
- Google Patents. (n.d.). US4119497A - Process for the purification of acetonitrile.
-
ResearchGate. (n.d.). Purification of Acetonitrile. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US5440068A - Acetonitrile purification via an adsorption-based process.
-
The University of Queensland. (2010). Acetonitrile, the polarity chameleon. UQ eSpace. Retrieved from [Link]
- Google Patents. (n.d.). US4308108A - Process for purification of crude acetonitrile.
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Are acetonitrile and water mutually soluble under all conditions?. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ACETONITRILE. Retrieved from [Link]
-
YouTube. (2025). Dangers of Mixing Acetonitrile & Strong Aqueous Base. Retrieved from [Link]
Sources
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- 12. Acetonitrile - Wikipedia [en.wikipedia.org]
- 13. Acetonitrile [fishersci.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Azelanitrile Synthesis
Welcome to the technical support center for Azelanitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming challenges related to catalyst deactivation and regeneration. Our focus is to move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a robust and reproducible synthetic process.
Section 1: Understanding Catalyst Deactivation in this compound Synthesis
Catalyst deactivation is a critical issue in the synthesis of nitriles, leading to decreased reaction rates, lower yields, and reduced selectivity.[1][2] In the context of this compound synthesis, which can involve processes like the ammonolysis of dicarboxylic acids or the amination of diols followed by dehydrogenation, the catalyst plays a pivotal role. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting and mitigation.
FAQ 1: What are the primary causes of catalyst deactivation in my this compound synthesis?
Answer: Catalyst deactivation in this context typically stems from three main phenomena: poisoning, coking (carbon deposition), and sintering.[1]
-
Poisoning: This occurs when impurities in the feed stream strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[1] For nitrile synthesis, common poisons include sulfur, lead, and arsenic compounds, which may be present in trace amounts in the reactants or feedstock.[1]
-
Coking: This is the physical deposition of carbonaceous material onto the catalyst surface, which blocks pores and active sites.[1] In this compound synthesis, high reaction temperatures and the presence of organic precursors can lead to the formation of heavy organic byproducts that polymerize and form coke.[3]
-
Sintering: This is the thermal deactivation of the catalyst, where high temperatures cause the small, highly dispersed metal crystallites of the catalyst to agglomerate into larger crystals.[4][5] This process reduces the active surface area of the catalyst, leading to a loss of activity.[4][5]
Troubleshooting Guide: Identifying the Cause of Deactivation
| Symptom | Potential Cause | Diagnostic Approach |
| Rapid, irreversible loss of activity | Poisoning | Analyze feedstock for trace impurities (e.g., sulfur, heavy metals). |
| Gradual, reversible loss of activity | Coking/Fouling | Temperature Programmed Oxidation (TPO) to quantify carbon deposition. |
| Slow, irreversible loss of activity with prolonged high-temperature operation | Sintering | Characterize the spent catalyst using techniques like XRD or TEM to observe changes in crystallite size. |
Section 2: Troubleshooting Common Issues in this compound Synthesis
This section addresses specific problems that researchers may encounter and provides actionable solutions based on established scientific principles.
FAQ 2: My reaction yield for this compound has significantly dropped after several runs with the same catalyst batch. What's the likely cause and how can I fix it?
Answer: A gradual drop in yield is often indicative of coking.[1] The organic precursors and intermediates in this compound synthesis can undergo side reactions at elevated temperatures, leading to the formation of carbon deposits on the catalyst surface.[3]
Troubleshooting Steps:
-
Confirm Coking: Perform a Temperature Programmed Oxidation (TPO) on a sample of the spent catalyst. The amount of CO₂ evolved will correlate with the extent of carbon deposition.
-
Optimize Reaction Conditions:
-
Lower the reaction temperature: While this may decrease the reaction rate, it can significantly reduce the rate of coke formation.[3]
-
Adjust the reactant feed ratio: An excess of one reactant, such as ammonia in an ammonolysis reaction, can sometimes suppress side reactions that lead to coking.[3][6]
-
-
Implement a Regeneration Protocol: If coking is confirmed, a regeneration procedure involving controlled oxidation to burn off the carbon deposits is necessary.
FAQ 3: I'm observing a sudden and severe drop in catalyst activity. What should I investigate first?
Answer: A sudden, sharp decline in activity is a classic symptom of catalyst poisoning.[1][2] This suggests the introduction of a contaminant into your reaction system.
Troubleshooting Steps:
-
Feedstock Analysis: Immediately analyze your starting materials (e.g., azelaic acid, ammonia, hydrogen) for common catalyst poisons. Even parts-per-million (ppm) levels of sulfur or other contaminants can have a devastating effect on catalyst performance.[1]
-
System Purge: Ensure the reactor and feed lines are thoroughly cleaned and purged to remove any residual contaminants.
-
Guard Beds: Consider installing a guard bed upstream of your main reactor to adsorb any potential poisons before they reach the primary catalyst bed.
Section 3: Catalyst Regeneration Protocols
Regeneration is a cost-effective way to restore the activity of a deactivated catalyst. The appropriate method depends on the deactivation mechanism.
Protocol 1: Regeneration of a Coked Catalyst via Controlled Oxidation
This protocol is designed to remove carbon deposits from a catalyst surface without causing thermal damage (sintering).
Step-by-Step Methodology:
-
Reactor Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a low flow rate to remove any residual reactants and products.
-
Controlled Heat-Up: While maintaining the inert gas flow, slowly ramp up the reactor temperature to the desired regeneration temperature (typically 350-450°C, but this is catalyst-dependent).
-
Introduction of Oxidant: Once the target temperature is reached and stable, introduce a low concentration of an oxidizing agent (e.g., 0.5-2% oxygen in nitrogen) into the inert gas stream.
-
Monitor Exotherm: The combustion of carbon is an exothermic process. Carefully monitor the catalyst bed temperature to avoid a runaway reaction that could lead to sintering. The temperature should not exceed the maximum recommended temperature for the catalyst.
-
Hold and Completion: Maintain the dilute oxygen flow until the exotherm subsides and CO₂ levels at the reactor outlet drop to baseline, indicating that all carbon has been removed.
-
Cool Down: Switch back to a pure inert gas flow and cool the reactor down to the operating temperature for the next synthesis run.
Diagram: Catalyst Regeneration Workflow
Caption: Workflow for regenerating a coked catalyst.
Section 4: Advanced Topics and Considerations
FAQ 4: Can a sintered catalyst be regenerated?
Answer: Sintering is generally considered an irreversible deactivation mechanism.[4][5] The loss of active surface area due to the growth of metal crystallites cannot be easily reversed through typical regeneration procedures. The best approach for sintering is prevention by operating at the lowest possible temperatures and avoiding temperature spikes during reaction and regeneration.
Diagram: Catalyst Deactivation Mechanisms
Caption: Primary mechanisms of catalyst deactivation.
FAQ 5: What role does the catalyst support play in deactivation?
Answer: The catalyst support (e.g., alumina, silica) is crucial for maintaining the dispersion of the active metal particles.[7] A good support material will have high thermal stability and a strong interaction with the metal to prevent sintering. For instance, γ-Al2O3 is a common support for nitrile synthesis catalysts due to its high surface area and thermal stability.[3][6] The acidity or basicity of the support can also influence the reaction and potentially contribute to side reactions leading to coking.[8]
References
- Study on Fe/MgO catalysts for acrylonitrile synthesis from acetonitrile and methanol. (n.d.). ScienceDirect.
- improving reaction yield for nitrile synthesis - Benchchem. (n.d.). BenchChem.
- The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. (n.d.). National Institutes of Health.
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions - Benchchem. (n.d.). BenchChem.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube.
- OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS. (2025, May 5). SCIENCE & INNOVATION.
- The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. (2025, August 10). ResearchGate.
- Synthesis of acetonitrile by catalytic ammonolysis of acetic acid. (n.d.). ResearchGate.
- Selective production of acetonitrile via dehydroamination of ethanol over a stable Cu–Zr/meso SiO2 catalyst. (n.d.). Royal Society of Chemistry.
- Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts. (2025, August 7). ResearchGate.
- Troubleshooting of Catalytic Reactors. (n.d.). SlideShare.
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022, July 20). MDPI.
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.). MDPI.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective production of acetonitrile via dehydroamination of ethanol over a stable Cu–Zr/meso SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization During the Distillation of Azelanitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Azelanitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical process step: distillation. This compound, an unsaturated nitrile, possesses a carbon-carbon double bond that makes it susceptible to unwanted polymerization, particularly when subjected to thermal stress during purification.[1] This guide offers in-depth, field-proven insights and protocols to ensure the safe and efficient distillation of this monomer, preserving its purity and preventing hazardous runaway reactions.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles of this compound polymerization.
Q1: What exactly is this compound polymerization, and why is distillation a high-risk step?
A: this compound polymerization is a chemical reaction where individual this compound molecules (monomers) link together to form long chains or complex networks (polymers). This process is typically a free-radical chain reaction.[1] Distillation is inherently risky because it introduces heat, which is a primary initiator for the formation of free radicals. These radicals can attack the double bond of another monomer, starting a chain reaction that is often highly exothermic and can proceed at an accelerating rate.
The key stages are:
-
Initiation: Heat, light, or contaminants (like peroxides or metal impurities) cause the formation of a free radical (R•).[1]
-
Propagation: The radical attacks the C=C double bond of an this compound monomer, creating a new, larger radical. This new radical then attacks another monomer, and the chain grows rapidly.
-
Termination: The reaction stops when two radicals combine or are neutralized by an inhibitor.
Without proper control, this process can turn your valuable liquid monomer into a solid or viscous gel, potentially causing equipment damage and safety hazards.
Q2: What are the early warning signs of polymerization in my distillation setup?
A: Vigilance is critical. You should immediately suspect polymerization if you observe any of the following:
-
Increased Viscosity: The material in the distillation pot becomes noticeably thicker or "syrupy."[2]
-
Appearance of Solids or Cloudiness: The normally clear liquid becomes hazy, cloudy, or you see solid particles forming.[2]
-
Unexplained Temperature Increase: A sudden temperature spike in the distillation pot that is not correlated with a change in the heating mantle's setting indicates an exothermic reaction is occurring.
-
Changes in Reflux Rate: A sudden stop or change in the reflux pattern can indicate a blockage or viscosity change in the column.
If you notice these signs, you must take immediate action. Cool the reaction vessel immediately with an ice bath to slow the process.[2]
Section 2: The Critical Role of Inhibitors
Inhibitors are your primary defense against premature polymerization. Understanding how they work is key to using them effectively.
Q3: How do polymerization inhibitors function?
A: Polymerization inhibitors are chemical compounds that intercept and neutralize the free radicals that initiate and propagate the polymerization chain reaction.[2] For unsaturated nitriles like this compound, the most common inhibitors are phenolic compounds such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ) . These molecules work by donating a hydrogen atom to the highly reactive polymer radical, creating a stable radical that is incapable of continuing the chain reaction.
Crucially, this inhibitory mechanism for phenolic compounds requires the presence of a small amount of dissolved oxygen to regenerate the inhibitor and maintain its effectiveness.[2]
Q4: I've heard about "liquid-phase" and "vapor-phase" inhibitors. Why do I need both for distillation?
A: This is an excellent and critical question. During distillation, you have two zones where polymerization can occur: the boiling liquid in the pot (liquid phase) and the condensing vapor in the column and condenser (vapor phase).
-
Liquid-Phase Inhibitors: These are typically non-volatile or low-volatility compounds like MEHQ. They remain in the distillation pot to protect the bulk liquid monomer from polymerizing.
-
Vapor-Phase Inhibitors: These are volatile compounds designed to travel up the distillation column with the monomer vapor. They protect the monomer as it condenses on the packing or trays and in the condenser, where it is pure and lacks the protection of the liquid-phase inhibitor.[3] A common example is a stable free radical like certain N-nitroso compounds or nitric oxide.[3]
Using only a liquid-phase inhibitor is a common mistake that can lead to severe fouling and blockage of the distillation column and condenser.
Section 3: Troubleshooting & Emergency Response
| Issue Observed | Probable Cause | Immediate Action & Solution |
| Distillation pot liquid is turning viscous and yellow. | Runaway polymerization in the liquid phase due to inhibitor depletion or excessive temperature.[2] | 1. IMMEDIATE ACTION: Remove heating and immediately cool the flask in an ice/water bath.[2] 2. DILUTE: If safe, add a compatible, cool solvent to help dissipate heat.[2] 3. SAFELY TERMINATE: Do not continue the distillation. Safely quench and dispose of the material according to your institution's safety guidelines. 4. REVIEW: Analyze your procedure. Was the temperature too high? Was the inhibitor concentration sufficient? |
| Distillate is cloudy or solidifying in the condenser. | Vapor-phase polymerization. The liquid-phase inhibitor is not volatile enough to protect the condensing vapor.[3] | 1. STOP DISTILLATION: Immediately stop the process. 2. IMPLEMENT VAPOR-PHASE INHIBITOR: Your process requires the addition of a suitable vapor-phase inhibitor. 3. CLEAN EQUIPMENT: The column and condenser will need to be thoroughly cleaned to remove polymer buildup. |
| Vacuum pressure is unstable and rising. | Outgassing from a runaway reaction or a blockage in the column/condenser due to polymer formation. | 1. IMMEDIATE ACTION: Remove heating immediately. 2. VENT SAFELY: If the pressure continues to rise uncontrollably, vent the system through a blast shield to a safe location (fume hood). 3. INVESTIGATE: Once the system is safe, investigate the cause. Check for blockages in the condenser and vacuum lines. |
Section 4: Recommended Experimental Protocols
These protocols provide a framework for safe and effective handling. Always perform a thorough risk assessment before beginning any experiment.
Protocol 1: Safe Vacuum Distillation of this compound
This protocol is designed to purify this compound while minimizing the risk of polymerization.
-
Inhibitor Addition: To the crude this compound in the distillation flask, add the appropriate liquid-phase inhibitor (e.g., MEHQ) to the recommended concentration (see Table 1).
-
Oxygenation: Ensure the monomer has been briefly exposed to air to dissolve the oxygen required for phenolic inhibitors to function. Do not sparge with pure oxygen.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Use a short-path distillation head if possible to minimize residence time at high temperatures. Ensure all joints are properly sealed.
-
Vapor-Phase Inhibition: If not using a commercially formulated inhibitor blend, introduce a vapor-phase inhibitor. This can be done by packing a small amount of inhibitor-impregnated glass wool at the top of the column or using a specialized inhibitor delivery system.
-
Vacuum Application: Slowly apply vacuum to the system before beginning to heat. This lowers the boiling point, reducing thermal stress on the monomer.
-
Heating: Use a temperature-controlled heating mantle with stirring. Heat the pot gradually to achieve a steady distillation rate. The pot temperature should not exceed the recommended maximum (see Table 1).
-
Collection: Collect the purified, inhibitor-free distillate in a receiver cooled in an ice bath. The purified monomer is now highly susceptible to polymerization and should be used immediately or stabilized with a fresh dose of inhibitor if storage is required.[2]
Protocol 2: Inhibitor Removal via Column Chromatography
For applications requiring inhibitor-free this compound, this is the safest removal method.[2]
-
Column Preparation: Pack a glass chromatography column with basic alumina. The amount should be approximately 10-20 times the weight of the inhibitor present.
-
Elution: Gently pour the inhibited this compound onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the column under gravity or with gentle positive pressure (inert gas). The phenolic inhibitor (MEHQ/HQ) will be adsorbed by the alumina.[2]
-
Immediate Use: Collect the purified, inhibitor-free monomer in a clean, dry flask. This product is now unstabilized and must be used immediately.[2]
Section 5: Data Summaries & Visualizations
Table 1: Recommended Inhibitors and Operating Parameters for this compound Distillation
| Parameter | Recommendation | Rationale & Comments |
| Liquid-Phase Inhibitor | MEHQ (Monomethyl Ether of Hydroquinone) | Effective free-radical scavenger. Requires dissolved O₂ to function.[2] |
| MEHQ Concentration | 100 - 500 ppm | Concentration depends on purity of crude material and distillation duration. |
| Vapor-Phase Inhibitor | N-Phenyl-N-nitrosohydroxylamine Salt | Volatile inhibitor that protects the vapor path, column, and condenser.[3] |
| Max Pot Temperature | 80 °C (Target) | Temperature should be kept as low as possible. Use vacuum to achieve this. |
| Operating Pressure | 1 - 10 mmHg (Typical) | Lowering pressure is the most effective way to reduce the distillation temperature. |
| Storage of Purified Monomer | Use immediately. If brief storage is needed, add 50-100 ppm MEHQ, store at 2-8 °C, and protect from light.[2] | Uninhibited monomer is highly reactive. |
Diagrams
Caption: Free-radical polymerization and inhibition mechanism.
Caption: Recommended workflow for safe this compound distillation.
References
-
Zheng, H., et al. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Oikawa, E., Mori, K., & Saito, G. (1966). The Polymerization of Acetonitrile in the Presence of Acidic and Basic Substances. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Zheng, H., et al. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Methods for Determining the Purity of Azelanitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. Azelanitrile (nonanedinitrile), a key chemical intermediate, is no exception.[1][2] This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of this compound purity. We will delve into the rationale behind methodological choices, present comparative data, and provide a robust, validated protocol that serves as a self-validating system for your laboratory.
Introduction to this compound and the Imperative of Purity Analysis
This compound, with the chemical formula C₉H₁₄N₂, is a dinitrile compound used as an intermediate in the synthesis of polyamides and other organic molecules.[1][2] The purity of this compound is critical as impurities can affect the yield, quality, and safety of the final product. HPLC is a powerful and widely used technique for the analysis of pharmaceutical products to ensure their purity, stability, and efficacy.[3][4] A validated HPLC method provides high sensitivity, resolution, and reproducible results, making it the preferred choice for quantitative purity determination.[3]
Foundational Principles of HPLC Method Development for Nitrile Compounds
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[4] For this compound, a dinitrile, its polarity and potential for interaction with different stationary phases are key considerations. The primary modes of HPLC to consider are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used in pharmaceutical analysis.[5] It employs a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol). Hydrophobic compounds are retained longer on the column.
-
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, cyano) and a nonpolar mobile phase. It is well-suited for the separation of polar compounds. Cyano (CN) columns can be operated in both normal and reversed-phase modes, offering unique selectivity.[6]
The choice between these modes depends on the polarity of this compound and its impurities. Given its dinitrile structure, this compound possesses moderate polarity.
Comparative Analysis of HPLC Stationary and Mobile Phases
The selection of the column (stationary phase) and mobile phase is the most critical step in HPLC method development. Below is a comparison of potential options for this compound analysis.
Stationary Phase Comparison
| Stationary Phase | Principle of Separation | Advantages for this compound Analysis | Potential Disadvantages |
| C18 (Octadecyl Silane) | Hydrophobic interactions | Excellent for separating nonpolar to moderately polar compounds. Widely available and well-characterized. | May not provide sufficient retention for very polar impurities. |
| C8 (Octyl Silane) | Hydrophobic interactions (less hydrophobic than C18) | Good for moderately polar compounds, may offer different selectivity than C18. | Less retentive than C18, which could be a disadvantage for some separations. |
| Cyano (CN) | Dipole-dipole interactions, π-π interactions, and weak hydrophobic interactions | Offers unique selectivity for compounds with nitrile groups or double bonds.[7] Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is the most polar and least retentive packing.[6] | Can be less stable than C18 or C8 phases, especially at extreme pH values.[7] |
Rationale: For this compound, a C18 column is a good starting point due to its versatility. However, a Cyano column is a compelling alternative due to its potential for specific interactions with the nitrile functional groups of this compound and its impurities, leading to unique selectivity.[6][7]
Mobile Phase Comparison
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[5][8]
| Mobile Phase Component | Properties | Advantages for this compound Analysis | Disadvantages |
| Acetonitrile (ACN) | Polar aprotic solvent, low UV cutoff, low viscosity | Excellent elution strength, forms well-defined peaks, and is transparent at low UV wavelengths, which is crucial for sensitive detection.[5][9][10] | More toxic and generally more expensive than methanol.[5] |
| Methanol (MeOH) | Polar protic solvent | Cost-effective and a good alternative to acetonitrile.[5] Can offer different selectivity. | Higher viscosity and UV cutoff compared to acetonitrile.[5] |
| Water | The most polar component in RP-HPLC | Non-toxic, inexpensive, and transparent down to 190 nm.[8] | Used in combination with an organic modifier to control retention. |
| Buffers (e.g., Phosphate, Acetate) | Control pH of the mobile phase | Can improve peak shape and selectivity for ionizable compounds. | Can be corrosive to the HPLC system and require thorough flushing. |
Rationale: Acetonitrile is the preferred organic modifier for this application due to its superior UV transparency and low viscosity, which allows for lower backpressure and faster analysis times.[10] A simple mobile phase of acetonitrile and water is often sufficient for neutral compounds like this compound.
Recommended HPLC Method and Experimental Protocol
Based on the comparative analysis, a reversed-phase HPLC method using a C18 column and an isocratic mobile phase of acetonitrile and water is recommended as a starting point for the purity determination of this compound.
Experimental Workflow
Caption: Experimental workflow for HPLC purity determination of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard and sample
-
High-purity water (e.g., Milli-Q)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | Provides good retention and separation for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | ~210 nm | Nitrile groups have a weak UV absorbance at low wavelengths. The exact wavelength should be optimized by running a UV scan of this compound. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of this compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Method Validation: A Trustworthy System
For use in a regulated environment, the HPLC method must be validated according to ICH guidelines (Q2A and Q2B).[12] Validation ensures the method is suitable for its intended purpose.[3][13]
Logical Relationship of Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide provides a comprehensive comparison of potential HPLC methods for the purity determination of this compound. While a reversed-phase method using a C18 column with an acetonitrile/water mobile phase is a robust starting point, the use of a Cyano column should be considered for its unique selectivity towards nitrile-containing compounds. The provided protocol and validation framework establish a self-validating system for ensuring the quality and consistency of this compound in research and development settings. The principles and methodologies discussed herein are grounded in established chromatographic theory and regulatory expectations, providing a solid foundation for developing a reliable and efficient purity assay.
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GC-MS analysis for the characterization of Azelanitrile products
An In-Depth Technical Guide to the Characterization of Azelanitrile Products via Gas Chromatography-Mass Spectrometry
Executive Summary
This guide provides a comprehensive framework for the characterization of this compound, with a primary focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical choices involved. We will explore the causality behind protocol design, from column selection to mass spectral interpretation, ensuring a self-validating and robust analytical system. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but actionable, high-confidence results. We will objectively compare GC-MS with alternative analytical techniques, supported by experimental data paradigms and authoritative references, to empower you to build a comprehensive characterization strategy.
Introduction: The Analytical Challenge of this compound
This compound, systematically known as nonanedinitrile (NC-(CH₂)₇-CN), is a long-chain aliphatic dinitrile. Its structure presents a unique analytical challenge: it is a semi-polar molecule with two terminal nitrile groups, making it amenable to gas chromatography, yet its polarity requires careful consideration in method development to achieve optimal separation from synthesis-related impurities. These impurities can include starting materials, residual solvents, or by-products from side reactions.[1]
The primary objective of this guide is to establish a robust, reliable, and validated GC-MS method for the comprehensive characterization of this compound. This involves not only confirming the identity and purity of the main component but also detecting, identifying, and quantifying any potential impurities that could impact its application, particularly in the pharmaceutical and specialty chemical industries where purity is paramount.[2][3]
Foundational Principles of this compound Characterization
Defining the Analytical Objectives
Before selecting a technique, we must define the questions we need to answer:
-
Identity: Is the compound unequivocally this compound?
-
Purity: What is the concentration of this compound in the sample?
-
Impurity Profile: What are the identities and quantities of other components present?[4]
Overview of Suitable Analytical Technologies
While GC-MS is the focus, a multi-faceted approach is often necessary for complete characterization. Techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information.[5] This guide will compare GC-MS against these alternatives to provide a holistic analytical strategy.
The Core Technique: GC-MS Analysis of this compound
GC-MS is exceptionally well-suited for this compound analysis due to its ability to separate volatile and semi-volatile compounds and provide definitive structural information through mass spectrometry.[6]
The "Why": Rationale Behind Experimental Design
A robust method is built on informed decisions. Here, we dissect the critical parameters and the scientific reasoning for our choices.
-
GC Column Selection: The Heart of the Separation The choice of stationary phase is the most critical factor influencing chromatographic resolution.[7] For this compound, a molecule with two polar nitrile groups on a non-polar alkyl backbone, a mid-polarity column is the logical choice.
-
Rationale: A non-polar phase (e.g., 100% dimethylpolysiloxane, DB-1/ZB-1) would separate analytes primarily by boiling point, which may not be sufficient to resolve this compound from structurally similar impurities.[8] Conversely, a highly polar phase (e.g., wax) may result in excessive retention and peak tailing.
-
Recommendation: A stationary phase containing a cyanopropylphenyl functional group, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624, ZB-624) , provides the ideal balance.[9] The cyanopropyl groups offer dipole-dipole interactions with the nitrile functionalities of this compound, enhancing selectivity, while the dimethylpolysiloxane backbone maintains good thermal stability.[7]
-
-
Inlet and Oven Program: Ensuring Efficient Volatilization and Separation
-
Inlet: A split/splitless injector is standard. A split injection is preferred for analyzing the main component in high concentration to avoid column overloading, while a splitless injection is necessary for trace impurity analysis. An inlet temperature of 250 °C ensures rapid and complete volatilization of this compound without thermal degradation.
-
Oven Temperature Program: A temperature ramp is essential to separate compounds with different boiling points effectively. The program should start at a low enough temperature to retain early-eluting impurities, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature that ensures this compound elutes as a sharp, symmetrical peak within a reasonable time.
-
-
Mass Spectrometer Parameters: From Detection to Identification
-
Ionization: Electron Ionization (EI) at a standard 70 eV is the gold standard for generating reproducible fragmentation patterns that can be compared against spectral libraries.[10]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used, scanning a mass range (e.g., m/z 40-300) that encompasses the expected molecular ion and key fragments of this compound and potential impurities.
-
Experimental Workflow: A Visual Guide
The GC-MS analytical process follows a logical sequence from sample introduction to data interpretation.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for method development and validation.
1. Sample Preparation: 1.1. Accurately weigh approximately 10 mg of the this compound sample. 1.2. Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution. 1.3. For impurity analysis, use this stock solution directly. For assay analysis, a further dilution may be required.
2. GC-MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance. |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film | Mid-polarity phase for optimal selectivity of nitriles.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless | Flexibility for both high-concentration (assay) and low-concentration (impurity) analysis. |
| Inlet Temp | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (50:1) for Assay / Splitless for Impurities | 50:1 split prevents column overload; splitless mode maximizes sensitivity. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Balances resolution of early eluting peaks with a reasonable total run time. |
| MS System | Agilent 5977 MSD or equivalent | Standard, robust mass selective detector. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI, minimizes source contamination. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Generates reproducible, library-searchable spectra.[10] |
| Mass Scan Range | m/z 40 - 300 | Covers the expected mass range of this compound and related impurities. |
3. System Suitability Test (SST): 3.1. Before running samples, inject a system suitability solution (e.g., a standard mix containing this compound and a known impurity). 3.2. Verify that the system meets pre-defined criteria for resolution, peak shape, and detector response to ensure the validity of the subsequent analytical run.[4]
Interpreting the Data: From Chromatogram to Conclusion
-
Retention Time (RT): Under the conditions above, this compound will have a characteristic retention time. This RT is a primary identifier but should always be confirmed by mass spectral data.
-
Mass Spectrum of this compound (Nonanedinitrile, C₉H₁₄N₂):
-
Molecular Ion (M⁺): The molecular weight is 150.23 g/mol . A weak molecular ion peak at m/z 150 may be observed. The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[11]
-
Key Fragments: Aliphatic nitriles undergo characteristic fragmentation including α-cleavage and McLafferty rearrangements.[12] The fragmentation of a dinitrile will be complex, but key diagnostic ions can be predicted.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Impurity Identification: Any additional peaks in the chromatogram should be investigated. The mass spectrum of each unknown peak can be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[13][14][15][16] This identification must then be confirmed using a certified reference standard for that impurity.
Comparative Analysis and Method Validation
While GC-MS is powerful, no single technique tells the whole story. A comprehensive characterization often involves orthogonal methods.
GC-MS vs. Alternative Analytical Techniques
| Method | Information Obtained | Sensitivity | Specificity | Key Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, impurity identification, quantification. | High | Very High | Excellent for separating and identifying volatile/semi-volatile compounds in complex mixtures.[5] | Requires volatile and thermally stable analytes. |
| GC-FID | Retention time, quantification. | Very High | Low | Robust, inexpensive, and highly quantitative for known analytes. | Provides no structural information for identification. |
| HPLC-UV | Retention time, UV absorbance, quantification. | Moderate-High | Moderate | Excellent for non-volatile or thermally labile compounds. | Requires a UV chromophore. This compound's nitrile group has a very weak UV absorbance. |
| NMR | Unambiguous molecular structure, connectivity, quantification (qNMR). | Low-Moderate | Very High | The "gold standard" for structural elucidation. Non-destructive.[5] | Lower sensitivity, more complex sample preparation, higher cost. Not ideal for complex mixture screening. |
A Note on Method Validation
For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[2][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
| Validation Parameter | Purpose |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and matrix components.[17] |
| Linearity & Range | To verify that the method's response is directly proportional to the analyte concentration over a specified range.[3] |
| Accuracy | To determine the closeness of the test results to the true value (e.g., via spike/recovery experiments). |
| Precision | To assess the degree of scatter between a series of measurements (repeatability, intermediate precision).[4] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion and Recommendations
For the comprehensive characterization of this compound products, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the primary analytical tool of choice. Its inherent combination of high-resolution separation and specific mass-based detection provides the necessary power to simultaneously identify the main component, separate it from process-related impurities, and provide structural information for the tentative identification of those impurities.
The recommended starting point is a method utilizing a mid-polarity 6% cyanopropylphenyl / 94% dimethylpolysiloxane capillary column , which offers the requisite selectivity based on both boiling point and polarity. When this is coupled with a validated temperature program and standard Electron Ionization (EI) mass spectrometry, the result is a robust and reliable analytical procedure.
For applications in regulated industries, this GC-MS method must be formally validated according to ICH guidelines.[2] Furthermore, for a complete structural confirmation, especially for a reference standard, NMR spectroscopy should be used as an orthogonal technique to provide unambiguous structural data.[5] By integrating these powerful analytical tools, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and overall quality of their this compound products.
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A Comparative Guide to the Reactivity of Azelanitrile and Adiponitrile for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, aliphatic dinitriles serve as pivotal intermediates, offering a versatile platform for the introduction of nitrogen-containing functionalities and as precursors to valuable monomers. Among these, adiponitrile (hexanedinitrile) is a commodity chemical of immense industrial importance, primarily as a precursor to nylon-6,6. Its shorter and longer-chain homologues, while less ubiquitous, present unique reactivity profiles and potential applications in specialty polymers, pharmaceuticals, and fine chemicals. This guide provides an in-depth, objective comparison of the reactivity of adiponitrile (a C6 dinitrile) and azelanitrile (nonanedinitrile, a C9 dinitrile), supported by experimental data and mechanistic insights to inform your research and development endeavors.
At a Glance: Physicochemical Properties
Before delving into their chemical reactivity, it is instructive to compare the fundamental physicochemical properties of adiponitrile and this compound. These properties, summarized in the table below, influence their behavior in reaction media, their handling characteristics, and their purification profiles. The longer alkyl chain in this compound results in a higher boiling point, lower water solubility, and a slightly lower density compared to adiponitrile.
| Property | Adiponitrile | This compound |
| Chemical Formula | C₆H₈N₂ | C₉H₁₄N₂ |
| Molecular Weight | 108.14 g/mol | 150.22 g/mol |
| Appearance | Colorless, oily liquid | Clear, colorless to slightly yellow liquid |
| Boiling Point | 295 °C[1] | 175-176 °C at 11 mmHg |
| Melting Point | 1-3 °C[1] | -22.01 °C (estimated) |
| Density | 0.951 g/mL at 25 °C[2][3] | 0.929 g/mL at 25 °C |
| Water Solubility | Approx. 50 g/L at 20 °C[2][3] | Low |
| Synonyms | Hexanedinitrile, 1,4-Dicyanobutane | Nonanedinitrile, 1,7-Dicyanoheptane |
Comparative Reactivity Analysis
The reactivity of both adiponitrile and this compound is dominated by the chemistry of the nitrile functional group (-C≡N). The primary transformations of interest for these molecules are hydrolysis to carboxylic acids and reduction to primary amines. The length of the intervening alkyl chain between the two nitrile groups can subtly influence the rate and outcome of these reactions.
I. Hydrolysis to Dicarboxylic Acids
The conversion of dinitriles to their corresponding dicarboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. The reaction proceeds through an amide intermediate.[4][5]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The nitrile nitrogen is protonated by the acid, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon.
-
Deprotonation and Tautomerization: Loss of a proton and tautomerization of the resulting imidic acid yields an amide intermediate.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium ion.
Figure 1: Simplified workflow for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Reactivity Comparison:
However, under enzymatic hydrolysis conditions, a clear trend is observed. A study utilizing a nitrilase from Arabidopsis thaliana demonstrated that the enzyme's activity is dependent on the chain length of α,ω-dicyanoalkanes. The rate of hydrolysis to the corresponding ω-cyanocarboxylic acid was found to increase significantly from malononitrile (C3) to octanedinitrile (C8). This suggests that for certain biocatalytic systems, longer chain dinitriles like this compound may exhibit higher reactivity than adiponitrile.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Dinitrile
This protocol provides a general procedure for the hydrolysis of an aliphatic dinitrile to the corresponding dicarboxylic acid.
Materials:
-
Aliphatic dinitrile (e.g., Adiponitrile or this compound)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dinitrile (1.0 eq.).
-
Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid or concentrated hydrochloric acid (sufficient to ensure complete dissolution and reaction). Causality: The strong acid acts as a catalyst by protonating the nitrile group, making it more susceptible to nucleophilic attack by water. The aqueous medium provides the water for hydrolysis.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the specific dinitrile and acid concentration, but typically ranges from several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Slowly pour the cooled reaction mixture into a beaker containing ice. The dicarboxylic acid product, being less soluble in cold water, will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or an alcohol/water mixture).
II. Reduction to Diamines
The reduction of dinitriles to primary diamines is a synthetically valuable transformation, yielding monomers for polyamides and other polymers. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Mechanism of Catalytic Hydrogenation:
The catalytic hydrogenation of nitriles is a heterogeneous process that occurs on the surface of a metal catalyst (e.g., Raney Nickel, Palladium, or Rhodium). The generally accepted mechanism involves the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond, proceeding through an imine intermediate. The formation of secondary amines as byproducts can occur through the reaction of the primary amine product with the imine intermediate.
Figure 2: Simplified workflow for the catalytic hydrogenation of a nitrile to a primary amine.
Reactivity Comparison:
Studies on the catalytic hydrogenation of aliphatic dinitriles provide direct comparative insights. Research on the hydrogenation of succinonitrile (C4), glutaronitrile (C5), and adiponitrile (C6) over Raney-type nickel catalysts has shown that the kinetics are highly dependent on the hydrocarbon chain length. Shorter dinitriles, such as succinonitrile, adsorb more strongly to the catalyst surface than longer dinitriles like adiponitrile. This stronger adsorption leads to higher reactivity, with the rate of hydrogenation decreasing in the order: succinonitrile > glutaronitrile > adiponitrile.[6]
Extrapolating this trend, it is reasonable to predict that This compound (C9) would exhibit a slower rate of catalytic hydrogenation compared to adiponitrile (C6) under similar conditions due to weaker adsorption onto the catalyst surface.
Experimental Data: Catalytic Hydrogenation of Adiponitrile
The hydrogenation of adiponitrile to hexamethylenediamine (HMDA) is a well-optimized industrial process. The following table presents typical reaction conditions and yields.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN/HMDA Ratio (v/v) | HMDA Yield (%) | Reference |
| Raney Ni | 100 | 8 | 0.2 | 100 | |
| Raney Co | 80 | 8 | 0.06 | 97 |
The addition of HMDA to the initial reaction mixture is a common strategy to suppress the formation of secondary amine byproducts.
Experimental Protocol: Catalytic Hydrogenation of a Dinitrile to a Diamine
This protocol outlines a general procedure for the laboratory-scale catalytic hydrogenation of an aliphatic dinitrile.
Materials:
-
Aliphatic dinitrile (e.g., Adiponitrile or this compound)
-
Raney Nickel (slurry) or Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or an ether such as THF)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Charging: To the vessel of a high-pressure hydrogenator, add the dinitrile (1.0 eq.) and the solvent. If desired, the solvent can be saturated with ammonia. Causality: The solvent is chosen for its ability to dissolve the dinitrile and for its inertness under the reaction conditions. Ammonia can help to minimize the formation of secondary amines by competing with the primary amine product for reaction with the imine intermediate.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10% by weight of the dinitrile). For Raney Nickel, this is usually added as a slurry.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude diamine.
-
Purification: The product can be purified by distillation under reduced pressure or by crystallization.
Chemical Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[7][8]
Mechanism of LiAlH₄ Reduction:
-
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, forming an imine anion complexed to aluminum.
-
Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a dianion intermediate.
-
Hydrolysis: Aqueous work-up protonates the nitrogen atoms to yield the primary amine.
Reactivity Comparison:
LiAlH₄ is a highly reactive, non-selective reducing agent. The difference in alkyl chain length between adiponitrile and this compound is unlikely to have a significant impact on the outcome of the reaction, and both dinitriles are expected to be readily reduced to their corresponding diamines in high yield. The choice between catalytic hydrogenation and chemical reduction often depends on factors such as functional group tolerance, scalability, and safety considerations. LiAlH₄ is less suitable for large-scale reactions due to its high reactivity and the need for anhydrous conditions.
Experimental Protocol: LiAlH₄ Reduction of a Dinitrile
This protocol provides a general method for the reduction of a dinitrile using LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents.
Materials:
-
Aliphatic dinitrile (e.g., Adiponitrile or this compound)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 2-3 eq. per nitrile group) in the anhydrous solvent.
-
Substrate Addition: Cool the suspension in an ice bath. Dissolve the dinitrile (1.0 eq.) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Causality: This specific work-up procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 15-30 minutes, then filter the granular precipitate and wash it thoroughly with the reaction solvent.
-
Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude diamine.
-
Purification: The product can be purified by distillation under reduced pressure.
Conclusion
-
Hydrolysis: While chemical hydrolysis rates are expected to be similar, with this compound potentially reacting slightly slower due to steric and solubility effects, enzymatic hydrolysis can show a preference for the longer chain of this compound.
-
Reduction: In catalytic hydrogenation, adiponitrile is expected to be more reactive than this compound due to its stronger adsorption to the catalyst surface. With powerful chemical reducing agents like LiAlH₄, both dinitriles are readily converted to their corresponding diamines with little difference in reactivity.
The choice of dinitrile and the reaction conditions should be guided by the specific synthetic target, desired reactivity, and process considerations. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
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The Chemical Properties and Applications of Adiponitrile (CAS 111-69-3). (n.d.). Retrieved from [Link]
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Adiponitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved from [Link]
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Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Adiponitrile. (n.d.). chemeurope.com. Retrieved from [Link]
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Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]
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Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
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Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved from [Link]
-
Reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved from [Link]
-
Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts. (1994). Taylor & Francis Group. Retrieved from [Link]
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Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. (n.d.). ResearchGate. Retrieved from [Link]
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Nitrile reaction in high-temperature water: Kinetics and mechanism. (1997). AIChE Journal. Retrieved from [Link]
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Degradation of adiponitrile and assay of adiponitrile hydrolysis products. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to Azelanitrile and Sebaconitrile in the Synthesis of High-Performance Polyamides
Introduction: The Role of Aliphatic Dinitriles in Polymer Innovation
In the vast landscape of polymer science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the final material. Among the diverse building blocks available, aliphatic dinitriles serve as crucial precursors for a range of polymers, most notably high-performance polyamides. This guide provides a detailed comparative analysis of two such dinitriles: Azelanitrile (Nonanedinitrile) and Sebaconitrile (Decanedinitrile).
While structurally similar—differing by only a single methylene (-CH₂) group—their behavior in polymerization and the characteristics of the resulting polymers exhibit subtle yet significant distinctions. This document is designed for researchers and material scientists, offering an in-depth look at their respective properties, polymerization methodologies, and the performance trade-offs associated with the polymers they produce. We will explore the causal relationships between monomer chain length and final polymer characteristics, supported by established principles and experimental data.
Monomer Profile: A Structural and Physicochemical Comparison
This compound (C₉H₁₄N₂) and Sebaconitrile (C₁₀H₁₆N₂) are linear α,ω-dinitriles. The additional carbon in the backbone of sebaconitrile is the primary driver of the differences in their physical properties and the subsequent performance of their polymer derivatives.
The most common and industrially scalable route to utilizing these dinitriles for polyamide synthesis involves their initial hydrolysis to the corresponding dicarboxylic acids: Azelaic Acid and Sebacic Acid. This conversion is a critical preparatory step, as the diacid functionality is readily reactive with diamines in classic polycondensation reactions.
| Property | This compound (Nonanedinitrile) | Sebaconitrile (Decanedinitrile) | Significance in Polymer Synthesis |
| Chemical Formula | NC(CH₂)₇CN | NC(CH₂)₈CN | The C10 backbone of sebaconitrile introduces greater hydrophobicity and flexibility. |
| Molecular Weight | 150.23 g/mol | 164.26 g/mol | Affects stoichiometry calculations and reaction kinetics. |
| Boiling Point | ~310 °C | ~325 °C | Higher boiling point of sebaconitrile reflects stronger van der Waals forces. |
| Melting Point | 10-12 °C | 28-30 °C | Sebaconitrile's higher melting point is due to more efficient crystal packing of the longer, more symmetrical chain. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Sparingly soluble in water; soluble in polar organic solvents. | Both require similar solvent systems for processing and reaction, such as DMF or NMP.[1] |
| Derived Diacid | Azelaic Acid | Sebacic Acid | These diacids are the actual monomers used in the subsequent polycondensation step. |
From Nitrile to Polyamide: The Polymerization Pathway
The conversion of this compound and sebaconitrile into polyamides is a two-stage process. The first stage is the hydrolysis of the nitrile groups, and the second is the polycondensation of the resulting diacid with a suitable diamine.
Stage 1: Hydrolysis of Dinitriles to Dicarboxylic Acids
Causality of Experimental Design: The hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) is typically performed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it proceeds through a protonated intermediate, facilitating nucleophilic attack by water and minimizing side reactions. Elevated temperatures are required to drive the reaction to completion.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: A 1L round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.
-
Charging: 1.0 mole of the dinitrile (this compound or sebaconitrile) is added to the flask.
-
Reaction: 500 mL of 6M sulfuric acid is carefully added.
-
Heating: The mixture is heated to reflux (approx. 110-120 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the nitrile peak (~2245 cm⁻¹).
-
Workup: After cooling, the reaction mixture is poured into 1L of cold deionized water, causing the dicarboxylic acid to precipitate.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then recrystallized from hot water or an ethanol/water mixture to yield the pure diacid.
Stage 2: Melt Polycondensation with Hexamethylenediamine
Causality of Experimental Design: Melt polycondensation is a solvent-free method that is both environmentally friendly and efficient for producing high molecular weight polyamides. The reaction is driven by the removal of the water byproduct under vacuum at high temperatures. An exact 1:1 stoichiometric ratio of the diacid and diamine is crucial for achieving a high degree of polymerization.[2] To ensure this, a nylon salt is often prepared first.
Experimental Protocol: Synthesis of Polyamide 6,9 / 6,10
-
Salt Preparation: An equimolar amount of the diacid (azelaic or sebacic) and hexamethylenediamine is dissolved in a methanol/water solution. The resulting nylon salt precipitates upon cooling and is filtered and dried.
-
Polymerization: The dried salt is charged into a high-pressure stainless-steel reactor equipped with a stirrer and a vacuum line.
-
Inerting: The reactor is purged with nitrogen to remove oxygen, which can cause degradation at high temperatures.
-
Heating & Pressurization: The temperature is raised to 220 °C under a pressure of ~250 psi. Water is removed as steam.
-
Vacuum Stage: The pressure is then gradually reduced to below 10 mmHg over 1-2 hours while the temperature is increased to 260-280 °C. This critical step removes the remaining water, driving the equilibrium towards a high molecular weight polymer.
-
Extrusion: The molten polymer is extruded from the reactor under nitrogen pressure, quenched in a water bath, and pelletized.
Comparative Performance of Derived Polyamides
The single-carbon difference between azelaic acid (C9) and sebacic acid (C10) imparts distinct characteristics to the resulting polyamides, Polyamide 6,9 (PA 6,9) and Polyamide 6,10 (PA 6,10), respectively. The longer aliphatic chain in PA 6,10 reduces the concentration of amide groups, leading to lower moisture absorption and greater dimensional stability.
| Property | Polymer from this compound (PA 6,9) | Polymer from Sebaconitrile (PA 6,10) | Scientific Rationale |
| Melting Temperature (Tm) | ~215 °C | ~225 °C | The even-numbered carbon chain of sebacic acid (10 carbons) allows for more efficient hydrogen bonding and chain packing in the crystal lattice compared to the odd-numbered azelaic acid (9 carbons), resulting in a higher Tm.[3] |
| Glass Transition Temp. (Tg) | ~55 °C | ~50 °C | The longer, more flexible (CH₂)₈ segment in PA 6,10 increases rotational freedom in the amorphous regions, lowering the Tg.[4] |
| Tensile Strength | ~75 MPa | ~70 MPa | The higher density of amide groups in PA 6,9 leads to stronger intermolecular hydrogen bonding, increasing tensile strength.[3] |
| Elongation at Break | ~150 % | ~200 % | Increased chain flexibility and lower crystallinity in PA 6,10 allow for greater elongation before failure. |
| Water Absorption (at saturation) | ~2.5 % | ~1.8 % | PA 6,10 has a lower concentration of hydrophilic amide groups per unit length, resulting in lower moisture uptake and better dimensional stability. |
| Chemical Resistance | Good | Excellent | The longer hydrocarbon segments in PA 6,10 enhance its resistance to hydrolysis and attack by polar solvents. |
Polymer Characterization: A Validating Workflow
To confirm the successful synthesis and compare the properties of the derived polyamides, a systematic characterization workflow is essential. Each step provides critical data to build a complete picture of the material's structure and performance.
-
FTIR Spectroscopy: Confirms the conversion of carboxylic acid and amine groups into the characteristic amide bond (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹).
-
NMR Spectroscopy: Provides detailed structural confirmation of the polymer repeat unit.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and melting temperature (Tm), key indicators of the material's service temperature range.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.
-
Gel Permeation Chromatography (GPC): Measures the average molecular weight and molecular weight distribution (polydispersity), which are crucial for mechanical properties.
Conclusion and Application Outlook
The choice between this compound and sebaconitrile as a polyamide precursor is a strategic one, guided by the desired balance of properties in the final application.
-
Polymers from this compound (PA 6,9): Offer higher rigidity, tensile strength, and a slightly higher service temperature due to a higher Tg. They are well-suited for applications requiring structural integrity and hardness, such as automotive components, electrical connectors, and monofilaments.
-
Polymers from Sebaconitrile (PA 6,10): Provide superior flexibility, impact resistance, and lower moisture absorption. This makes them ideal for applications demanding dimensional stability in varying humidity, better chemical resistance, and toughness.[5] Examples include high-performance tubing, cable sheathing, and specialty films where resistance to moisture and chemicals is paramount.
Ultimately, this comparative guide demonstrates that even a single carbon atom difference in the monomer backbone can be leveraged to precisely tailor polymer properties. By understanding the fundamental structure-property relationships, researchers can make informed decisions in selecting this compound or sebaconitrile to meet the specific demands of advanced material applications.
References
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Scribd. (n.d.). Synthesis of Polyamide | PDF | Nylon | Polymerization. Retrieved from [Link]
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Oikawa, E., Mori, K., & Saito, G. (1966). The Polymerization of Acetonitrile in the Presence of Acidic and Basic Substances. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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ChemistryTuition. (2014). Synthesis of Polyamides from . YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Properties of Polymers. Retrieved from [Link]
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An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and application of polyamide 510 from bio-based monomers. (n.d.). DSpace at KOASAS. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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Jiang, Y., et al. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central. Retrieved from [Link]
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Synthesis and Investigation of nitrile containing polymers derived from lignin. (n.d.). DiVA. Retrieved from [Link]
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Unsaturated polymers from aliphatic nitriles. (n.d.). ResearchGate. Retrieved from [Link]
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Greenchemicals. (n.d.). Polyamides: synthesis and properties. Retrieved from [Link]
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Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. (n.d.). OSTI.GOV. Retrieved from [Link]
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Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. (2016). PubMed. Retrieved from [Link]
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Polyamide Syntheses. (n.d.). ResearchGate. Retrieved from [Link]
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Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Krause, W. (2019). Quick Review of Polyamide Synthesis. YouTube. Retrieved from [Link]
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Highly elastomeric poly(glycerol sebacate)-co-poly(ethylene glycol) amphiphilic block copolymers. (n.d.). PMC - NIH. Retrieved from [Link]
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The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. (n.d.). NIH. Retrieved from [Link]
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Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. (n.d.). PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Polymer Structure and Physical Properties. Retrieved from [Link]
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Synthesis and Solid-State Properties of PolyC3 (Co)polymers Containing (CH2−CH2−C(COOR)2) Repeat Units with Densely Packed Fluorocarbon Lateral Chains. (n.d.). ResearchGate. Retrieved from [Link]
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CHEM 2100L Experiment 7 - Polymer Synthesis. (2020). YouTube. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Synthesis, aqueous solution behavior and self-assembly of a dual pH/thermo-responsive fluorinated diblock terpolymer. Retrieved from [Link]
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A Comparative Guide to Spectroscopic Techniques for the Analysis of Acetonitrile
In the landscape of modern analytical chemistry, the precise and efficient characterization of organic molecules is paramount. Acetonitrile (CH₃CN), a widely utilized polar aprotic solvent and a crucial building block in organic synthesis, is no exception.[1][2][3][4] Its purity and structural integrity are critical for applications ranging from high-performance liquid chromatography (HPLC) to pharmaceutical manufacturing.[5][6] This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of acetonitrile, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical methodology.
Introduction to Acetonitrile and its Spectroscopic Fingerprint
Acetonitrile, also known as methyl cyanide, is the simplest organic nitrile.[2][3] Its molecular structure consists of a methyl group (-CH₃) bonded to a cyano group (-C≡N).[1][2][7] This linear arrangement of the C-C≡N skeleton results in a molecule with a significant dipole moment, rendering it polar.[1][7] The unique electronic environment of the constituent atoms gives rise to a characteristic spectroscopic "fingerprint" that can be interrogated by various analytical techniques. This guide will explore and compare the utility of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the qualitative and quantitative analysis of acetonitrile.
Infrared (IR) Spectroscopy: Probing the Vibrational Signatures
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For acetonitrile, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N).
The C≡N triple bond in nitriles produces a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2200 and 2260 cm⁻¹.[8] For saturated nitriles like acetonitrile, this peak is observed around 2250 cm⁻¹.[9][10] The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy of Acetonitrile
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the acetonitrile sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic C≡N stretching frequency around 2250 cm⁻¹. Other expected peaks include C-H stretching vibrations from the methyl group.
Caption: Workflow for ATR-IR analysis of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. For acetonitrile, both ¹H NMR and ¹³C NMR are highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of acetonitrile is remarkably simple, exhibiting a single sharp peak (a singlet) for the three equivalent protons of the methyl group (-CH₃). These protons, being adjacent to the electron-withdrawing nitrile group, are deshielded and typically resonate in the 2-3 ppm region.[9] In many deuterated solvents, the chemical shift of the acetonitrile methyl protons is observed at approximately 2.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of acetonitrile displays two distinct signals corresponding to the two carbon atoms in the molecule:
-
Methyl Carbon (-CH₃): This carbon appears at the upfield end of the spectrum, typically around 3.63 ppm.[12]
-
Nitrile Carbon (-C≡N): The carbon of the cyano group is significantly deshielded and appears in the characteristic range for nitrile carbons, between 115-120 ppm.[9] A reported value for this carbon is approximately 121.81 ppm.[12]
Experimental Protocol: ¹H and ¹³C NMR of Acetonitrile
-
Sample Preparation: Dissolve a small amount of the acetonitrile sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are typically required compared to ¹H NMR.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to TMS (0 ppm) and identify the chemical shifts of the acetonitrile protons and carbons.
Caption: General workflow for NMR analysis of Acetonitrile.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
For acetonitrile, the molecular ion (M⁺) peak in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (41.053 g/mol ).[2][3] However, the molecular ion peak for simple nitriles can sometimes be weak or absent.[9] Common fragments observed in the mass spectrum of acetonitrile can provide confirmatory evidence of its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of Acetonitrile
-
Sample Introduction: Introduce a small amount of the volatile acetonitrile sample into the ion source of the mass spectrometer. This can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of acetonitrile.
Caption: Workflow for UV-Vis analysis of Acetonitrile purity.
Comparative Analysis and Data Summary
The choice of spectroscopic technique for the analysis of acetonitrile depends on the specific analytical goal. The table below summarizes the key data obtained from each technique and provides a comparative overview of their strengths and limitations.
| Technique | Key Parameter | Typical Value for Acetonitrile | Strengths | Limitations |
| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ [9][10] | Rapid, non-destructive, excellent for functional group identification. | Limited structural information beyond functional groups. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~2.0 ppm (singlet) | Provides detailed information on the chemical environment of protons, good for structural elucidation and purity assessment. | Requires deuterated solvents, less sensitive than MS. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | -CH₃: ~3.63 ppm<[12]br>-C≡N: ~121.81 ppm [12] | Directly observes the carbon skeleton, complementary to ¹H NMR. | Low natural abundance of ¹³C requires longer acquisition times. |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion (M⁺): 41.053 | High sensitivity, provides molecular weight information and fragmentation patterns. | Can be destructive, molecular ion may be weak for some nitriles. [9] |
| UV-Vis Spectroscopy | UV Cutoff | ~190 nm | Simple, rapid, excellent for purity assessment of solvents. [5][13] | Provides very limited structural information. |
Conclusion
The spectroscopic analysis of acetonitrile is a multifaceted endeavor, with each technique offering unique insights into its molecular structure and purity. IR and NMR spectroscopy are indispensable for structural confirmation, providing unambiguous evidence of the nitrile functional group and the methyl proton environment, respectively. Mass spectrometry is the gold standard for determining molecular weight, while UV-Vis spectroscopy serves as a rapid and effective tool for quality control, particularly for demanding applications like HPLC. A comprehensive understanding of acetonitrile often necessitates the synergistic use of these techniques, allowing for a complete and confident characterization of this vital chemical.
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A Comprehensive Guide to Validating Azelanitrile Derivative Structures Using Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Azelanitrile derivatives, a class of compounds with significant potential in medicinal chemistry, demand precise structural elucidation to understand their structure-activity relationships. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural validation of this compound derivatives, supported by experimental data and protocols.
The Imperative of Structural Validation in Drug Discovery
The journey of a drug candidate from synthesis to clinical application is paved with exacting analytical challenges. The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity, efficacy, and safety profile. For this compound derivatives, which feature a characteristic nitrile group and a varied aliphatic or aromatic backbone, even subtle isomeric differences can lead to profound changes in pharmacological properties. Consequently, robust and unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. NMR spectroscopy stands as the preeminent tool for this purpose, offering unparalleled insight into molecular architecture in a non-destructive manner.
A Multi-faceted NMR Approach for Unambiguous Elucidation
A single NMR experiment, while informative, often falls short of providing a complete structural picture. A comprehensive and self-validating approach leverages a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete assignment.
This guide will focus on the application of the following key NMR experiments for the structural validation of a hypothetical this compound derivative:
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon-13 NMR): Reveals the number and electronic environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting molecular fragments.[5][6][7]
The logical workflow for these experiments is designed to build the molecular structure piece by piece, with each subsequent experiment cross-validating the information obtained from the previous ones.
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocols: A Self-Validating System
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to yield high-quality, reproducible data for this compound derivatives.
Sample Preparation
-
Analyte Purity: Ensure the this compound derivative is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[8] Other solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility.[9]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[9][10] For ¹³C NMR and 2D experiments, a more concentrated sample of 50-100 mg is often beneficial.[9]
-
Homogenization: Thoroughly mix the sample to ensure a homogeneous solution. Vortexing or gentle warming can aid dissolution.[11]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak is often used for convenience.[12][13]
NMR Data Acquisition
The following table outlines the key acquisition parameters for the recommended NMR experiments on a 500 MHz spectrometer.
| Experiment | Pulse Program | Number of Scans (NS) | Acquisition Time (AQ) | Relaxation Delay (d1) | Key Parameters |
| ¹H NMR | zg30 | 16 | 3-4 s | 2 s | Standard proton experiment. |
| ¹³C NMR | zgpg30 | 1024 | 1-2 s | 2 s | Proton decoupled for singlet peaks. |
| COSY | cosygpqf | 8 | 0.2-0.3 s | 2 s | Shows ¹H-¹H correlations.[1] |
| HSQC | hsqcedetgpsisp2.2 | 4 | 0.1-0.2 s | 2 s | Shows one-bond ¹H-¹³C correlations.[1] |
| HMBC | hmbcgplpndqf | 16 | 0.2-0.3 s | 2 s | Optimized for long-range couplings (e.g., 8 Hz).[7] |
Data Analysis and Interpretation: A Case Study of a Hypothetical this compound Derivative
Let's consider a hypothetical this compound derivative with the following proposed structure:
Structure: A phenyl ring attached to a carbon which is also attached to a hydrogen, a nitrile group, and an ethyl group.
¹H NMR Analysis
The ¹H NMR spectrum is the first step in the analysis. We would expect to see signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH), the methylene protons of the ethyl group (CH₂), and the methyl protons of the ethyl group (CH₃). The chemical shift, integration, and multiplicity of each signal provide crucial information.
¹³C NMR Analysis
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of the nitrile carbon is particularly characteristic, typically appearing in the 115-125 ppm range.[14][15][16] The carbons of the phenyl ring, the methine carbon, and the carbons of the ethyl group will also have predictable chemical shifts.
2D NMR for Connectivity
The power of 2D NMR lies in its ability to reveal through-bond connectivities.
-
COSY: A COSY spectrum will show correlations between the methine proton and the methylene protons of the ethyl group, and between the methylene and methyl protons of the ethyl group, confirming the presence of the ethyl chain.
-
HSQC: An HSQC spectrum will directly link each proton to its attached carbon. For example, the signal for the methine proton will correlate with the signal for the methine carbon.
-
HMBC: The HMBC spectrum is key to assembling the molecular fragments. We would expect to see correlations from the methine proton to the nitrile carbon and the ipso-carbon of the phenyl ring, definitively connecting these groups. Long-range correlations from the methylene protons of the ethyl group to the methine carbon would further solidify the structure. For nitrogen-containing compounds like Azelanitriles, ¹H-¹⁵N HMBC can also be a powerful tool to probe the electronic environment of the nitrile nitrogen.[17][18]
Caption: Key NMR correlations for structural validation.
Comparative Data Summary
The following table summarizes the expected NMR data for our hypothetical this compound derivative.
| Assignment | ¹H NMR (ppm, Multiplicity, J (Hz)) | ¹³C NMR (ppm) | COSY Correlations | HSQC Correlation (¹H, ¹³C) | HMBC Correlations (¹H → ¹³C) |
| Phenyl-H | 7.2-7.4 (m) | 127-135 | - | (7.2-7.4, 127-135) | Phenyl-H → Phenyl-C |
| CH | 4.5 (t, J=7.5) | 40 | CH₂ | (4.5, 40) | C≡N, Phenyl-C(ipso) |
| CH₂ | 2.0 (quint, J=7.5) | 30 | CH, CH₃ | (2.0, 30) | CH, CH₃ |
| CH₃ | 1.0 (t, J=7.5) | 12 | CH₂ | (1.0, 12) | CH₂ |
| C≡N | - | 120 | - | - | - |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.[19][20][21][22]
Conclusion: A Robust Framework for Confidence in Structure
The structural validation of this compound derivatives by NMR spectroscopy is a systematic process that relies on the synergistic interpretation of multiple experiments. By following a logical workflow from 1D to 2D techniques and adhering to rigorous experimental protocols, researchers can build an unassailable case for the proposed structure. This multi-pronged approach not only provides a definitive structural assignment but also serves as a self-validating system, ensuring the scientific integrity of the data. The insights gained from this comprehensive NMR analysis are indispensable for advancing promising this compound derivatives in the competitive landscape of drug discovery and development.
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Performance comparison of catalysts for Azelanitrile synthesis
An In-Depth Technical Guide to the Catalytic Synthesis of Azelanitrile
To our fellow Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound (nonanedinitrile), a crucial C9 aliphatic dinitrile. This compound serves as a vital precursor for producing 1,9-nonanediamine, a monomer essential for high-performance specialty polyamides like Nylon 9,T. The efficiency and selectivity of the catalytic conversion of its abundant bio-based precursor, Azelaic acid, are paramount for a sustainable and economically viable process.
This document moves beyond a simple listing of methods to explore the causality behind catalyst selection and experimental design. We will dissect the primary synthetic routes, compare the performance of heterogeneous and homogeneous catalysts with supporting data, and provide detailed, actionable experimental protocols.
Principal Synthetic Pathways from Azelaic Acid
The conversion of the two carboxylic acid functionalities of Azelaic acid into nitrile groups can be achieved through two primary catalytic routes. The choice between these pathways is dictated by factors such as desired scale, operating conditions, and catalyst cost.
-
Direct Vapor-Phase Ammoxidation: This is the most direct route, involving the reaction of vaporized Azelaic acid with ammonia at high temperatures over a solid catalyst. It is an atom-economical process where water is the main byproduct. This method is well-suited for continuous, large-scale industrial production.
-
Two-Step Amidation-Dehydration: This pathway first involves the conversion of Azelaic acid to its corresponding diamide, Azelamide. The subsequent catalytic dehydration of Azelamide yields this compound. While this involves an additional step, the dehydration can sometimes be achieved under milder conditions than direct ammoxidation.
Caption: Primary catalytic routes for the synthesis of this compound from Azelaic acid.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is the most critical decision in designing a synthesis process for this compound. The ideal catalyst should exhibit high yield and selectivity towards the dinitrile, minimizing the formation of byproducts such as the mononitrile, cyclization products, or decarboxylated species.
Heterogeneous Catalysts for Vapor-Phase Ammoxidation
Vapor-phase ammoxidation is the preferred industrial method for producing aliphatic dinitriles. The performance of these solid-state catalysts is intrinsically linked to their surface properties, particularly the balance of acidic and basic sites which govern the dehydration and dehydrogenation steps.
-
Metal Oxides (Al₂O₃, ZrO₂, TiO₂): These materials are workhorses in heterogeneous catalysis due to their thermal stability and tunable surface acidity. γ-Alumina (γ-Al₂O₃) is frequently used, either as a catalyst or a support, providing the necessary acid sites for the dehydration of the amide intermediate formed in-situ.[1][2][3] Mixed oxides, such as ZrO₂-TiO₂ or ZrO₂-Al₂O₃ composites, offer enhanced thermal stability and the ability to fine-tune the acidic/basic properties for improved selectivity.[4][5][6] For dicarboxylic acids, a catalyst with moderate acidity is often essential to achieve high nitrile selectivity (>85%) while preventing unwanted side reactions like cracking or coking.[7]
-
Modified Manganese Oxides (MnOₓ): Manganese oxides have demonstrated high activity in ammoxidation reactions. A key insight from recent studies is that the surface of MnOₓ can be modified with carboxylic acids to tune the chemisorption affinity of different functional groups.[8][9] This allows for precise control over selectivity, for instance, by selectively blocking hydroxyl adsorption to favor the formation of dinitrile products from hydroxylated precursors.[10][11] This principle could be applied to favor dinitrile formation from dicarboxylic acids by modulating the surface interaction with the carboxyl groups.
-
Phosphoric Acid-Promoted Catalysts: The promotion of catalysts like γ-Al₂O₃ with phosphoric acid has been shown to increase the productivity of acetonitrile from acetic acid.[2] This strategy enhances the surface acidity, which can be beneficial for the dehydration steps in this compound synthesis, provided the acid strength is optimized to avoid byproduct formation.
Homogeneous and Novel Catalytic Systems
While less common for bulk chemical production, homogeneous catalysts and novel systems offer pathways that can operate under significantly milder conditions, which is advantageous for laboratory-scale synthesis and for preserving sensitive functional groups.
-
Mg/Pd Co-catalysis: A recent breakthrough inspired by biosynthetic pathways utilizes a dual Mg and Pd catalytic system to convert carboxylic acids to nitriles using urea as an inexpensive and safe nitrogen source.[12] This method is notable for its mild conditions and broad functional-group tolerance, making it highly attractive for the late-stage modification of complex molecules and potentially adaptable for dicarboxylic acids like azelaic acid.[12]
-
Copper-Based Systems: Copper catalysts, such as CuBr combined with a 1,10-phenanthroline (phen) ligand, have proven exceptionally effective for the aerobic ammoxidation of cyclic ketones to dinitriles, achieving nearly quantitative yields under mild conditions (80 °C, 5 atm O₂).[13][14][15] Although the substrate is different, the high efficacy of this system in forming dinitrile products suggests its potential as a starting point for developing a liquid-phase ammoxidation process for Azelaic acid.
Biocatalysis: A Green Frontier
The use of enzymes for chemical synthesis represents the pinnacle of green chemistry. While industrial biocatalytic production of this compound is not yet established, the foundational science is emerging.
-
Nitrile-Forming Enzymes: The biosynthesis of nitriles from carboxylic acids is known to occur via specialized enzymes. For example, the enzyme ToyM catalyzes the conversion of a carboxylic acid to a nitrile via an amide intermediate, a process that consumes ATP.[16] While the substrate scope of known enzymes may not currently include C9 dicarboxylic acids, this approach highlights a promising future direction for developing highly selective, environmentally benign processes operating at ambient conditions.
Quantitative Performance Comparison
The following table summarizes the performance of various catalytic systems. Note that as direct data for this compound is limited, performance data for analogous substrates (e.g., other carboxylic acids) are used to provide an objective comparison of the catalysts' capabilities.
| Catalyst System | Reaction Type | Representative Substrate | Temp. (°C) | Pressure | Yield (%) | Selectivity (%) | Key Advantages & Remarks | Reference(s) |
| γ-Al₂O₃ | Vapor-Phase Ammoxidation | Acetic Acid | 360-390 | Atmospheric | >80 | High | Well-established, robust catalyst. High temperatures required. | [1] |
| ZrO₂-TiO₂-Al₂O₃ | Vapor-Phase Ammoxidation | Model Sulfur Compounds | ~320 | High | N/A | High | Excellent thermal stability and tunable acidity. Promising for dinitriles. | [5][17] |
| MnOₓ | Aerobic Ammoxidation | Hydroxyaldehydes | 100-140 | 1-10 bar O₂ | ~90 | Tunable (0-92) | Selectivity can be precisely controlled by surface modification. | [8][10][11] |
| CuBr / phen | Aerobic Ammoxidation | Cyclohexanone | 80 | 5 atm O₂ | >99 | >99 | Exceptionally high yield under mild liquid-phase conditions. | [13] |
| Mg / Pd(OAc)₂ | Dehydrative Amination | Various Carboxylic Acids | 60 | Atmospheric | 70-95 | High | Mild conditions, uses urea as N-source, broad functional group tolerance. | [12] |
| Enzymatic (ToyM) | Biosynthesis | 7-carboxy-7-deazaguanine | Ambient | Atmospheric | N/A | High | Green, highly selective pathway; currently limited substrate scope. | [16] |
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical steps to confirm outcomes.
Protocol 1: Vapor-Phase Ammoxidation with a Heterogeneous Catalyst
This protocol describes a typical workflow for evaluating a solid-state catalyst (e.g., ZrO₂-Al₂O₃) in a continuous-flow fixed-bed reactor.
Caption: Workflow for heterogeneous catalyst evaluation in this compound synthesis.
Methodology:
-
Catalyst Synthesis & Pre-treatment: Synthesize the mixed-oxide catalyst via a co-precipitation or sol-gel method.[6][18] Calcine the resulting material in air at 500-700°C for 4-6 hours to achieve the desired crystalline phase and surface area.
-
Reactor Setup: Load a known mass (e.g., 1.0 g) of the sieved catalyst into a quartz fixed-bed reactor. Place the reactor inside a tube furnace.
-
Reactant Feed: Heat the Azelaic acid in a vaporizer to ~250-300°C. Meter the vaporized acid, ammonia gas, and an inert carrier gas (e.g., N₂) into the reactor using mass flow controllers at a defined molar ratio (e.g., Acid:NH₃ = 1:5).
-
Reaction Conditions: Raise the reactor temperature to the target range (e.g., 350-450°C) and allow the reaction to proceed for several hours to reach a steady state.
-
Product Collection & Analysis: Pass the reactor effluent through a series of cold traps (e.g., ice-water bath, dry ice-acetone bath) to condense the products.
-
Quantification: Dissolve the contents of the cold trap in a suitable solvent (e.g., acetonitrile) with an internal standard. Analyze the solution by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound, unreacted Azelaic acid, and any byproducts.
-
Post-Reaction Characterization: After the run, analyze the used catalyst by techniques like Thermogravimetric Analysis (TGA) to quantify coke deposition and compare its structure (via XRD) and surface area (via BET) to the fresh catalyst to assess stability.
Protocol 2: Liquid-Phase Synthesis with Mg/Pd Co-catalysis
This protocol outlines a lab-scale batch synthesis, adaptable from recent literature for novel catalyst systems.[12]
Methodology:
-
Reactor Setup: To an oven-dried Schlenk flask or a small autoclave equipped with a magnetic stir bar, add Azelaic acid (1.0 mmol), urea (2.5 mmol), Mg powder (3.0 mmol), and the Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Solvent and Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-85°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with dilute HCl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Confirm the structure and purity of the isolated this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The synthesis of this compound from Azelaic acid is a field dominated by heterogeneous catalysis, with metal oxides and their composites representing the most mature and industrially viable option. The key to high performance lies in meticulously controlling the catalyst's surface acidity and reaction conditions to maximize dinitrile selectivity.
However, the landscape is evolving. Novel homogeneous systems, such as the Mg/Pd co-catalyst, offer a paradigm shift towards milder, more functional-group-tolerant syntheses. Looking further ahead, biocatalysis presents an aspirational goal for a truly green and sustainable production method. For researchers and developers, the opportunity lies not only in optimizing existing heterogeneous systems but also in exploring these innovative liquid-phase and enzymatic routes to unlock new efficiencies in the production of this valuable chemical intermediate.
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Characterization of catalysts for nitrile hydrogenation. ResearchGate. Available at: [Link]
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Carboxylic acid-modified metal oxide catalyst for selectivity-tunable aerobic ammoxidation. Nature Communications. Available at: [Link]
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General mechanism for dehydration of amides using acetonitrile. ResearchGate. Available at: [Link]
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Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. ACS Catalysis. Available at: [Link]
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Mild and Reversible Dehydration of Primary Amides with PdCl2 in Aqueous Acetonitrile. ResearchGate. Available at: [Link]
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Carboxylic acid-modified metal oxide catalyst for selectivity-tunable aerobic ammoxidation. Nature Communications. Available at: [Link]
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Carboxylic acid-modified metal oxide catalyst for selectivity-tunable aerobic ammoxidation. Nature Communications. Available at: [Link]
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Synthesis of acetonitrile by dehydration of acetamide on an active ZnO catalyst: A comparison with zeolite. Indian Journal of Chemistry. Available at: [Link]
-
Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Facile synthesis of nitriles via manganese oxide promoted oxidative dehydrosulfurization of primary thioamides. The Royal Society of Chemistry. Available at: [Link]
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Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Available at: [Link]
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Modernization of the Catalyst Composition for the Synthesis of Acrylic Acid Nitrile in Aqueous and Non-Aqueous Media. ResearchGate. Available at: [Link]
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Recent Advances on TiO2-ZrO2 Mixed Oxides as Catalysts and Catalyst Supports. Chemical Reviews. Available at: [Link]
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Surface properties, ester conversion, and nitrile yield for catalysts. ResearchGate. Available at: [Link]
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Synthesis and Characterization of (ZrO2-TiO2)/Al2O3 Ternary Oxides as Hydrodesulfurization Catalyst Carrier. Materials Research Society. Available at: [Link]
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Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and characterization of Al2O3 and ZrO2-TiO2 nano-composite as a support for NO, storage-reduction catalyst. ResearchGate. Available at: [Link]
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Carboxylic acid-modified metal oxide catalyst for selectivity-tunable aerobic ammoxidation. ResearchGate. Available at: [Link]
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Synthesis, characterization, and equilibria of palladium(II) nitrile, alkene, and heterometallacyclopentane complexes involved in metal nitro catalyzed alkene oxidation reactions. Journal of the American Chemical Society. Available at: [Link]
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Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. ResearchGate. Available at: [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
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Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. Available at: [Link]
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Tailored Macroporous ZrO2-Al2O3 Mixed Oxides by Template-Assisted Method: Novel Materials for Catalytic Applications. AZoM. Available at: [Link]
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Nature Communications. Available at: [Link]
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Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. ACS Publications. Available at: [Link]
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Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]
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General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Angewandte Chemie. Available at: [Link]
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Heterogeneous Catalyst Preparation. ResearchGate. Available at: [Link]
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Biocatalytic hydrolysis of nitriles to carboxylic acids. Science of Synthesis. Available at: [Link]
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The yields, turnover numbers (TON) and selectivity for catalytic oxidation. ResearchGate. Available at: [Link]
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Synthesis of acetonitrile by catalytic ammonolysis of acetic acid. ResearchGate. Available at: [Link]
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Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. MDPI. Available at: [Link]
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A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie. Available at: [Link]
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Synthetic Applications of the Parkins Nitrile Hydration Catalyst. MDPI. Available at: [Link]
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Process of catalytic synthesis of acetonitrile from acetic acid and ammonia at γ-Al2O3. Bulletin of the Tomsk Polytechnic University. Available at: [Link]
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- Synthesis of azelaic acid. Google Patents.
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Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid. ResearchGate. Available at: [Link]
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Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Polymers. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Kinetic Studies of Dinitrile Hydrolysis
For correspondence:
Introduction
In the realm of synthetic chemistry and drug development, the hydrolysis of nitriles to carboxylic acids is a fundamental transformation. Dinitriles, in particular, offer a versatile platform for the synthesis of dicarboxylic acids and their derivatives, which are crucial building blocks for polymers, pharmaceuticals, and other high-value materials. The rate at which this hydrolysis occurs is a critical parameter, influencing reaction efficiency, product distribution, and process scalability. This guide provides a comprehensive framework for conducting comparative kinetic studies of the hydrolysis of different dinitriles, offering insights into experimental design, mechanistic considerations, and data interpretation. While direct, side-by-side kinetic data for a homologous series of simple aliphatic dinitriles under identical conditions is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and a robust experimental protocol to generate such valuable comparative data in their own laboratories. We will focus on a representative series of aliphatic dinitriles: succinonitrile, glutaronitrile, and adiponitrile, to illustrate the principles of a comparative kinetic study.
Mechanistic Overview: The Two-Step Journey from Dinitrile to Dicarboxylic Acid
The hydrolysis of a dinitrile to a dicarboxylic acid is not a single-step event but rather a sequential process. Under both acidic and basic conditions, the reaction proceeds through an intermediate amide species. The overall transformation can be visualized as two consecutive hydrolysis reactions for each nitrile group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium ion.[1][2][3]
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon. This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to the more stable amide. The amide intermediate can then be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. Subsequent acidification is necessary to obtain the free carboxylic acid.[4][5]
Experimental Design for Comparative Kinetic Studies
To obtain meaningful comparative data, it is paramount to design an experimental protocol that is both rigorous and reproducible. The following sections outline a detailed methodology for studying the hydrolysis rates of succinonitrile, glutaronitrile, and adiponitrile under both acidic and basic conditions.
Materials and Reagents
-
Dinitriles: Succinonitrile (99%+), Glutaronitrile (99%+), Adiponitrile (99%+)
-
Acidic Medium: 1 M Hydrochloric Acid (HCl), standardized solution
-
Basic Medium: 1 M Sodium Hydroxide (NaOH), standardized solution
-
Quenching Solution: For acidic hydrolysis, a solution of a strong base (e.g., 2 M NaOH). For basic hydrolysis, a solution of a strong acid (e.g., 2 M HCl).
-
Analytical Standards: Succinonitrile, glutaronitrile, adiponitrile, and their corresponding expected hydrolysis products (e.g., succinamic acid, succinic acid, etc.) for HPLC calibration.
-
Solvents: HPLC-grade acetonitrile and water.
-
Buffers: Phosphate or acetate buffers for HPLC mobile phase.
Experimental Workflow: A Step-by-Step Protocol
The following workflow is designed to monitor the disappearance of the starting dinitrile and the appearance of its hydrolysis products over time.
Caption: Experimental workflow for kinetic analysis of dinitrile hydrolysis.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor with overhead stirring), place a known volume of the acidic (1 M HCl) or basic (1 M NaOH) hydrolysis medium. Allow the medium to equilibrate to the desired reaction temperature (e.g., 50°C).
-
Reaction Initiation: At time t=0, inject a small, known volume of a concentrated stock solution of the dinitrile (e.g., in water or a compatible solvent) into the reaction vessel to achieve the desired initial concentration (e.g., 0.1 M).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. For acidic hydrolysis, use a base to neutralize the acid catalyst. For basic hydrolysis, use an acid.
-
Analysis by HPLC: Analyze the quenched samples using a validated HPLC method. A reverse-phase C18 column is often suitable. The mobile phase can be a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) to achieve good separation of the dinitrile, mono-hydrolyzed intermediate, and the final diacid product.[6][7][8]
-
Data Collection: For each time point, determine the concentration of the remaining dinitrile and the formed products by comparing their peak areas to the calibration curves of the analytical standards.
Causality in Experimental Choices
-
Choice of Acid/Base Concentration: A 1 M concentration is chosen to ensure a significant excess of the hydrolyzing agent, making the reaction pseudo-first-order with respect to the dinitrile. This simplifies the kinetic analysis.
-
Temperature Control: Hydrolysis rates are highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reliable kinetic data. 50°C is a reasonable starting point to achieve a measurable reaction rate without excessive energy input.
-
Quenching: This step is critical to stop the reaction at a precise time point, ensuring that the measured concentrations accurately reflect the reaction progress at that specific time.
-
HPLC Analysis: HPLC is a powerful technique for separating and quantifying the components of a complex mixture, making it ideal for monitoring the progress of the hydrolysis reaction, including the formation of intermediates.[6][7][8]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate constant (k) for the hydrolysis of each dinitrile under the studied conditions. For a pseudo-first-order reaction, the rate law is expressed as:
Rate = k[Dinitrile]
The integrated rate law is:
ln([Dinitrile]t) = -kt + ln([Dinitrile]0)
Where:
-
[Dinitrile]t is the concentration of the dinitrile at time t.
-
[Dinitrile]0 is the initial concentration of the dinitrile.
-
k is the pseudo-first-order rate constant.
A plot of ln([Dinitrile]t) versus time should yield a straight line with a slope of -k. By comparing the k values for succinonitrile, glutaronitrile, and adiponitrile under identical conditions, a direct comparison of their hydrolysis rates can be made.
Expected Results and Comparative Analysis
While comprehensive comparative data is scarce, we can hypothesize on the expected trends based on fundamental chemical principles. The reactivity of the nitrile group can be influenced by steric and electronic effects.
Hypothesized Reactivity Trend:
Succinonitrile > Glutaronitrile > Adiponitrile
This trend can be rationalized by considering the potential for intramolecular interactions. In the case of succinonitrile, the two nitrile groups are in close proximity. This proximity could lead to through-bond electronic effects that influence the reactivity of the nitrile carbons. As the carbon chain length increases in glutaronitrile and adiponitrile, the two nitrile groups become more independent, and their reactivity is expected to approach that of a simple mononitrile.
Data Presentation:
The obtained kinetic data should be summarized in a clear and concise table for easy comparison.
| Dinitrile | Hydrolysis Condition | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| Succinonitrile | 1 M HCl, 50°C | Experimental Value | Calculated Value |
| Glutaronitrile | 1 M HCl, 50°C | Experimental Value | Calculated Value |
| Adiponitrile | 1 M HCl, 50°C | Experimental Value | Calculated Value |
| Succinonitrile | 1 M NaOH, 50°C | Experimental Value | Calculated Value |
| Glutaronitrile | 1 M NaOH, 50°C | Experimental Value | Calculated Value |
| Adiponitrile | 1 M NaOH, 50°C | Experimental Value | Calculated Value |
Visualizing the Hydrolysis Pathway
A clear understanding of the reaction pathway is essential for interpreting kinetic data. The following diagram illustrates the sequential hydrolysis of a generic dinitrile.
Caption: Generalized reaction pathway for dinitrile hydrolysis.
Conclusion
This guide provides a comprehensive framework for researchers and scientists to conduct rigorous and insightful comparative kinetic studies on the hydrolysis of dinitriles. By following the detailed experimental protocol and data analysis procedures outlined, valuable data on the relative hydrolysis rates of succinonitrile, glutaronitrile, and adiponitrile can be generated. This information is critical for optimizing synthetic routes, developing efficient industrial processes, and advancing our fundamental understanding of nitrile chemistry. The emphasis on experimental design and mechanistic understanding ensures the scientific integrity and trustworthiness of the obtained results, empowering researchers to make informed decisions in their drug development and materials science endeavors.
References
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Organic Synthesis. Hydrolysis of Nitriles. [Link]
- Ozturk, S., Shahabi, S., & Kutuk, H. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 1-12.
- Brady, D., Beeton, A., van Zeevaart, J., & van Rantwijk, F. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(3), 167-172.
- Moreau, J. L., Arnaud, A., & Galzy, P. (1993). Degradation of adiponitrile and assay of adiponitrile hydrolysis products. Applied Microbiology and Biotechnology, 39(4-5), 454-459.
- Fujita, T., & Nishioka, T. (1976). The Analysis of the Ortho Effect. Progress in Physical Organic Chemistry, 12, 49-89.
- Belsky, K. S., Sulimov, A. V., Bulgakov, B. A., Babkin, A. V., & Kepman, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions.
-
Chemguide. Hydrolysis of Nitriles. [Link]
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-
LibreTexts Chemistry. Kinetics. [Link]
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563.
-
Lumen Learning. Hydrolysis of Nitriles. [Link]
- Belsky, K. S., Sulimov, A. V., Bulgakov, B. A., Babkin, A. V., & Kepman, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
- Anderson, R. F., Patel, K. B., & Vojnovic, B. (1991). pH dependence of the rate constant for aqueous hydrolysis of Bz-(D)Ala-S-Gly.
-
BrainKart. Determination of rate constant of acid catalysed hydrolysis of an ester. [Link]
- Gauthier, E. A., & Joly, H. A. (2019). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics sonochemistry, 58, 104634.
-
National Institutes of Health. Determination of the Hydrolysis Rate Constants and Activation Energy of Aesculin With Capillary Electrophoresis End-Column Amperometric Detection. [Link]
-
Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]
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A Senior Application Scientist's Guide to the Thermal Analysis of Azelanitrile-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Bio-Based Polymers from Azelanitrile
In the quest for sustainable and high-performance materials, bio-based polymers are at the forefront of innovation. This compound, a dinitrile derivable from azelaic acid—a naturally occurring dicarboxylic acid produced by the ozonolysis of oleic acid—presents a promising platform for the synthesis of novel polyamides and other nitrogen-containing polymers. The thermal properties of these polymers are paramount, dictating their processing conditions, application range, and ultimate stability. This guide provides a comparative analysis of the thermal behavior of polymers conceptually derived from this compound, grounded in experimental data from analogous polyamides synthesized from azelaic acid. We will delve into the principles and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a framework for understanding the structure-property relationships that govern the thermal stability and transitions of these advanced materials.
The "Why" Behind the Method: Understanding Thermal Behavior with TGA and DSC
Before presenting comparative data, it is crucial to understand the analytical techniques that provide insights into a polymer's thermal characteristics. TGA and DSC are the cornerstones of thermal analysis, each providing a unique and complementary piece of the puzzle.[1]
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] For polymers, TGA is instrumental in determining thermal stability, decomposition temperatures, and the presence of volatile components. The resulting data allows us to identify the temperature at which degradation begins (onset temperature) and the profile of mass loss, which can be indicative of the degradation mechanism.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[1] This technique is essential for identifying key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly critical as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, significantly impacting the material's mechanical properties.[2]
By combining TGA and DSC, we can construct a comprehensive thermal profile of a polymer, which is indispensable for material selection, quality control, and predicting performance at elevated temperatures.
Comparative Thermal Analysis: Polyamides from Azelaic Acid vs. Conventional Nylons
Polymers derived from this compound, through its precursor azelaic acid, are typically aliphatic polyamides. Their thermal properties are influenced by the length of the diamine chain used in polymerization. Below is a comparative table summarizing the key thermal data for several polyamides synthesized from azelaic acid, alongside two of the most common commercial polyamides, Nylon 6 and Nylon 6,6, for context.
| Polymer | Monomers | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Onset Decomposition Temp. (TGA, 5% weight loss) (°C) |
| Polyamide 6,9 | Hexamethylenediamine + Azelaic Acid | ~50-60 | ~210-220 | ~390-400 |
| Polyamide 10,9 | 1,10-Decanediamine + Azelaic Acid | ~55-65 | ~180-190 | Not specified |
| Polyamide 12,9 | 1,12-Dodecanediamine + Azelaic Acid | ~50-60 | ~170-180 | Not specified |
| Nylon 6 | Caprolactam | ~40-60[2] | ~220[2][3] | ~350-400 |
| Nylon 6,6 | Hexamethylenediamine + Adipic Acid | ~50-90[2][4] | ~260[2][5] | ~390-430[1][6] |
Note: The data for polyamides from azelaic acid are synthesized from multiple sources and represent typical values.
From the data, it is evident that polyamides derived from azelaic acid exhibit thermal properties comparable to, and in some aspects competitive with, conventional nylons. Their glass transition temperatures fall within a similar range, indicating analogous mechanical behavior at room temperature. The melting points of azelaic acid-based polyamides are generally lower than that of Nylon 6,6, which can be an advantage for melt processing, requiring less energy. The decomposition temperatures suggest good thermal stability, suitable for many engineering applications.
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for TGA and DSC are provided below.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 60-80°C for at least 12 hours to remove any absorbed moisture, which can interfere with the analysis.
-
Accurately weigh 5-10 mg of the dried polymer into a TGA pan (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 30°C.
-
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins, often defined as 5% weight loss).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Dry the polymer sample as described for TGA.
-
Weigh 5-10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25°C to a temperature approximately 30°C above its expected melting point at a rate of 10°C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to 25°C at a controlled rate of 10°C/min to observe crystallization.
-
Second Heating Scan: Heat the sample again from 25°C to above its melting point at 10°C/min. Data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.
-
Identify the melting temperature (Tm) as the peak of the endothermic melting event on the second heating scan.
-
The crystallization temperature (Tc) is identified as the peak of the exothermic event during the cooling scan.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationships between polymer structure and thermal properties, the following diagrams are provided.
Sources
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Azelanitrile
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends far beyond the bench. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the world around us. This guide provides a comprehensive, in-depth look at the proper disposal procedures for Azelanitrile, a compound for which detailed hazard and disposal data remain limited. In the face of this uncertainty, we will proceed with an abundance of caution, grounding our recommendations in established principles of chemical safety and hazardous waste management.
Understanding the Subject: this compound Profile
This compound, also known as Nonanedinitrile or 1,7-Dicyanoheptane, is a dinitrile compound with the chemical formula C₉H₁₄N₂.[1] Its identity is confirmed by the CAS number 1675-69-0.[1][2] While specific toxicological properties have not been fully investigated, it is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] This necessitates careful handling and a conservative approach to its disposal.
| Property | Value | Source |
| Synonyms | Nonanedinitrile, 1,7-Dicyanoheptane | [1] |
| CAS Number | 1675-69-0 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Appearance | Colorless to very slightly yellow liquid | [1] |
| Boiling Point | 175-176 °C at 11 mm Hg | [2] |
| Density | 0.929 g/mL at 25 °C | [2] |
Core Directive: Prioritizing Safety in the Absence of Complete Data
The limited availability of comprehensive toxicological and environmental fate data for this compound mandates a disposal strategy that minimizes risk. The primary and most strongly recommended course of action is to treat this compound as a hazardous waste and to engage a licensed professional waste disposal service. This approach ensures that the compound is managed by experts equipped to handle chemicals with unknown long-term effects.
For laboratories with advanced capabilities and a need to treat small quantities of this compound waste in-house, chemical neutralization may be a consideration. However, this should only be undertaken after thorough evaluation and small-scale testing by qualified personnel. The following sections will detail both the primary recommendation of professional disposal and the secondary considerations for chemical treatment.
Immediate Safety and Spill Response: The First Line of Defense
Proper disposal begins with safe handling and immediate response to any accidental release.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:
-
Gloves: Nitrile gloves are a common choice in laboratories, but it is crucial to recognize that they provide a barrier for only brief contact.[4] If contamination occurs, gloves should be removed and disposed of immediately.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Closed-toe Shoes: These are a standard requirement for all laboratory work.[5]
Spill Cleanup Procedure: In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to minimize inhalation of vapors.
-
Contain the Spill: Use an inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[1]
-
Collect the Absorbed Material: Carefully scoop the absorbent material containing the this compound into a sealable, clearly labeled container for hazardous waste.
-
Decontaminate the Area: Wash the spill site with a suitable solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
Disposal Pathways: A Decision-Making Framework
The choice of disposal method depends on the quantity of waste, the capabilities of the laboratory, and local regulations. The following diagram illustrates a recommended decision-making workflow.
Caption: Decision workflow for the safe disposal of this compound.
Primary Disposal Protocol: Professional Hazardous Waste Management
Given the unknowns associated with this compound, the most responsible and compliant method of disposal is through a certified hazardous waste management company. This aligns with the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step-by-Step Procedure:
-
Waste Identification: this compound waste should be classified as hazardous. While it may not be explicitly listed as a P or U-listed waste under RCRA, its harmful nature necessitates that it be treated as such.[8][9]
-
Waste Accumulation:
-
Collect all this compound waste, including contaminated materials, in a designated, sealed, and properly labeled container.
-
The container should be compatible with nitriles and stored in a secondary containment unit in a well-ventilated, designated hazardous waste accumulation area.
-
-
Labeling: The hazardous waste label must be filled out completely, including the accumulation start date and the chemical contents.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Ensure that all documentation, including a hazardous waste manifest, is completed accurately.
Secondary Disposal Option: Chemical Neutralization (for Specialized Applications)
For research settings with extensive experience in chemical waste treatment, in-situ neutralization of small quantities of this compound may be considered. Nitriles can be hydrolyzed to less toxic carboxylic acids and ammonia under acidic or basic conditions.[10][11][12]
WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting. Due to the lack of specific reactivity data for this compound, a small-scale trial must be conducted to validate the effectiveness and safety of the procedure before scaling up.
Proposed Hydrolysis Protocol (to be validated on a small scale):
-
Alkaline Hydrolysis:
-
In a chemical fume hood, prepare a dilute solution of sodium hydroxide (e.g., 2M).
-
Slowly and with stirring, add the this compound waste to the sodium hydroxide solution. An exothermic reaction may occur.
-
Heat the mixture under reflux until the reaction is complete (this may take several hours). The completion of the reaction can be monitored by techniques such as Gas Chromatography (GC) to ensure the disappearance of the nitrile peaks.
-
Upon completion, the reaction will yield the sodium salt of azelaic acid and ammonia gas.[10] The ammonia gas must be properly vented or scrubbed.
-
After cooling, the resulting solution can be neutralized with a dilute acid (e.g., hydrochloric acid).
-
-
Acidic Hydrolysis:
The feasibility of these hydrolysis methods is dependent on the specific laboratory's capabilities and regulatory permissions. For most laboratories, professional disposal remains the superior option.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound, a compound with incompletely characterized hazards, requires a methodical and cautious approach. By prioritizing the engagement of professional hazardous waste services, and by treating any potential in-house neutralization with the rigor of a scientific experiment, we can ensure that our work is conducted safely and with respect for our environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.
References
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National Center for Biotechnology Information. (n.d.). Nonanenitrile. PubChem. Retrieved from [Link]
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Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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Needle.Tube. (n.d.). Understanding EPA Disposal Regulations for Hospital Supply and Equipment Management in the United States. Retrieved from [Link]
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Vedantu. (n.d.). Acetonitrile: Formula, Structure, Preparation & Uses Explained. Retrieved from [Link]
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Navigating the Handling of Azelanitrile: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that the introduction of any new chemical into a workflow demands a rigorous and proactive approach to safety. Azelanitrile, a dinitrile compound, presents a unique set of handling challenges that necessitate a comprehensive personal protective equipment (PPE) and disposal strategy. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information required to handle this compound with confidence and precision. Our goal is to empower your research by ensuring a safe and efficient laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as harmful by inhalation, in contact with skin, and if swallowed. While comprehensive toxicological data is still being developed, the presence of two nitrile groups suggests a potential for metabolic release of cyanide, a well-established and potent toxin. Therefore, our primary safety objective is to prevent any direct contact with the substance.
The operational plan outlined below is built on the principle of "as low as reasonably practicable" (ALARP) exposure. Every procedural step is designed to minimize risk, and the rationale behind each PPE recommendation is explained to ensure a deep understanding of the safety protocols.
Personal Protective Equipment (PPE) Protocol for this compound
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task/Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale Operations (>1L) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
A Deeper Dive into PPE Selection:
Eye and Face Protection: The use of chemical splash goggles is mandatory for all operations involving this compound. For tasks with a higher risk of splashing, such as solution preparation and transfers, a face shield worn over goggles provides an additional layer of protection for the entire face.
Body Protection: A standard lab coat should be worn at all times when in the laboratory. For operations with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is required. In the event of a large-scale release, a full chemical-resistant suit may be necessary.
Respiratory Protection: All handling of this compound that may generate aerosols or vapors must be conducted within a certified chemical fume hood . If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[5] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program that adheres to the OSHA standard 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A decision tree for the proper disposal of this compound-contaminated materials.
By adhering to these protocols, you can ensure a safe and compliant laboratory environment, allowing you to focus on your critical research. Should you have any questions or require further assistance, please do not hesitate to contact our technical support team.
References
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
- Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers.
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AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
PalmFlex. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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S&G Gloves. (2025, June 23). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of Leeds. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (2024, March 25). Acetonitrile. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Kentucky Research Safety. (n.d.). Disinfection & Decontamination. Retrieved from [Link]
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University of California San Diego – Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
